molecular formula C11H15NNaO4S B165033 Propachlor ESA sodium salt CAS No. 947601-88-9

Propachlor ESA sodium salt

Cat. No.: B165033
CAS No.: 947601-88-9
M. Wt: 280.30 g/mol
InChI Key: JZQSNZAKHHULSO-UHFFFAOYSA-N
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Description

Propachlor ESA Sodium Salt is an amido sulfonate compound used as an analytical standard.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

947601-88-9

Molecular Formula

C11H15NNaO4S

Molecular Weight

280.30 g/mol

IUPAC Name

sodium;2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate

InChI

InChI=1S/C11H15NO4S.Na/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16;/h3-7,9H,8H2,1-2H3,(H,14,15,16);

InChI Key

JZQSNZAKHHULSO-UHFFFAOYSA-N

SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O.[Na]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propachlor ESA sodium salt structure Content Type: In-depth technical guide/whitepaper Audience: Researchers, scientists, drug development professionals

Structural Characterization, Biogenesis, and Analytical Protocols

Executive Summary

This compound (Sodium 2-[N-(propan-2-yl)anilino]-2-oxoethanesulfonate) represents the primary polar metabolite of the chloroacetanilide herbicide Propachlor. Unlike its parent compound, which is lipophilic and moderately persistent, the ESA (ethanesulfonic acid) derivative exhibits high water solubility and significant soil mobility, making it a critical marker for groundwater contamination profiling.

This guide provides a definitive structural analysis, environmental formation pathways, and validated analytical methodologies (LC-MS/MS) for the identification and quantification of this compound. It serves as a reference for environmental fate scientists and analytical chemists requiring high-fidelity standards for regulatory monitoring (e.g., EPA Method 535).

02.[1][2][3] Chemical Identity & Structural Architecture

The core structure of Propachlor ESA retains the N-isopropylacetanilide scaffold of the parent herbicide but substitutes the


-chloro atom with a hydrophilic sulfonate moiety. This substitution drastically alters the physicochemical properties, shifting the molecule from a non-ionic hydrophobic species to an anionic, highly polar species at environmental pH.
Physicochemical Data Table
PropertySpecification
Common Name This compound
IUPAC Name Sodium 2-[N-(propan-2-yl)anilino]-2-oxoethanesulfonate
CAS Number 947601-88-9
Parent Compound Propachlor (CAS: 1918-16-7)
Molecular Formula C₁₁H₁₄NNaO₄S
Molecular Weight 279.29 g/mol
Exact Mass 279.0541 Da
Solubility Highly soluble in water (>10 mg/mL); Soluble in Methanol
pKa (Acid) ~1.5 (Sulfonic acid group is fully ionized at pH 7)
Appearance Light tan to white solid
Structural Analysis
  • Scaffold: The molecule features a tertiary amide bond connecting an aromatic phenyl ring and an isopropyl group. This steric bulk around the nitrogen protects the amide bond from rapid hydrolysis.

  • Functional Transformation: The C-Cl bond of Propachlor (bond length ~1.77 Å) is replaced by a C-S bond (~1.82 Å) connecting to the sulfonate group (

    
    ).
    
  • Stereochemistry: The molecule is achiral. The isopropyl group possesses a plane of symmetry, and the nitrogen atom is planar due to amide resonance.

SMILES String: CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+]

Biogenesis & Environmental Fate

The formation of Propachlor ESA is a detoxification mechanism driven by Glutathione S-Transferases (GSTs) in plants and soil microorganisms.[1] This pathway is critical for researchers understanding the "masked" load of herbicides in aquifers.

Metabolic Pathway Mechanism[2]
  • GST Conjugation: The electrophilic carbon attached to the chlorine in Propachlor undergoes nucleophilic attack by the thiolate group of Glutathione (GSH).

  • Catabolism: The Glutathione conjugate is processed by peptidases (removing glycine and glutamate) to form the Cysteine conjugate.

  • Oxidation/Transamination: The cysteine conjugate is further metabolized (often via a thiol intermediate or direct oxidation) to the stable Ethanesulfonic Acid (ESA) terminal metabolite.

Diagram 1: Metabolic & Synthetic Pathways

Propachlor_Fate Propachlor Propachlor (Parent) GST_Conj Glutathione Conjugate Propachlor->GST_Conj GST / Nucleophilic Subst. ESA Propachlor ESA (Terminal Metabolite) Propachlor->ESA Lab Synthesis (Na2SO3, Reflux) GSH Glutathione (GSH) GSH->GST_Conj Cys_Conj Cysteine Conjugate GST_Conj->Cys_Conj Peptidases Cys_Conj->ESA Oxidase / Lyase Sulfite Sodium Sulfite (Synthetic Reagent) Sulfite->ESA

Caption: Biogenic pathway via GST conjugation and laboratory synthesis route via nucleophilic substitution.

Laboratory Synthesis Protocol (Standard Preparation)

For analytical quantification, high-purity standards are required. While isolation from soil is impractical, the ESA salt can be synthesized via a Strecker-type alkylation using sodium sulfite. This method mimics the nucleophilic substitution seen in nature but uses an inorganic nucleophile.

Protocol: Sulfite Displacement
  • Principle:

    
     displacement of the alkyl chloride by the sulfite ion (
    
    
    
    ).
  • Reagents: Propachlor (98%+), Sodium Sulfite (

    
    ), Ethanol, Water.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Propachlor in 20 mL of Ethanol.

  • Reagent Prep: Dissolve 15 mmol (1.5 eq) of Sodium Sulfite in 15 mL of deionized water.

  • Reaction: Add the sulfite solution to the Propachlor solution. The mixture will likely become biphasic or cloudy.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC or LC-MS (disappearance of Propachlor).
    
  • Workup: Evaporate the ethanol under reduced pressure. The aqueous residue contains the product and excess salts.

  • Purification:

    • Option A (Desalting): Pass the aqueous solution through a C18 SPE cartridge. Wash with water (removes inorganic salts), then elute the ESA salt with Methanol.

    • Option B (Crystallization): Lyophilize to dryness and recrystallize from hot ethanol/water.

  • Validation: Confirm structure via negative mode ESI-MS (m/z ~256 for the anion).

Analytical Characterization (LC-MS/MS)

The industry standard for detecting Propachlor ESA is EPA Method 535 . Due to the high polarity of the sulfonate group, Reverse Phase LC (RPLC) requires careful optimization, and Mass Spectrometry must operate in Negative Electrospray Ionization (ESI-) mode.

Experimental Workflow
  • Sample Preparation: Water samples must be concentrated using Solid Phase Extraction (SPE) with Graphitized Carbon or SDVB (Styrene-Divinylbenzene) sorbents to retain the polar ESA metabolite.

  • LC Conditions:

    • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH buffered).

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: Start low organic (5-10%) to retain the polar ESA, ramp to 90%.

  • MS/MS Parameters:

    • Ionization: ESI Negative Mode (

      
      ).
      
    • Parent Ion: m/z 256.0.

    • Quantification Transition: m/z 256.0

      
       121.0 (Cleavage of the sulfonate/amide, characteristic of the N-isopropyl aniline moiety).
      
    • Confirmation Transition: m/z 256.0

      
       80.0 (
      
      
      
      radical).

Diagram 2: Analytical Workflow (EPA 535 Variant)

Analytical_Workflow Sample Water Sample (Groundwater/Surface) Filtration Filtration (0.45 µm) Sample->Filtration SPE SPE Extraction (SDVB or Carbon) Filtration->SPE Concentration Elution Elution (Methanol/MTBE) SPE->Elution LC LC Separation (C18 Column, Gradient) Elution->LC Injection MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (m/z 256 -> 121) MS->Data

Caption: Step-by-step analytical protocol from sample collection to MS quantification.

MRM Transition Table
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Propachlor ESA 256.0

121.0 80.0 25 - 35
Propachlor OA 220.0121.0148.020 - 30

Note: Propachlor OA (Oxanilic Acid) is the other major metabolite. Separation is achieved chromatographically.

References
  • U.S. Geological Survey (USGS). (2018). Methods Used for the Collection and Analysis of Chemical and Biological Data for the Tapwater Exposure Study. Open-File Report 2018–1098. Link

  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23676740, this compound. Link

  • Santa Cruz Biotechnology. (2024). This compound Product Data Sheet (CAS 947601-88-9). Link[3][4]

  • Thermo Fisher Scientific. (2016).[5] Analysis of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by LC-MS/MS. Application Note. Link

Sources

Technical Monograph: Solvation & Analytical Profiling of Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

Propachlor ESA sodium salt (Sodium 2-[(1-methylethyl)phenylamino]-2-oxoethanesulfonate) represents a critical class of environmental degradates: the ionic herbicide metabolite. Unlike its parent compound, Propachlor—a chloroacetanilide herbicide with moderate lipophilicity—the ESA (Ethane Sulfonic Acid) metabolite is highly polar, anionic, and persistent in aqueous environments.

For researchers in environmental toxicology and drug development, this compound serves as a model for Phase II metabolic conjugates . Its solubility profile is not merely a physical constant; it is the driver of its environmental mobility (leaching into groundwater) and the primary challenge in analytical retention.

This guide moves beyond basic data sheets to provide a mechanistic understanding of this compound’s behavior in solvation systems, enabling precise experimental design for LC-MS/MS quantification and toxicological screening.

Part 2: Physicochemical Characterization

To understand solubility, one must first analyze the molecular drivers. The transition from Propachlor to Propachlor ESA involves the nucleophilic substitution of a chlorine atom with a sulfonic acid group, followed by salt formation.

Table 1: Comparative Physicochemical Profile

PropertyPropachlor (Parent)This compound (Metabolite)
CAS Number 1918-16-7947601-88-9
Molecular Weight 211.69 g/mol 279.29 g/mol
Chemical Class ChloroacetanilideIonic Sulfonate Salt
Polarity (Log P) ~2.3 (Lipophilic)-0.54 (Hydrophilic/Ionic)
Water Solubility 580 mg/L (25°C)>100,000 mg/L (Highly Soluble)*
Dominant Interaction Van der Waals / DipoleIon-Dipole / Hydrogen Bonding
Environmental Fate Soil SorptionGroundwater Leaching

*Note: While commercial standards are often sold at 100 µg/mL, the saturation limit of sodium sulfonates in water typically exceeds 100 mg/mL due to high lattice energy dissociation.

Part 3: Solubility Dynamics
1. Aqueous Solubility (The Dominant Phase)

This compound is an electrolyte. Upon contact with water, the ionic lattice dissociates into the bulky organic sulfonate anion and the sodium cation.

  • Mechanism: The high dielectric constant of water (

    
    ) stabilizes the charge separation. The sulfonate head group (
    
    
    
    ) forms strong hydrogen bonds with water molecules.
  • pH Dependence: Unlike carboxylic acids, sulfonic acids are strong acids (

    
    ). Therefore, the solubility of the sodium salt is independent of pH  across the environmental range (pH 4–9). It remains fully ionized, preventing precipitation even in acidic mobile phases.
    
2. Organic Solvent Solubility (The Analytical Phase)
  • Methanol (MeOH) & Acetonitrile (ACN):

    • Solubility: High.

    • Utility: These are the preferred solvents for preparing stock solutions (>1 mg/mL). While less polar than water, they possess sufficient dipole moments to solvate the organic tail of the molecule while accommodating the ionic head group.

    • Causality: The phenyl and isopropyl groups on the molecule require organic character for solvation, preventing the "salting out" effect seen with inorganic salts in organic solvents.

  • Non-Polar Solvents (Hexane, Dichloromethane, Ethyl Acetate):

    • Solubility: Negligible / Insoluble.

    • Implication: Liquid-Liquid Extraction (LLE) using DCM or Hexane will fail to extract Propachlor ESA. This is a common error in method transfer from parent herbicide protocols.

Part 4: Analytical Methodologies & Workflows

The solubility profile dictates the analytical strategy. Standard Reverse Phase Chromatography (RPC) often fails to retain this compound due to its high polarity (eluting in the void volume).

Recommended Chromatographic Strategy
  • Column: Polar-Embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Mobile Phase:

    • A: Water + 5-10 mM Ammonium Acetate (buffers the ionic state).

    • B: Methanol or Acetonitrile.[1]

    • Note: Avoid pure water as the injection solvent if using HILIC; use high organic content to achieve focusing.

Visualization: Degradation & Analysis Workflow

The following diagram illustrates the environmental genesis of the compound and the logic-gated decision process for its extraction and analysis.

G Parent Propachlor (Parent) (Lipophilic, Cl-) EnvProcess Glutathione Conjugation & Oxidation (Soil/Biota) Parent->EnvProcess Metabolite Propachlor ESA Na+ Salt (Hydrophilic, -SO3Na) EnvProcess->Metabolite Decision Extraction Strategy? Metabolite->Decision Sample Prep LLE Liquid-Liquid Extraction (DCM/Hexane) Decision->LLE Non-Polar (Fail) SPE Solid Phase Extraction (Polymeric HLB / Anion Exchange) Decision->SPE Polar/Ionic (Success) LLE->Parent Extracts Parent Only LCMS LC-MS/MS Analysis (Polar-Embedded C18 / HILIC) SPE->LCMS Elute & Inject

Figure 1: Transformation pathway and logic-gated extraction strategy for Propachlor ESA. Green nodes indicate the correct workflow for the salt form.

Part 5: Experimental Protocols
Protocol A: Preparation of Primary Stock Standard (1.0 mg/mL)

Objective: Create a stable, verifiable stock solution for LC-MS calibration.

  • Solvent Selection: Use LC-MS Grade Methanol .

    • Reasoning: Methanol offers a balance of solubility and volatility. Water promotes microbial growth in long-term storage; Acetonitrile can sometimes cause salt precipitation at very high concentrations if the sodium content is significant.

  • Weighing: Accurately weigh 10.0 mg of this compound into a 10 mL volumetric flask.

    • Correction: Check the Certificate of Analysis (CoA) for salt purity. If the purity is 98%, weigh 10.2 mg to account for impurities.

  • Dissolution: Add approx. 6 mL of Methanol. Sonicate for 5 minutes.

    • Observation: The solid should dissolve instantly. If cloudiness persists, add 5% Water (v/v) to aid ionization.

  • Dilution: Dilute to volume with Methanol. Cap and invert 10 times.

  • Storage: Transfer to amber glass vials. Store at -20°C. Stability: >12 months.

Protocol B: Saturation Solubility Assessment (Self-Validating)

Objective: Determine if a solvent is suitable for a specific concentration.

  • Aliquot: Place 10 mg of solid substance into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Acetone, Toluene).

  • Agitation: Vortex for 1 minute.

  • Visual Check:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Solid Remains: Solubility < 100 mg/mL.

  • Validation Step: If clear, add another 10 mg. Repeat until saturation is observed.

    • Expected Result: Water > 100 mg/mL; Toluene < 1 mg/mL.

Part 6: References
  • United States Environmental Protection Agency (EPA). (2009). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • PubChem. (2023). This compound - Compound Summary (CID 23676740).[2] National Library of Medicine. Retrieved from [Link]

  • Field, J. A., & Thurman, E. M. (1996). Glutathione conjugation and contaminant transformation. Environmental Science & Technology. (Contextual grounding for ESA metabolite formation mechanism).

Sources

An In-depth Technical Guide to the Occurrence, Fate, and Analysis of Propachlor ESA Sodium Salt in Groundwater

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propachlor, a chloroacetanilide herbicide, has been extensively used for pre-emergent control of grassy and broadleaf weeds in various agricultural settings.[1][2] While effective, the environmental fate of propachlor extends beyond the parent compound, leading to the formation of more mobile and persistent degradation products. Among the most significant of these is Propachlor ethanesulfonic acid (ESA). This transformation product is frequently detected in groundwater, often at higher concentrations and frequencies than propachlor itself, posing a distinct challenge for environmental monitoring and risk assessment.[3][4][5] This guide provides a comprehensive technical overview of Propachlor ESA, focusing on its formation, environmental transport, occurrence in groundwater, and the analytical methodologies required for its accurate quantification. Designed for researchers, environmental scientists, and water quality professionals, this document synthesizes current knowledge to support advanced research and informed regulatory decision-making.

Chemical Identity and Transformation Pathway

Propachlor (2-chloro-N-isopropylacetanilide) is metabolized in soil and biological systems primarily through a detoxification pathway involving glutathione S-transferase (GST).[3][6] This enzymatic process conjugates propachlor with glutathione, initiating a series of transformations that ultimately yield the more water-soluble and environmentally mobile ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[7] The ESA degradate is of particular interest due to its stability and high potential for leaching into groundwater systems. In aqueous environments, this acid readily exists as its conjugate base, typically associated with common cations like sodium, hence the relevance of "Propachlor ESA sodium salt."[8]

Physicochemical Properties

The distinct physicochemical properties of Propachlor and its ESA degradate are fundamental to understanding their differential behavior in the environment.

PropertyPropachlorThis compoundRationale for Significance
Chemical Formula C11H14ClNO[9]C11H14NNaO4S[10]Governs molecular weight and elemental composition.
Molecular Weight 211.69 g/mol [9]279.29 g/mol [10]Influences transport properties and analytical detection.
Water Solubility 580 mg/L at 25°C[9]High (as a salt)High solubility of the ESA form dramatically increases its potential for leaching from soil into groundwater compared to the parent compound.
Log K_ow_ (Octanol-Water Partition Coeff.) 2.2[9]Significantly lower (more hydrophilic)A lower K_ow_ indicates a lower tendency to sorb to organic matter in soil, further enhancing mobility towards groundwater.
Vapor Pressure 103 mPa at 25°C[11]NegligiblePropachlor has a low potential for volatilization, meaning its primary environmental compartments are soil and water.[12]
Transformation Pathway

The conversion of propachlor to its ESA metabolite is a critical detoxification process in many organisms and a primary degradation pathway in the environment.[6] The process is initiated by a nucleophilic attack that displaces the chlorine atom, a key step in reducing the herbicidal activity and toxicity of the parent compound.[3][4]

G Propachlor Propachlor (C11H14ClNO) GST_Step Glutathione S-transferase (GST) -mediated conjugation Propachlor->GST_Step Conjugate Glutathione Conjugate GST_Step->Conjugate Metabolism Further Enzymatic Metabolism Conjugate->Metabolism ESA Propachlor ESA (Ethanesulfonic Acid) Metabolism->ESA

Fig 1. Biotransformation pathway of Propachlor to Propachlor ESA.

Environmental Fate and Transport

The movement and persistence of propachlor and Propachlor ESA in the environment are governed by a combination of chemical properties and environmental conditions.[13]

Propachlor (Parent Compound)
  • Persistence : Propachlor is persistent in neutral and basic aqueous environments but is unstable under acidic conditions.[1] The primary mechanism for its dissipation in soil is microbial degradation, which proceeds significantly faster than abiotic chemical breakdown.[9][14] Field half-lives can range from a few days to two weeks, depending on soil moisture, temperature, and microbial activity.[11][12]

  • Mobility : The mobility of propachlor is moderate and is strongly influenced by soil organic matter content. Higher organic matter leads to increased sorption (adsorption to soil particles), which retards its movement. Conversely, the presence of dissolved organic matter can compete for sorption sites, increasing propachlor's mobility and leaching potential.[1]

Propachlor ESA (Degradate)
  • Persistence and Mobility : In contrast to the parent compound, Propachlor ESA is highly water-soluble and exhibits very low sorption to soil particles.[5][7] This combination of properties makes it significantly more mobile and prone to leaching through the soil profile into underlying groundwater aquifers.[5] Its persistence in groundwater is a key concern, as the conditions (low microbial activity, absence of light) are not conducive to further rapid degradation.

G cluster_surface Surface & Soil Zone cluster_processes cluster_groundwater Subsurface Propachlor_App Propachlor Application (Herbicide) Soil Soil Matrix Propachlor_App->Soil Sorption Sorption to Organic Matter Soil->Sorption Retards Mobility Transformation Microbial Degradation (Biotransformation) Soil->Transformation Leaching Leaching with Infiltrating Water Transformation->Leaching Forms Mobile Propachlor ESA GW Groundwater Aquifer (Propachlor ESA Accumulation) Leaching->GW

Fig 2. Conceptual model of Propachlor's fate and transport to groundwater.

Occurrence in Groundwater

Numerous water-quality assessment studies have confirmed that chloroacetanilide herbicide degradates, including Propachlor ESA, are widespread contaminants in groundwater, particularly in agricultural regions.[3][15] A key finding from these studies is that the degradates are often detected more frequently and at higher concentrations than their parent compounds.[5] This is a direct consequence of the ESA metabolite's higher mobility and persistence compared to the original herbicide.[5]

Study FindingGeographic ContextKey ObservationReference(s)
NAWQA Program 20 major hydrologic basins across the USAHerbicide use was positively correlated with the frequency of detection in shallow groundwater for agricultural areas.[15]
Maryland Coastal Plain Study Agricultural wells on the Eastern ShoreESA and OA degradates of metolachlor and alachlor were detected in >40% of samples, often at concentrations ≥0.1 μg/L, while parent compounds were rarely found. This pattern is analogous to Propachlor.[5]
Wisconsin Surveys Private wells across WisconsinMetabolites of metolachlor and alachlor were the most commonly detected pesticide products, highlighting the prevalence of ESA degradates in groundwater.[16]

Analytical Methodology for Detection and Quantification

The accurate detection and quantification of polar, water-soluble compounds like Propachlor ESA in complex aqueous matrices requires highly sensitive and specific analytical methods. The standard approach, as outlined in regulatory methods like EPA Method 535 for other acetanilide degradates, is based on Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[17][18]

Detailed Experimental Protocol: SPE-LC-MS/MS

This protocol provides a self-validating system for the reliable quantification of Propachlor ESA in groundwater samples.

1. Sample Collection and Preservation:

  • Step 1.1: Collect a 250-500 mL water sample in an amber glass bottle to prevent photodegradation.

  • Step 1.2: Preserve the sample by adding a quenching agent like ammonium chloride if residual chlorine is suspected.[18]

  • Step 1.3: Store samples at or below 6°C and extract within 14 days.

  • Causality: Proper collection and preservation are critical to ensure sample integrity and prevent degradation of the target analyte between collection and analysis.

2. Solid-Phase Extraction (SPE) - Analyte Concentration & Matrix Cleanup:

  • Step 2.1: Condition an SPE cartridge (e.g., graphitized carbon or divinylbenzene polymer) with methanol followed by reagent water.[18]

  • Causality: Conditioning wets the sorbent and removes any potential manufacturing residues, ensuring reproducible retention of the analyte.

  • Step 2.2: Pass the entire water sample through the SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min). Propachlor ESA will be retained on the sorbent while salts and other highly polar interferences pass through.[18]

  • Step 2.3: Wash the cartridge with reagent water to remove any remaining unretained interferences.

  • Step 2.4: Dry the cartridge thoroughly under a stream of nitrogen or full vacuum.

  • Causality: A completely dry cartridge is essential for efficient elution with an organic solvent.

  • Step 2.5: Elute the trapped Propachlor ESA from the cartridge using a small volume of an appropriate solvent, such as methanol containing ammonium acetate.[18]

  • Step 2.6: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Spike with an internal standard before analysis.[18]

3. LC-MS/MS Analysis - Separation and Detection:

  • Step 3.1: Inject an aliquot of the final extract into the LC-MS/MS system.

  • Step 3.2 (LC Separation): Separate Propachlor ESA from co-extracted matrix components using a C18 reversed-phase HPLC column with a gradient mobile phase (e.g., water and methanol with ammonium acetate buffer).

  • Causality: Chromatographic separation is crucial to reduce matrix effects and ensure that compounds with the same mass-to-charge ratio do not interfere with detection.

  • Step 3.3 (MS/MS Detection): Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the specific precursor ion (the deprotonated molecule [M-H]⁻) of Propachlor ESA and at least two of its characteristic product ions after collision-induced dissociation.

  • Causality: Tandem mass spectrometry provides exceptional specificity and sensitivity. Monitoring for multiple ion transitions confirms the analyte's identity and allows for accurate quantification even at trace levels (ng/L to low µg/L).[2][17]

G Sample 1. Water Sample Collection (250 mL) Spike_S Spike Surrogate Standard Sample->Spike_S SPE 2. Solid-Phase Extraction (SPE) Spike_S->SPE Elute 3. Elution with Organic Solvent SPE->Elute Concentrate 4. Concentration (to 1 mL) Elute->Concentrate Spike_I Spike Internal Standard Concentrate->Spike_I Analysis 5. LC-MS/MS Analysis Spike_I->Analysis Data 6. Data Processing & Quantification Analysis->Data

Fig 3. Analytical workflow for Propachlor ESA in water samples.

Toxicology and Regulatory Context

The toxicological profiles of propachlor and its degradates differ, which is a key consideration for health risk assessment.

CompoundToxicological SummaryRegulatory Status / Guidelines
Propachlor (Parent) Low acute oral and dermal toxicity.[2] Classified as a severe eye irritant and a skin sensitizer.[19] The U.S. EPA has classified it as a potential human carcinogen.[9] Evidence of developmental toxicity has been observed in animal studies.[19]No federal Maximum Contaminant Level (MCL) in the U.S. The Unregulated Contaminant Monitoring Rule (UCMR) program has included related compounds to gather occurrence data.[18] Florida has a drinking water guideline of 91 µg/L.[9]
Propachlor ESA Generally considered to be a detoxification product and less toxic than the parent herbicide.[3] GHS classifications indicate it may cause skin and serious eye irritation.[10] Limited long-term toxicity data is available specifically for the ESA metabolite.No specific regulatory standards have been established for Propachlor ESA in drinking water. Health-based screening levels are developed by agencies like the USGS for research and context.[10]

Conclusion and Future Directions

This compound is a significant and widespread groundwater contaminant resulting from the environmental degradation of the herbicide propachlor. Its high mobility and persistence lead to its frequent detection in agricultural aquifers, often at concentrations exceeding the parent compound. The established analytical method, SPE-LC-MS/MS, provides the necessary sensitivity and specificity for reliable monitoring.

The prevalence of this degradate underscores a critical principle in environmental science: a comprehensive assessment of pesticide impacts must include major transformation products, not just the active ingredients. Future research should focus on the long-term toxicological effects of chronic low-dose exposure to Propachlor ESA and other herbicide degradates, as well as their combined effects in mixtures, to better inform public health guidelines and ensure the safety of drinking water resources.

References

  • Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega.
  • Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic M
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey.
  • Propachlor | C11H14ClNO | CID 4931. PubChem - NIH.
  • Transformation of Herbicide Propachlor by an Agrochemical Thiourea.
  • Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). Agilent Technologies.
  • Transformation of Herbicide Propachlor by an Agrochemical Thiourea. USDA ARS.
  • Propachlor.
  • Propachlor (EHC 147, 1993). Inchem.org.
  • Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online.
  • Evidence on the Developmental and Reproductive Toxicity of Propachlor. OEHHA.
  • This compound | C11H14NNaO4S | CID 23676740. PubChem - NIH.
  • This compound CAS # 947601-88-9. AccuStandard.
  • Propachlor degradation by a soil bacterial community. PMC - NIH.
  • Transformation of Herbicide Propachlor by an Agrochemical Thiourea.
  • The Fate of Pesticide in the Environment Pestisitlerin Çevredeki Akıbeti. Journal of Animal and Veterinary Advances.
  • Sodium in Groundwater. British Columbia Ministry of Environment.
  • Element 2: Environmental Fate and Transport.
  • Major Herbicides in Ground Water: Results from the National Water-Quality Assessment.
  • Wisconsin Groundwater Coordinating Council Report to the Legisl
  • Pesticides in Ground Water of the Maryland Coastal Plain.

Sources

Introduction: Understanding Propachlor and its Environmental Fate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regulatory Landscape and Analytical Determination of Propachlor ESA Sodium Salt in Drinking Water

Propachlor is a selective herbicide, chemically identified as 2-chloro-N-isopropylacetanilide, historically used for the pre-emergence control of annual grasses and broadleaf weeds.[1] It has been applied to various crops, including corn, sorghum, and certain vegetables.[2][3] Like many chloroacetanilide herbicides, propachlor undergoes transformation in the environment, breaking down into various degradates or metabolites. One of the principal and more mobile degradation products is Propachlor ethanesulfonic acid (ESA). This metabolite is formed through microbial action in the soil, which replaces the chlorine atom of the parent propachlor molecule with an ethanesulfonic acid group. Due to its increased water solubility compared to the parent compound, Propachlor ESA has a higher potential to leach into groundwater and subsequently contaminate drinking water sources, making its monitoring and regulation a matter of public health importance.[4] This guide provides a comprehensive overview of the toxicological profile, regulatory status, and analytical methodologies for this compound in drinking water.

Toxicological Profile and Health Considerations

The health effects of propachlor and its metabolites have been evaluated by various regulatory bodies. While specific toxicological data for Propachlor ESA is less extensive than for the parent compound, the assessment of the parent herbicide informs the overall risk profile.

Propachlor (Parent Compound):

  • Acute Toxicity: Propachlor exhibits low acute oral and dermal toxicity.[2][5] However, it is recognized as a severe eye irritant and a strong dermal sensitizer.[3][5]

  • Chronic Toxicity and Carcinogenicity: Long-term dietary studies in rats and mice have shown effects such as increased liver, thyroid, and parathyroid weights at higher doses.[2] The U.S. Environmental Protection Agency (EPA) has classified propachlor as a probable human carcinogen based on animal studies, though this classification has been a subject of ongoing review.[1][6] The California Office of Environmental Health Hazard Assessment (OEHHA) also lists propachlor as a chemical known to the state to cause cancer.[6]

  • Reproductive and Developmental Effects: Studies have suggested potential developmental toxicity at certain exposure levels, leading to its inclusion on lists of chemicals with evidence of such effects.[5]

This compound:

  • Direct Toxicity Data: Specific long-term toxicity studies on Propachlor ESA are not as readily available in public literature as for the parent compound. Regulatory assessments often consider the toxicity of metabolites in conjunction with the parent active substance. The European Food Safety Authority (EFSA) and other bodies evaluate metabolites as part of the overall pesticide risk assessment.

  • Hazard Classification: Aggregated GHS information from notifications to the European Chemicals Agency (ECHA) indicates that this compound is considered to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

The primary concern for Propachlor ESA in drinking water stems from its persistence and mobility in aquatic environments, leading to potential long-term, low-level exposure for the general population.

Global Regulatory Framework for Propachlor and its Metabolites

The regulation of propachlor and its degradation products in drinking water varies significantly across different jurisdictions. Many regions have moved to restrict or ban the use of the parent compound, which in turn affects the regulatory stance on its metabolites.

United States Environmental Protection Agency (U.S. EPA)

The U.S. EPA establishes regulations for contaminants in public water systems under the Safe Drinking Water Act (SDWA). For many chloroacetanilide herbicide degradates, including Propachlor ESA, the EPA has utilized the Unregulated Contaminant Monitoring Rule (UCMR) to gather data on their occurrence in the nation's drinking water supplies.[4]

  • Regulatory Status: While there is no specific Maximum Contaminant Level (MCL) established for this compound, the EPA has developed Health Advisories (HAs) for the parent propachlor. A 1987 Health Advisory document calculated a lifetime HA for propachlor, which is a non-enforceable concentration in drinking water at which adverse non-carcinogenic health effects are not anticipated to occur over a lifetime of exposure.[8]

  • Monitoring: EPA Method 535 was developed specifically for the monitoring of herbicide degradates, including Propachlor ESA, in drinking water under programs like the UCMR.[4] This indicates the agency's recognition of these compounds as contaminants of potential concern.

European Union

The European Union has adopted a stringent approach to pesticide regulation. The placing of plant protection products on the market is governed by Regulation (EC) No 1107/2009.

  • Non-Inclusion of Propachlor: In 2008, the European Commission decided not to include propachlor in Annex I to Council Directive 91/414/EEC, the predecessor to the current regulation.[9] This decision effectively led to the withdrawal of authorizations for plant protection products containing propachlor across the EU.

  • General MRLs: For pesticides not specifically mentioned or no longer approved, a general default Maximum Residue Level (MRL) of 0.01 mg/kg (equivalent to 10 µg/L in water) often applies to food and feed under Regulation (EC) No 396/2005.[10] The EU Drinking Water Directive sets a general parametric value of 0.1 µg/L for any individual pesticide and 0.5 µg/L for the total of all pesticides detected in drinking water.

World Health Organization (WHO)

The WHO develops international guidelines for drinking-water quality (GDWQ) that are used as a basis for regulation and standard-setting worldwide.[11][12]

  • Guideline Status: As of the latest comprehensive reviews, the WHO has not established a specific guideline value for this compound in drinking water. Guideline development prioritizes substances based on the prevalence of occurrence and the extent of toxicological data.[13] The WHO's approach for pesticides involves deriving an Acceptable Daily Intake (ADI) from toxicological studies and then calculating a guideline value, allocating a certain percentage of the ADI to drinking water consumption.[12]

Other Jurisdictions
  • Australia: The Australian Drinking Water Guidelines have a health-based guideline value for the parent propachlor, stating that its concentration should not exceed 0.07 mg/L (70 µg/L).[2] This value was derived from the no-observed-effect level (NOEL) in long-term animal studies.[2]

Summary of Regulatory Levels
Regulatory BodySubstanceType of LimitValueStatus
U.S. EPA PropachlorLifetime Health Advisory (1987)460 µg/LNon-enforceable guidance[8]
European Union PropachlorActive Substance ApprovalNot ApprovedUse withdrawn[9]
European Union Individual PesticidesParametric Value (Drinking Water)0.1 µg/LEnforceable
Australia PropachlorHealth-Based Guideline Value70 µg/LGuideline[2]
WHO Propachlor / Propachlor ESAGuideline ValueNot Established-

Analytical Methodology for this compound

The accurate quantification of polar pesticide metabolites like Propachlor ESA in water requires sensitive and specific analytical methods. The standard approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). U.S. EPA Method 535 is a key reference method for this analysis.[4]

Core Principles of Analysis

The analytical workflow is designed to isolate the target analyte from the complex water matrix, concentrate it, and then detect and quantify it with high specificity.

Caption: Workflow for Propachlor ESA analysis in drinking water.

Detailed Experimental Protocol (Based on EPA Method 535 Principles)

1. Sample Collection and Preservation:

  • Collect a 250-500 mL water sample in a clean glass container.

  • Preserve the sample to inhibit microbial degradation of the analyte. For chloroacetanilide metabolites, this often involves the addition of ammonium chloride.[4]

  • Store samples at or below 6 °C and protect from light until extraction.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Use a carbon-based or polymeric SPE cartridge. Condition the cartridge by passing methanol followed by reagent water to activate the sorbent material.[4]

  • Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min). The Propachlor ESA analyte will be retained on the sorbent.[4]

  • Washing: Wash the cartridge with reagent water to remove any unretained, interfering matrix components.

  • Elution: Elute the trapped Propachlor ESA from the cartridge using a small volume of an appropriate organic solvent, such as methanol containing a buffer like ammonium acetate.[4]

3. Concentration and Reconstitution:

  • Evaporation: Concentrate the eluate to near dryness using a gentle stream of nitrogen in a heated water bath or block (e.g., 60-70 °C).[4] This step is critical for achieving low detection limits.

  • Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 1 mL) of the initial mobile phase used for the LC separation (e.g., 5 mM ammonium acetate in water).[4]

  • Internal Standard: Add an appropriate internal standard (e.g., Butachlor ESA) to the final extract to correct for variations in instrument response.[4]

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a C18 reverse-phase column. Use a gradient elution program with a mobile phase consisting of buffered water (e.g., with ammonium acetate) and an organic solvent like methanol or acetonitrile to separate Propachlor ESA from other components in the extract.

  • Ionization: The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode, which is optimal for sulfonated compounds like Propachlor ESA.

  • Detection and Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for Propachlor ESA (e.g., m/z 256) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 80) is monitored in the third quadrupole.[14] This highly specific transition provides excellent selectivity and sensitivity for quantification. A calibration curve is generated using standards of known concentration to quantify the analyte in the sample.

Risk Management and Future Perspectives

The management of Propachlor ESA in drinking water is primarily achieved through the control of the parent herbicide at its source. The non-approval of propachlor in major agricultural regions like the European Union is the most effective risk management strategy, as it eliminates new inputs into the environment.[9] For regions where historical use has led to groundwater contamination, management relies on:

  • Monitoring: Regular monitoring of vulnerable water sources using sensitive analytical methods like EPA 535.

  • Water Treatment: While standard water treatment may have limited effectiveness, advanced processes such as granular activated carbon (GAC) filtration or advanced oxidation processes can be effective in removing such organic micropollutants.[2]

  • Regulatory Evolution: As toxicological databases for pesticide metabolites expand and analytical methods become more sensitive, regulatory bodies may establish specific health-based guidelines or enforceable standards for compounds like Propachlor ESA. The ongoing review of drinking water standards by agencies like the U.S. EPA may lead to the inclusion of a wider range of pesticide degradates in future regulations.[15]

The case of Propachlor ESA highlights a broader challenge in drinking water quality management: addressing the impact of persistent and mobile pesticide metabolites. Future efforts will require a continued focus on integrated pest management to reduce pesticide reliance, coupled with advanced monitoring and treatment technologies to ensure the safety of drinking water supplies.

References

  • National Health and Medical Research Council. (2011). Australian Drinking Water Guidelines 6: Propachlor. Retrieved from [Link]

  • Agilent Technologies. (2006). Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED): Propachlor. Retrieved from [Link]

  • European Commission. (2008). 2008/742/EC: Commission Decision of 18 September 2008 concerning the non-inclusion of propachlor in Annex I to Council Directive 91/414/EEC. EUR-Lex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propachlor. PubChem Compound Database. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (2003). Evidence on the Developmental and Reproductive Toxicity of Propachlor. Retrieved from [Link]

  • Fuhrman, J. D., & W. J. Allan. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 50(16), 4539-4546.
  • Regulations.gov. (2009). Propachlor Docket. Retrieved from [Link]

  • European Commission. (n.d.). EU legislation on MRLs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Propachlor Health Advisory. Retrieved from [Link]

  • Department of Agriculture, Food and the Marine (Ireland). (n.d.). Chemistry expert unit. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (2003). Propachlor Chemical Listing. Retrieved from [Link]

  • Galal-Gorchev, H. (1989). WHO drinking water quality guidelines for selected herbicides. Food Additives and Contaminants, 6(Suppl. 1), S33-S41.
  • World Health Organization. (2003). Alachlor in Drinking-water. Retrieved from [Link]

  • Jayaraj, R., Megha, P., & Sreedev, P. (2016). Health effects of herbicides and its current removal strategies. Journal of Environmental Health Science and Engineering, 14(1), 1-13.
  • Pesticide Action Network Europe. (2023). EU bans 6 dangerous pesticides. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2024). Groundwater Protection Program Fact Sheet - 2024 Pesticide Drinking Water Standards and Information. Retrieved from [Link]

  • Missouri Soybeans. (2025). Understanding EPA's Requirements for Pesticides and Endangered Species. Retrieved from [Link]

  • World Health Organization. (2003). 2,4-D in Drinking-water. Retrieved from [Link]

  • World Health Organization. (2011). Guidelines for drinking-water quality, 4th edition. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Perchlorate in Drinking Water. Retrieved from [Link]

  • Associated Press. (2026). EPA says it will propose drinking water limit for chemical in explosives. Retrieved from [Link]

  • European Parliamentary Research Service. (2023). Sustainable use of plant protection products [Policy podcast]. YouTube. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Purification of Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propachlor ESA sodium salt (Sodium 2-[(1-methylethyl)phenylamino]-2-oxoethanesulfonate) is the primary polar metabolite of the chloroacetanilide herbicide Propachlor. Unlike the parent compound, which is hydrophobic and semi-volatile, the ESA (Ethane Sulfonic Acid) metabolite is highly water-soluble, persistent, and mobile in aquatic environments. Consequently, it serves as a critical biomarker for historical herbicide contamination in groundwater and surface water.

This guide details a high-yield, specific synthesis protocol via Strecker sulfite alkylation , followed by a rigorous purification workflow designed to isolate the analytical-grade sodium salt (>98% purity) suitable for LC-MS/MS standardization.

Chemical Basis & Reaction Mechanism[1][2][3]

The Target Molecule
  • IUPAC Name: Sodium 2-(N-isopropyl-N-phenylamino)-2-oxoethanesulfonate

  • CAS Number: 947601-88-9[1][2][3][4][5][6]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [1][4]
    
  • Molecular Weight: 279.29 g/mol [1][2][4][7]

Synthetic Strategy: Nucleophilic Substitution

The synthesis exploits the lability of the


-chloro atom in the chloroacetanilide moiety. The reaction is a classic bimolecular nucleophilic substitution (

)
, where the sulfite ion (

) acts as a strong nucleophile, displacing the chloride leaving group.[8]

Reaction Scheme:


Critical Process Parameters (CPPs):

  • Solvent System: A biphasic or miscible mixture (Water/Ethanol) is required to solubilize both the organic Propachlor and the inorganic Sodium Sulfite.

  • Stoichiometry: Excess Sodium Sulfite (1.5 – 2.0 equivalents) drives the equilibrium forward and prevents side reactions (e.g., hydrolysis to the hydroxy-analog, Propachlor OXA, though OXA formation is minimal at neutral pH compared to sulfite attack).

  • pH Control: The reaction should remain near neutral to slightly alkaline. Highly alkaline conditions can hydrolyze the amide bond.

Materials & Equipment

Reagents
ReagentGradeRole
Propachlor (CAS 1918-16-7)Technical (>98%)Precursor substrate
Sodium Sulfite (

)
Anhydrous, ACS ReagentNucleophile source
Ethanol Absolute (99.5%)Co-solvent for Propachlor
Water HPLC Grade / Milli-QSolvent for Sulfite
Ethyl Acetate HPLC GradeExtraction (Wash) solvent
Methanol LC-MS GradeElution solvent
Equipment
  • Round-bottom flask (250 mL) with reflux condenser.

  • Magnetic stirrer with heating mantle.

  • Rotary evaporator.

  • Solid Phase Extraction (SPE) Manifold.

  • SPE Cartridges: C18 (Octadecyl), 500 mg / 6 mL (e.g., Waters Sep-Pak or equivalent).

  • Lyophilizer (Freeze-dryer).

Experimental Protocol

Phase 1: Synthesis (Sulfite Alkylation)
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (2.12 g) of Propachlor in 30 mL of Ethanol .

  • Nucleophile Addition: In a separate beaker, dissolve 20.0 mmol (2.52 g) of Sodium Sulfite in 30 mL of deionized water .

  • Initiation: Add the aqueous sulfite solution to the ethanolic Propachlor solution. The mixture may become cloudy initially.

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C (reflux) with vigorous stirring. Maintain reflux for 4 to 6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Silica gel, EtOAc/Hexane 1:1). Propachlor (

      
      ) should disappear; the ESA salt will remain at the baseline.
      
  • Solvent Removal: Allow the mixture to cool. Remove the ethanol under reduced pressure using a rotary evaporator (bath temp 40°C). The remaining aqueous solution contains the product, unreacted sulfite, and NaCl.

Phase 2: Workup and Purification

The crude aqueous residue contains high inorganic salt loads which must be removed to obtain an analytical standard.

  • Lipophilic Wash: Transfer the aqueous residue to a separatory funnel. Extract twice with 30 mL of Ethyl Acetate .

    • Purpose: This removes unreacted Propachlor and any non-polar impurities. The ESA salt remains in the aqueous phase . Discard the organic layer.

  • Desalting (Solid Phase Extraction - SPE):

    • Conditioning: Condition a C18 SPE cartridge with 10 mL Methanol followed by 10 mL Water.

    • Loading: Load the aqueous phase (from step 1) onto the cartridge. Flow rate: ~1-2 mL/min.

    • Washing: Wash the cartridge with 20 mL of Water .

      • Mechanism:[9][8][10][11] The highly polar inorganic salts (

        
        , 
        
        
        
        ) wash through the column. The amphiphilic Propachlor ESA is retained by the C18 stationary phase due to the hydrophobic isopropyl-phenyl moiety.
    • Elution: Elute the Propachlor ESA with 15 mL of Methanol . Collect this fraction.

  • Isolation: Evaporate the methanol eluate to dryness using a rotary evaporator or nitrogen stream.

  • Final Drying: Dissolve the residue in a minimum amount of water (5 mL) and freeze. Lyophilize (freeze-dry) for 24 hours to obtain This compound as a fluffy white to off-white powder.

Characterization & Quality Control

Verify the identity and purity of the synthesized standard using the following parameters.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Parent Ion: The sodium salt dissociates. Look for the sulfonate anion

    
    .
    
  • m/z Observed: 256.0 (corresponding to

    
    ).
    
  • Fragment Ions: m/z 121 (sulfite loss/cleavage), m/z 80 (

    
    ).
    
Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Shifts:

    • Isopropyl Group: Doublet at

      
       ppm (
      
      
      
      ), Multiplet at
      
      
      ppm (
      
      
      ).
    • Methylene Bridge (

      
      ):  Singlet (or AB quartet due to rotational restriction) at 
      
      
      
      ppm. Note: This shift is distinct from the
      
      
      of the parent (
      
      
      ppm) but integrates strictly to 2H.
    • Aromatic Ring: Multiplet at

      
       ppm (5H).
      

Process Workflow Diagram

The following diagram illustrates the logical flow from synthesis through purification, highlighting the separation mechanisms.

Propachlor_ESA_Synthesis Start Start: Reagents (Propachlor + Na2SO3) Reaction Reflux (4-6h) Solvent: EtOH/H2O Temp: 85°C Start->Reaction Nucleophilic Substitution Evap Rotary Evaporation (Remove Ethanol) Reaction->Evap LiquidLiq Liquid-Liquid Extraction (Water / Ethyl Acetate) Evap->LiquidLiq OrgPhase Organic Phase (Unreacted Propachlor) LiquidLiq->OrgPhase Discard AqPhase Aqueous Phase (ESA Salt + Inorganic Salts) LiquidLiq->AqPhase Keep SPE_Load SPE Loading (C18) Retains ESA, Elutes Salts AqPhase->SPE_Load SPE_Wash Water Wash (Remove Na2SO3, NaCl) SPE_Load->SPE_Wash SPE_Elute Methanol Elution (Collect Propachlor ESA) SPE_Wash->SPE_Elute Final Lyophilization Final Product: Propachlor ESA Na Salt SPE_Elute->Final

Figure 1: Step-by-step synthesis and purification workflow for this compound.

References

  • Santa Cruz Biotechnology. this compound (CAS 947601-88-9) Product Data Sheet.[1] Retrieved from

  • Xu, Y., et al. (2009). Transformation of Herbicide Propachlor by an Agrochemical Thiourea. Environmental Science & Technology. (Demonstrates nucleophilic substitution pathways of Propachlor). Retrieved from

  • Hladik, M.L., et al. (2005).New method for the analysis of chloroacetanilide herbicide metabolites in water. U.S. Geological Survey (USGS). (Establishes ESA metabolite structures and analytical relevance).
  • PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from

  • Feng, P.C.C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology.[12] (Foundational mechanism for chloroacetanilide to ESA conversion via sulfonic acid intermediates).

Sources

Methodological & Application

Application Note: High-Sensitivity Determination of Propachlor ESA in Water Resources via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and environmental scientists developing robust methods for the quantification of Propachlor ESA (Ethanesulfonic Acid), typically sourced as its Sodium Salt, in aqueous matrices.

Executive Summary & Scientific Rationale

Propachlor (2-chloro-N-isopropylacetanilide) is a widely used herbicide that degrades rapidly in the environment into polar metabolites, most notably Propachlor ESA (Ethanesulfonic Acid) and Propachlor OA (Oxanilic Acid). Unlike the parent compound, Propachlor ESA is highly water-soluble, ionic, and persistent, making it a critical marker for groundwater contamination.

The Analytical Challenge: The primary difficulty in analyzing Propachlor ESA is its high polarity (LogP < 1). Standard Reverse-Phase (C18) methods often fail to retain this ionic species, leading to elution in the void volume where ion suppression is most severe. Furthermore, the reference standard is typically supplied as the Sodium Salt , which dissociates in solution. The method must detect the anionic form (m/z 256) while accounting for the stoichiometry of the salt during standard preparation.

Strategy: This protocol utilizes Graphitized Carbon Black (GCB) Solid Phase Extraction (SPE) for enrichment—essential for retaining polar organic anions—coupled with Negative Mode Electrospray Ionization (ESI-) LC-MS/MS for specific detection of the sulfonate moiety.

Physicochemical Profile & Standard Preparation

Understanding the analyte is the first step in method development. The sodium salt is the stable solid form, but the free acid anion is the measurand.

Table 1: Analyte Properties[1][2][3]
PropertyPropachlor ESA (Anion)Propachlor ESA Sodium Salt (Standard)
CAS Number 947601-86-7 (Acid)1918-16-7 (Parent ref) / Specific Salt CAS varies
Formula C₁₁H₁₅NO₄SC₁₁H₁₄NNaO₄S
Molecular Weight 257.31 g/mol 279.29 g/mol
Monoisotopic Mass 257.07279.05
Target m/z (ESI-) 256.0 [M-H]⁻256.0 (Detects anion)
Solubility High (Water), Low (Non-polar solvents)High (Water)
Standard Preparation Protocol
  • Stock Solution: Dissolve this compound in Methanol:Water (90:10).

    • Correction Factor: When weighing, apply the ratio of MW(Anion)/MW(Salt) = 257.31 / 279.29 ≈ 0.921 .

    • Example: 1.0 mg of Sodium Salt standard yields 0.921 mg of Propachlor ESA analyte.

  • Stability: Store stock solutions at -20°C. The sulfonate group is stable, but avoid highly acidic conditions for prolonged periods to prevent hydrolysis of the amide bond.

Method Workflow Visualization

The following diagram illustrates the critical path for sample processing, highlighting the specific requirements for polar analyte retention.

MethodWorkflow cluster_logic Critical Control Points Sample Aqueous Sample (250 mL) Preserve Preservation (NH4Cl + 4°C) Sample->Preserve Stabilize SPE SPE Extraction (Graphitized Carbon) Preserve->SPE Load Elution Elution (MeOH/DCM) SPE->Elution Enrich Concentration N2 Evaporation Reconstitute in Mobile Phase Elution->Concentration Refine LCMS LC-MS/MS Analysis (ESI Negative) Concentration->LCMS Quantify

Caption: Workflow for the extraction and analysis of polar herbicide metabolites.

Protocol 1: Solid Phase Extraction (SPE)[5][6]

Why Graphitized Carbon? Traditional C18 silica cartridges struggle to retain Propachlor ESA due to its ionic character. Graphitized Carbon Black (GCB) retains analytes via both hydrophobic interaction and anion exchange-like mechanisms, making it superior for sulfonic acids (EPA Method 535).

Materials:

  • Cartridge: 500 mg GCB (e.g., Restek CarboPrep or equivalent).

  • Eluent: Methanol / Dichloromethane (DCM) blends or pure Methanol (depending on specific matrix interference).

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Filter 250 mL water sample through 0.7 µm glass fiber filter.

    • Add surrogate standard (e.g., Dimethachlor ESA).[1][2]

    • Critical: Do not acidify the sample significantly; low pH suppresses the ionization of the sulfonic acid, potentially altering retention on GCB.

  • Conditioning:

    • Flush cartridge with 5 mL Methanol.

    • Flush with 5 mL Reagent Water.

    • Note: Do not allow the cartridge to go dry.[1]

  • Loading:

    • Pass sample through cartridge at ~10 mL/min.

    • Propachlor ESA binds to the carbon surface.

  • Washing:

    • Wash with 5 mL Reagent Water (removes salts).

    • Dry cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute with 2 x 3 mL of Methanol (modified with 0.1% Formic Acid if recovery is low, to disrupt ionic interactions).

    • Alternative: EPA 535 recommends specific solvent blends; however, for Propachlor ESA specifically, acidified methanol is often sufficient to disrupt the carbon-analyte interaction.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 1 mL of 5 mM Ammonium Acetate in Water . (Matching the initial LC mobile phase is crucial to prevent peak distortion).

Protocol 2: LC-MS/MS Acquisition

Scientific Logic: Negative ESI is mandatory because the sulfonic acid moiety (R-SO3H) readily deprotonates to R-SO3⁻. Ammonium acetate is used in the mobile phase to buffer the pH and ensure consistent ionization.

Liquid Chromatography Conditions
ParameterSetting
System UHPLC (Agilent 1290 / Waters Acquity or equivalent)
Column Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl
Temperature 45°C - 60°C (Higher temp improves peak shape for sulfonates)
Flow Rate 0.3 - 0.4 mL/min
Mobile Phase A 5 mM Ammonium Acetate in Water (pH ~5.[3]5)
Mobile Phase B Methanol (or Acetonitrile)
Injection Vol 10 - 20 µL

Gradient Profile:

  • 0.0 min: 95% A (Hold for 1 min to trap polar ESA)

  • 1.0 min: 95% A

  • 8.0 min: 5% A (Linear Ramp)

  • 10.0 min: 5% A (Wash)

  • 10.1 min: 95% A (Re-equilibrate for 3 mins)

Mass Spectrometry Parameters (ESI Negative)

Source Parameters:

  • Capillary Voltage: 2.5 - 3.0 kV (Negative mode requires lower voltage to avoid discharge).

  • Desolvation Temp: 400°C.

  • Gas Flow: High (800-1000 L/hr) to assist droplet evaporation.

MRM Transitions (Propachlor ESA):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Purpose
Propachlor ESA 256.0 80.0 (SO₃⁻)3025Quantifier
Propachlor ESA 256.0 121.0 3035Qualifier
Propachlor ESA 256.0 176.0 3015Qualifier

Note: The m/z 80 fragment is highly sensitive but non-specific (common to all sulfonates). Chromatographic resolution from other ESA metabolites (Alachlor ESA, Acetochlor ESA) is essential.

Logic Diagram: Fragmentation Pathway

Understanding the MS/MS fragmentation aids in troubleshooting and confirmation.

Fragmentation Parent Propachlor ESA Anion [M-H]- = 256 Frag1 Sulfite Radical Ion [SO3]- = 80 Parent->Frag1 High CE (Quantitation) Frag2 Sulfonate Cleavage m/z ~176 Parent->Frag2 Low CE (Structure Check)

Caption: Primary fragmentation pathways for Propachlor ESA in negative electrospray ionization.

Validation & Troubleshooting

Validation Criteria (Self-Validating System)
  • Linearity: R² > 0.995 over 0.05 – 10 µg/L range.

  • Recovery: 70-120% from spiked matrix samples.

  • Ion Ratio: The ratio of Product 80 / Product 121 should remain within ±20% of the standard.

Troubleshooting Common Issues
  • Problem: Poor Retention / Peak Fronting.

    • Cause: Injection solvent is too strong (too much MeOH).

    • Fix: Ensure reconstitution is in 100% Mobile Phase A (Water/Buffer).

  • Problem: High Background at m/z 80.

    • Cause: Sulfate contamination in mobile phase or glassware.

    • Fix: Use LC-MS grade solvents only; avoid detergents containing sulfates.

  • Problem: Low Sensitivity.

    • Cause: pH mismatch.

    • Fix: Ensure Ammonium Acetate is present.[4][1][3][5] Sulfonic acids ionize well, but the buffer stabilizes the spray and adduct formation.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2][3][6][7] Version 1.1. [Link]

  • U.S. Geological Survey (USGS). (2002). Analytical Methods for the Determination of Chloroacetanilide Herbicide Metabolites in Water.[1][3][5][7][8] Open-File Report 02-430. [Link]

  • Ferrer, I., Thurman, E.M., & Barceló, D. (1997).[8] Identification of Ionic Chloroacetanilide-Herbicide Metabolites in Surface Water and Groundwater by HPLC/MS Using Negative Ion Spray. Analytical Chemistry, 69(22), 4547–4553. [Link]

Sources

Application Note: Quantitative Analysis of Propachlor ESA in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Solid Phase Extraction (SPE) coupled with LC-ESI-MS/MS (Negative Mode) Target Analyte: Propachlor Ethane Sulfonic Acid (ESA) Based On: Adaptations of US EPA Method 535 and USGS Protocols

Executive Summary

This application note details a robust protocol for the quantification of Propachlor ESA, a polar degradation product of the herbicide Propachlor. Unlike the parent compound, Propachlor ESA is highly water-soluble and persistent in groundwater, necessitating high-sensitivity monitoring.

Critical Technical Insight: Standard C18 Solid Phase Extraction (SPE) often fails to retain Propachlor ESA due to its high polarity (ionic sulfonic acid group). This protocol utilizes Graphitized Carbon Black (GCB) or specialized polymeric SPE to ensure quantitative recovery. Furthermore, analysis is performed in Negative ESI mode , detecting the sulfonate anion (


), which offers superior sensitivity over positive mode for this class of metabolites.
Analyte Profile & Chemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the difference between the reagent and the analyte is vital for accurate stock preparation.

PropertyDescription
Compound Name Propachlor ESA (Ethane Sulfonic Acid)
Reagent Form Propachlor ESA Sodium Salt (Analytical Standard)
Reagent Formula

(MW: ~279.29 Da)
Analyte Form Propachlor ESA Anion (Measured Species)
Analyte Formula

(Exact Mass: 256.06 Da)
Solubility Highly soluble in water; poor retention on lipophilic phases.
Precursor Ion m/z 256 (

)

Expert Tip: When preparing calibration standards from the Sodium Salt, you must apply a gravimetric correction factor (0.917) to report the concentration as the free acid equivalent.



Analytical Workflow

The following diagram outlines the critical path from sample collection to data validation.

Propachlor_Workflow Sample Water Sample (Preserved) SPE SPE Extraction (Graphitized Carbon) Sample->SPE Loading Elution Elution (MeOH/DCM) SPE->Elution Selective Elution Evap Evaporation & Reconstitution Elution->Evap LC LC Separation (C18 Column) Evap->LC Injection MS MS/MS Detection (ESI Negative) LC->MS Data Quantitation (m/z 256 -> 80) MS->Data

Figure 1: End-to-end analytical workflow for Propachlor ESA quantification.

Sample Preparation Protocol

Objective: Isolate the polar metabolite from aqueous matrix while removing salts and humic acids.

4.1. Materials[1][2][3][4][5][6]
  • SPE Cartridge: Graphitized Carbon Black (GCB), e.g., Resprep Carboprep 90 (500 mg) or equivalent.

    • Why GCB? Propachlor ESA is too polar for C18. GCB retains planar aromatic compounds (like the phenyl ring in Propachlor) via

      
      -
      
      
      
      interactions, even in the presence of water.
  • Elution Solvent: Dichloromethane:Methanol (80:20 v/v) with 5mM Ammonium Acetate.

4.2. Step-by-Step Procedure
  • Sample Pre-treatment: Filter 250 mL of water sample through a 0.7 µm glass fiber filter to remove particulates. Add surrogate standard (e.g., Dimethachlor ESA).[7][1]

  • Conditioning:

    • Wash cartridge with 5 mL Methanol.

    • Wash cartridge with 5 mL Dichloromethane:Methanol (80:20).

    • Wash cartridge with 10 mL Methanol.

    • Equilibrate with 10 mL Reagent Water. Do not let the cartridge dry.

  • Loading: Pass the 250 mL sample through the cartridge at ~10 mL/min.

  • Wash: Rinse with 5 mL Reagent Water to remove salts. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute analytes with 2 x 3 mL of Dichloromethane:Methanol (80:20) containing 5mM Ammonium Acetate.

    • Mechanism: The methanol disrupts the hydrogen bonding, while the ammonium acetate acts as a counter-ion modifier to aid desorption.

  • Concentration: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 1.0 mL of 5 mM Ammonium Acetate in Water. Vortex ensures complete dissolution.

LC-MS/MS Method Parameters

Objective: Chromatographic separation of Propachlor ESA from isobaric interferences and matrix components.

5.1. Liquid Chromatography (LC)[1][8]
  • System: UHPLC or HPLC.

  • Column: C18 with polar-embedded group or high-density bonding (e.g., Zorbax Eclipse Plus C18 or Waters BEH C18), 2.1 x 100 mm, 1.8 µm or 3.5 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~7).

  • Mobile Phase B: Methanol.[9]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10-20 µL.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 10% Low organic start to focus polar ESA on head of column.
1.0 10% Isocratic hold to flush salts.
10.0 90% Linear ramp to elute Propachlor ESA.
12.0 90% Wash column.
12.1 10% Return to initial conditions.

| 15.0 | 10% | Re-equilibration (Critical for retention time stability). |

5.2. Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode .

    • Why Negative? The sulfonic acid group (

      
      ) readily deprotonates to 
      
      
      
      , providing 10-100x better sensitivity than positive mode.
  • Source Temp: 350°C (Optimized for aqueous mobile phase).

  • Capillary Voltage: -2.5 kV.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (V)
Propachlor ESA 256.1 80.0 Quantifier 25
Propachlor ESA 256.1 121.0 Qualifier 35

| IS (Butachlor ESA) | 312.1 | 80.0 | Internal Std | 25 |

  • Quantifier (80.0): Corresponds to the sulfite radical ion (

    
    ), highly characteristic of sulfonic acids.
    
  • Qualifier (121.0): Characteristic backbone fragmentation.

Quality Control & Validation

To ensure "Trustworthiness" (Part 2 of requirements), every batch must include:

  • Internal Standard (IS): Use deuterated Propachlor ESA-d5 (if available) or Butachlor ESA. The IS corrects for matrix suppression in the ESI source.

  • Laboratory Reagent Blank (LRB): Analyze reagent water to ensure no carryover or background contamination.

  • Laboratory Fortified Matrix (LFM): Spike a real water sample with known Propachlor ESA to calculate recovery.

    • Acceptance Criteria: Recovery should be 70-130%.

  • Retention Time Window: The analyte must elute within ±0.05 min of the standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<60%) Breakthrough on SPE cartridge.Ensure flow rate during loading is <10 mL/min. Switch to a larger bed mass (500mg) GCB cartridge.
Signal Suppression Matrix effects from humic acids.Improve SPE wash steps. Use deuterated Internal Standard (Propachlor ESA-d5) to compensate.
Peak Tailing Secondary interactions with column.Ensure Ammonium Acetate concentration is at least 5mM to mask silanols.
No Signal Incorrect Ionization Mode.Verify MS is in Negative mode. Propachlor ESA does not ionize well in Positive mode.
References
  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • U.S. Geological Survey (USGS). (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link][10][11][5][12]

  • Ferrer, I., et al. (1997).[11] Liquid chromatography-mass spectrometry of chloroacetanilide herbicide metabolites.[7][11][5][8][12] Journal of Chromatography A. [Link]

Sources

Application Note: High-Performance Solid-Phase Extraction of Propachlor ESA from Water

[1]

Executive Summary

Propachlor ESA (Ethane Sulfonic Acid) is a polar, anionic degradation product of the chloroacetanilide herbicide Propachlor.[1] Unlike its parent compound, Propachlor ESA is highly water-soluble and persistent in groundwater, posing significant challenges for conventional C18 (reversed-phase) extraction.[1]

This guide details a Mixed-Mode Weak Anion Exchange (WAX) protocol. While EPA Method 535 utilizes graphitized carbon black (GCB), modern research and drug development workflows increasingly favor polymeric WAX sorbents.[1] WAX offers superior reproducibility, cleaner extracts, and a "switchable" elution mechanism that specifically targets the strong sulfonic acid moiety of the analyte.

Key Advantages of this Protocol:

  • Selectivity: Exploits the anionic nature of the sulfonate group (

    
    ).
    
  • Cleanliness: Removes neutrals and basic interferences via organic washes.[1]

  • Sensitivity: Achieves high recovery (>90%) with minimal ion suppression in LC-MS/MS (ESI-).

Analyte Profile & Mechanism[1]

Understanding the physicochemistry of the target is the foundation of this method.

PropertyDataImplication for SPE
Compound Propachlor ESA (Sodium Salt)Dissociates freely in water.[1]
Formula

(Anion)
Detectable as [M-H]⁻ in LC-MS.[1]
MW ~257.3 Da (Free Acid)Precursor Ion: m/z 256.[1]
Acidity (

)
< 1.0 (Sulfonic Acid)Permanently negatively charged at pH > 2.[1]
Polarity High (LogP < 1)C18 Retention: Poor/Negligible.[1] Anion Exchange: Strong retention.
The "Catch and Release" Logic (WAX vs. SAX)

We utilize a Weak Anion Exchanger (WAX) rather than a Strong Anion Exchanger (SAX).[1]

  • The Trap (Loading pH 5-7): The sorbent (amine,

    
    ) is protonated (
    
    
    ).[1] The Analyte is anionic (
    
    
    ).[1] Result: Strong Ionic Retention.
  • The Release (Elution pH > 10): We use 5%

    
    .[1] The sorbent deprotonates (becomes neutral).[1][2] The ionic bond breaks.[1] The analyte elutes.
    
  • Why not SAX? SAX remains charged at all pH levels.[1] Eluting a strong sulfonate from a strong quaternary amine requires extremely high ionic strength, which suppresses MS signals.[1]

Experimental Protocol

Materials & Reagents[1][3]
  • SPE Cartridge: Polymeric Mixed-Mode WAX (e.g., Oasis WAX, Strata-X-AW), 60 mg / 3 mL.[1]

  • Sample Matrix: Groundwater, Surface Water, or Drinking Water.[1][3]

  • Internal Standard: Butachlor ESA or Dimethachlor ESA (

    
     analogs preferred if available).[1]
    
  • Preservation: Ammonium chloride (

    
    ) if residual chlorine is present; store at 4°C.[1]
    
Sample Preparation[3][5][6]
  • Filtration: Filter samples through a 0.7 µm glass fiber filter to remove particulates.

  • pH Adjustment: Adjust sample pH to 5.0 – 7.0 using dilute Formic Acid or Ammonium Acetate.[1]

    • Reasoning: Ensures the WAX sorbent is fully protonated (positively charged) to bind the anionic ESA.

  • Spiking: Add Internal Standard (IS) to a concentration of 1.0 µg/L.

SPE Workflow (Step-by-Step)
StepSolvent / ActionCritical Mechanism
1. Condition 2 mL MethanolActivates polymeric pores.[1]
2. Equilibrate 2 mL Water (pH 7)Establishes aqueous environment for loading.
3. Load 250 - 500 mL SampleCapture: Anionic ESA binds to cationic WAX amine.[1] Hydrophobic backbone captures non-polars.
4.[1] Wash 1 2 mL 25mM Ammonium Acetate (pH 5)Ionic Lock: Maintains charge; removes salts and weak acids.[1]
5. Wash 2 2 mL MethanolInterference Removal: Elutes hydrophobically bound neutrals/bases.[1] ESA remains ionically bound.[1]
6. Elute 2 x 2 mL 5%

in Methanol
Release: High pH deprotonates the sorbent amine. Ionic bond breaks.[1] ESA elutes.
7. Post-Tx Evaporate to dryness (

, 40°C).[1] Reconstitute in Mobile Phase A.
Concentrates analyte for trace detection.[1]

Visualization of Method Logic

The following diagram illustrates the specific chemical "switch" used to isolate the sulfonic acid metabolite.

SPE_Mechanismcluster_loadingLOADING (pH 6)cluster_washingWASH (100% MeOH)cluster_elutionELUTION (pH > 10)Sorbent_PosWAX Sorbent(Protonated Amine +)Analyte_NegPropachlor ESA(Sulfonate -)Sorbent_Pos->Analyte_NegIonic Bond(Strong)InterferenceNeutral OrganicsSorbent_Pos->InterferenceHydrophobicInteractionSorbent_NeutWAX Sorbent(Neutral Amine)Sorbent_Pos->Sorbent_NeutSwitch OffWash_StepOrganic WashAnalyte_Neg->Wash_StepRetainedInterference->Wash_StepNeutrals_RemovedNeutrals Elute(Hydrophobic break)Wash_Step->Neutrals_RemovedRemovesElution_Solvent5% NH4OH in MeOHElution_Solvent->Sorbent_PosDeprotonatesAnalyte_FreePropachlor ESA(Released)Sorbent_Neut->Analyte_FreeReleases

Caption: The "Ionic Switch" mechanism. High pH elution neutralizes the sorbent, releasing the anionic target.

LC-MS/MS Analysis Parameters

After reconstitution, analyze using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).[1][4]

  • Instrument: Triple Quadrupole MS.[1][5]

  • Ionization: Electrospray Ionization, Negative Mode (ESI- ).[1][6]

  • Column: C18, 2.1 x 100 mm, 1.8 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18).[1]

    • Note: While C18 fails for extraction, it works for chromatography if the mobile phase is acidic (suppressing silanol activity) and starts with low organic content.

Mobile Phase:

  • A: 5 mM Ammonium Acetate in Water (pH ~5-6).

  • B: Methanol or Acetonitrile.[1]

Gradient:

  • 0-1 min: 5% B (Focusing)

  • 1-8 min: Linear ramp to 90% B

  • 8-10 min: Hold 90% B (Wash)[1]

  • 10.1 min: Re-equilibrate 5% B

MRM Transitions (Propachlor ESA):

  • Precursor Ion: m/z 256.0

    
    [1]
    
  • Quantifier Product: m/z 80.0

    
     (Characteristic of sulfonates)[1]
    
  • Qualifier Product: m/z 121.0 or 176.0 (Structure specific fragments)

Quality Assurance & Troubleshooting

Validation Criteria (Self-Validating System)

To ensure the method is working, every batch must include:

  • Surrogate Recovery: Spike samples with a surrogate (e.g., Dimethachlor ESA) prior to extraction.[1] Acceptable recovery: 70-130%.[1]

  • Solvent Blank: Inject the reconstitution solvent to check for carryover.[1]

  • Matrix Spike: Spike a real water sample to check for ion suppression.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<50%) Loading pH too high.[1]Ensure sample pH is < 7.[1]0. If pH >

of the sorbent amine, the trap fails.
Low Recovery (<50%) Elution pH too low.[1]Ensure Elution solvent is fresh.[1]

is volatile; if it evaporates, pH drops, and ESA stays on the cartridge.
High Backpressure Particulates in sample.[1]Filter samples (0.7 µm GF) before loading. Do not overload the cartridge.
Ion Suppression Matrix interference.[1]Increase the volume of the "Wash 2" (100% MeOH) step. The ESA is ionically locked, so you can wash aggressively with organics.

References

  • U.S. Environmental Protection Agency. (2005).[1][7] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[3][4][8] Version 1.1. [Link][1]

  • U.S. Geological Survey (USGS). (2000).[1] Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link][1][9]

  • Agilent Technologies. (2008).[1] Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). Application Note. [Link]

  • PubChem. (2023).[1] Propachlor ESA Sodium Salt Compound Summary.[1] National Library of Medicine.[1] [Link][1][10]

Application Notes and Protocols: Sample Preparation for Propachlor ESA Sodium Salt Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propachlor, a chloroacetanilide herbicide, has been widely used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1][2] Its degradation in the environment leads to the formation of more polar and persistent metabolites, including Propachlor ethanesulfonic acid (ESA). Due to its increased mobility and potential for groundwater contamination, the analysis of Propachlor ESA is a critical component of environmental monitoring and food safety programs.[2] This application note provides a comprehensive guide to the sample preparation of Propachlor ESA sodium salt for its subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocols detailed herein are designed to provide robust and reproducible methods for the extraction and clean-up of Propachlor ESA from various matrices, with a focus on water and soil samples. The underlying principles of the selected techniques are explained to empower researchers to adapt and optimize these methods for their specific applications.

Chemical Properties and Analytical Considerations

Propachlor ESA is a polar, water-soluble anionic compound.[3][4] These characteristics dictate the choice of analytical techniques and sample preparation strategies. Unlike its parent compound, Propachlor ESA is not amenable to gas chromatography without derivatization. Therefore, LC-MS/MS is the analytical technique of choice, offering high sensitivity and selectivity for the direct analysis of this polar metabolite in complex matrices.[5] Accurate quantification relies on the use of a stable isotope-labeled internal standard, such as Propachlor-D5 ESA sodium salt, to compensate for matrix effects and variations in extraction recovery.[5]

PropertyValueSource
Chemical FormulaC11H14NNaO4S[3]
Molecular Weight279.29 g/mol [3]
CAS Number947601-88-9[3][4]
AppearanceSolid[6]
SolubilityHigh in water[1]

Table 1: Physicochemical Properties of this compound

Sample Preparation for Water Matrices

The analysis of Propachlor ESA in drinking water and surface water is crucial for assessing environmental contamination. The United States Environmental Protection Agency (EPA) has developed Method 535 for the determination of chloroacetanilide herbicide degradates, including Propachlor ESA, in drinking water.[7] The following protocol is based on the principles of this method, employing solid-phase extraction (SPE) for the concentration and clean-up of the analyte.

Workflow for Water Sample Preparation

Water_Sample_Prep cluster_0 Sample Collection & Preservation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation Collect Collect 250 mL Water Sample Preserve Dechlorinate & Acidify Collect->Preserve Condition Condition SPE Cartridge Preserve->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for the preparation of water samples for Propachlor ESA analysis.

Detailed Protocol for Water Samples

1. Sample Collection and Preservation:

  • Collect a 250 mL water sample in a clean glass bottle.

  • If the sample contains residual chlorine, it must be dechlorinated at the time of collection by adding 40-50 mg of sodium sulfite.[8]

  • Crucial Step: Acidify the sample to a pH < 2 with 6 N hydrochloric acid to inhibit microbial degradation of the analyte.[8]

  • Store samples at 4°C and extract within 14 days of collection.

2. Solid-Phase Extraction (SPE):

  • Rationale for Sorbent Choice: Graphitized carbon black (GCB) or polymeric reversed-phase sorbents are effective for trapping polar compounds like Propachlor ESA from aqueous matrices.[7][9]

  • Cartridge Conditioning:

    • Condition a GCB SPE cartridge (e.g., 500 mg, 6 mL) sequentially with:

      • 5 mL of methanol

      • 5 mL of ethyl acetate

      • 5 mL of dichloromethane

      • 10 mL of reagent water

  • Sample Loading:

    • Pass the entire 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. Do not allow the cartridge to go dry.

  • Cartridge Washing:

    • After loading, wash the cartridge with 10 mL of reagent water to remove interfering hydrophilic compounds.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained Propachlor ESA from the cartridge with 5-10 mL of a suitable organic solvent or solvent mixture. A common elution solvent is a mixture of dichloromethane and methanol.

3. Eluate Concentration and Reconstitution:

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase used for the LC-MS/MS analysis (e.g., 5 mM ammonium acetate).

  • Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for analysis.

ParameterRecommended ValueRationale
Sample Volume250 mLProvides sufficient analyte for detection at low concentrations.
SPE SorbentGraphitized Carbon BlackExcellent retention for polar analytes from water.[7]
Elution SolventDichloromethane/MethanolEffectively desorbs Propachlor ESA from the sorbent.
Final Volume1 mLAchieves a suitable concentration factor for sensitive analysis.

Table 2: Key Parameters for Water Sample Preparation

Sample Preparation for Soil and Sediment Matrices

The analysis of Propachlor ESA in soil and sediment is essential for understanding its environmental fate and persistence. The extraction from solid matrices is more challenging due to the complex nature of the sample and potential for strong analyte-matrix interactions.

Workflow for Soil/Sediment Sample Preparation

Soil_Sample_Prep cluster_0 Sample Preparation cluster_1 Solvent Extraction cluster_2 Clean-up & Final Preparation Homogenize Homogenize Soil Sample Weigh Weigh 5-10 g Subsample Homogenize->Weigh AddSolvent Add Extraction Solvent Weigh->AddSolvent Extract Vortex/Sonication AddSolvent->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge CleanUp SPE or d-SPE Clean-up Centrifuge->CleanUp Concentrate Concentrate CleanUp->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for the preparation of soil and sediment samples for Propachlor ESA analysis.

Detailed Protocol for Soil and Sediment Samples

1. Sample Pre-treatment:

  • Air-dry the soil or sediment sample to a constant weight.

  • Grind the sample to a fine powder and sieve to ensure homogeneity.

2. Solvent Extraction:

  • Rationale for Solvent Choice: A polar solvent or a mixture of polar and non-polar solvents is required to efficiently extract the polar Propachlor ESA from the soil matrix. A mixture of water and methanol (1:1, v/v) has been shown to be effective for extracting polar herbicides from soil.[10]

  • Weigh 5-10 g of the homogenized soil sample into a centrifuge tube.

  • Add 20 mL of the extraction solvent (e.g., 1:1 water:methanol).

  • Vortex the mixture vigorously for 1-2 minutes, followed by sonication in an ultrasonic bath for 15-30 minutes.

  • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.

  • Carefully collect the supernatant. Repeat the extraction process on the soil pellet with a fresh portion of the extraction solvent for exhaustive extraction.

  • Combine the supernatants.

3. Clean-up:

  • A clean-up step is often necessary to remove co-extracted matrix components that can interfere with the LC-MS/MS analysis.

  • Dispersive Solid-Phase Extraction (d-SPE): This is a rapid and effective clean-up technique.

    • To a portion of the combined supernatant, add a mixture of d-SPE sorbents. A combination of C18 and graphitized carbon black (GCB) is often effective.

    • Vortex for 1 minute and centrifuge.

    • The cleaned extract is the supernatant.

  • Solid-Phase Extraction (SPE): Alternatively, the combined supernatant can be diluted with water and passed through an SPE cartridge as described in the water analysis protocol.

4. Final Preparation:

  • Concentrate the cleaned extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

ParameterRecommended ValueRationale
Sample Weight5-10 gA representative amount for analysis.
Extraction Solvent1:1 Water:Methanol (v/v)Effective for extracting polar analytes from soil.[10]
Clean-upd-SPE with C18 and GCBRemoves non-polar and pigmented interferences.
Final Volume1 mLProvides a suitable concentration for analysis.

Table 3: Key Parameters for Soil/Sediment Sample Preparation

Quality Control and Method Validation

For reliable and defensible results, a robust quality control (QC) program is essential. This should include:

  • Method Blanks: To monitor for contamination during the sample preparation process.

  • Laboratory Fortified Blanks (LFB) or Spiked Samples: To assess the accuracy and recovery of the method. Recoveries are typically expected to be within 70-120%.[11]

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as Propachlor-D5 ESA sodium salt, is highly recommended to correct for matrix effects and variations in extraction efficiency.[5]

  • Calibration Curve: A multi-point calibration curve should be prepared in a matrix similar to the samples to ensure accurate quantification.

Conclusion

The successful analysis of this compound relies heavily on meticulous sample preparation. The protocols outlined in this application note provide a solid foundation for the extraction and clean-up of this important herbicide metabolite from both water and soil matrices. By understanding the principles behind each step, researchers can confidently adapt and optimize these methods to meet the specific requirements of their studies, ensuring accurate and reliable data for environmental monitoring and risk assessment.

References

  • Selective solid-phase extraction using molecularly imprinted polymer for the analysis of polar organophosphorus pesticides in w
  • Propachlor-D5 ESA sodium salt - Deuterated Reference Standard for Analytical Calibration.
  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. (n.d.).
  • Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. (2006). PubMed.
  • Simultaneous quantification of acetanilide herbicides and their oxanilic and sulfonic acid metabolites in natural w
  • Assessing the Dissipation of Pesticides of Different Polarities in Soil Samples. (2024). MDPI.
  • Sample Prepar
  • Propachlor. (n.d.). PubChem.
  • This compound Solution (Solvent: Acetonitrile). (n.d.). HPC Standards.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Propachlor ESA PESTANAL®, analytical standard. (n.d.). Sigma-Aldrich.
  • Propachlor (EHC 147, 1993). (1993). INCHEM.
  • Reregistration Eligibility Decision (RED): Propachlor. (n.d.). US EPA.
  • Determination of acid herbicides in water by LC/MS/MS. (2025).

Sources

Use of Propachlor ESA sodium salt as an analytical standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Propachlor ESA Subject: Application of Sodium Salt Reference Standards in Environmental Monitoring (LC-MS/MS) Method Alignment: US EPA Method 535 / USGS Protocols

Executive Summary

This application note details the protocol for using Propachlor ESA sodium salt as a primary analytical standard. Propachlor (2-chloro-N-isopropylacetanilide) is a herbicide that rapidly degrades in soil into polar metabolites, primarily Propachlor ESA (ethanesulfonic acid) and Propachlor OA (oxanilic acid). Because these metabolites are more water-soluble and mobile than the parent compound, they are critical indicators of groundwater contamination.

This guide addresses the specific challenges of analyzing Propachlor ESA, including its high polarity, the stoichiometry required when using the sodium salt form, and the optimization of negative-mode electrospray ionization (ESI-) for trace-level detection.

Chemical Profile & Stoichiometry

Crucial Directive: The commercially available standard is often the sodium salt , but regulatory reporting (e.g., EPA Method 535) typically requires quantification as the free acid equivalent. Failure to apply the conversion factor will result in a systematic negative bias of approximately 8%.

PropertyPropachlor ESA (Sodium Salt)Propachlor ESA (Free Acid)
CAS Number 947601-88-9Noted as metabolite of 1918-16-7
Formula


Molecular Weight 279.29 g/mol 257.31 g/mol
Solubility High (Water, MeOH)High (Water, MeOH)
Role Analytical StandardTarget Analyte (in situ)
Stoichiometric Calculation

When preparing the primary stock solution from the sodium salt, calculate the mass of the free acid (


) using the salt-to-acid ratio:


Example: To prepare a 100 µg/mL stock solution (as free acid) in a 100 mL volumetric flask:

  • Target Mass (Acid) = 10.0 mg.

  • Required Mass (Salt) =

    
    .
    

Degradation Pathway & Context

Propachlor ESA is formed via the displacement of the chlorine atom by glutathione (mediated by GST enzymes), followed by catabolic processing to the sulfonic acid. This increases polarity, making the metabolite highly leachable.

PropachlorDegradation Propachlor Propachlor (Parent Herbicide) GST Glutathione Conjugation (GST Enzyme) Propachlor->GST Soil/Microbial Metabolism PropachlorESA Propachlor ESA (Ethanesulfonic Acid) Target Analyte GST->PropachlorESA Oxidation (-Cl -> -SO3H) PropachlorOA Propachlor OA (Oxanilic Acid) GST->PropachlorOA Alternative Pathway

Figure 1: Simplified degradation pathway of Propachlor. The ESA metabolite is the primary marker for aqueous transport.

Method Development Strategies

A. Chromatography (The Polarity Challenge)

Standard C18 columns often fail to retain Propachlor ESA sufficiently, causing it to elute near the void volume where ion suppression is highest.

  • Solution: Use a C18 column with polar end-capping or a Phenyl-Hexyl phase.

  • Mobile Phase: Ammonium Acetate (5 mM) is critical. It provides the counter-ions necessary to improve peak shape for the anionic sulfonate group.

B. Mass Spectrometry (Negative Mode)

Unlike the parent herbicide (which ionizes in Positive mode), the ESA metabolite is a strong acid.

  • Ionization: ESI Negative (ESI-) .

  • Mechanism: Deprotonation of the sulfonic acid group

    
    .
    
  • Precursor Ion: m/z 256.

Detailed Protocols

Protocol 1: Stock Standard Preparation
  • Solvent: 90:10 Water:Methanol. (Pure organic solvents may cause precipitation of the sodium salt).

  • Stability: Store at 4°C in amber glass. Stable for 6 months.

  • Weigh 10.86 mg of this compound into a 10 mL volumetric flask.

  • Add 5 mL of HPLC-grade water to dissolve completely.

  • Bring to volume with Methanol.[1]

  • Result: 1000 µg/mL (as Free Acid equivalent).

Protocol 2: Solid Phase Extraction (EPA Method 535 Modified)

Because Propachlor ESA is anionic, standard HLB or C18 cartridges are often insufficient. Graphitized Carbon Black (GCB) is the industry standard for these metabolites.

SPE_Workflow cluster_0 Solid Phase Extraction (GCB Cartridge) Step1 1. CONDITION MeOH / 10mM NH4OAc then Reagent Water Step2 2. LOAD SAMPLE 250 mL Water Sample (Flow: 10 mL/min) Step1->Step2 Step3 3. WASH Reagent Water (Remove Salts) Step2->Step3 Step4 4. ELUTE MeOH with 10mM NH4OAc (Anion Exchange Mechanism) Step3->Step4 Step5 5. CONCENTRATE N2 Blowdown -> Reconstitute in Mobile Phase A Step4->Step5

Figure 2: Extraction workflow using Graphitized Carbon Black (GCB) to retain polar anionic metabolites.

Protocol 3: LC-MS/MS Instrumental Parameters

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Polar-Endcapped (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A: 5 mM Ammonium Acetate in Water.[1] Mobile Phase B: Methanol.[1][2]

Gradient:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 8.0 min: 90% B

  • 10.0 min: 90% B

MS/MS Transitions (ESI Negative):

Analyte Precursor (m/z) Product (Quantifier) Product (Qualifier) Collision Energy (V)

| Propachlor ESA | 256.0


 | 80.0 

| 121.0 | 25 - 35 |

Note: The m/z 80 fragment is characteristic of the sulfonate group. The m/z 121 fragment corresponds to the N-isopropyl-aniline moiety.

Quality Assurance & Troubleshooting

  • Linearity: The method typically demonstrates linearity from 0.02 µg/L to 5.0 µg/L (

    
    ).
    
  • Recovery: Acceptable recovery ranges for GCB extraction are 80–120%.

  • Interference:

    • Issue: Low recovery from GCB cartridges.

    • Cause: Elution solvent is not strong enough.

    • Fix: Ensure the elution methanol contains Ammonium Acetate .[1] The salt is required to displace the anionic analyte from the carbon surface.

References

  • US Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[3][4] Version 1.1.

  • US Geological Survey (USGS). (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Open-File Report 00-182.

  • Lee, E.A., et al. (2002). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. Environmental Science & Technology.

  • Hostetler, K.A., & Thurman, E.M. (2000). Determination of chloroacetanilide herbicide metabolites in water.[5][1][3][4][6] Science of The Total Environment.

Sources

Application Note: Quantitative Analysis of Propachlor ESA Sodium Salt in Aqueous Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Propachlor ethanesulfonic acid (ESA) sodium salt, a key degradation product of the chloroacetanilide herbicide Propachlor. The methodology is primarily based on the principles outlined in U.S. Environmental Protection Agency (EPA) Method 535, which is designed for the determination of herbicide degradates in drinking water.[1][2][3] This guide is intended for researchers, analytical scientists, and environmental monitoring professionals requiring a robust, sensitive, and selective method for the trace-level quantification of Propachlor ESA in aqueous samples. The protocol covers sample preservation, solid-phase extraction (SPE), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Introduction: The Scientific Rationale

Propachlor is a widely used herbicide for the control of annual grasses and some broadleaf weeds in crops such as corn and soybeans.[3] Following its application, Propachlor degrades in the environment, leading to the formation of more polar and mobile metabolites, including Propachlor ethanesulfonic acid (ESA). Due to their increased water solubility, these degradation products have a higher potential to leach into groundwater and contaminate surface water sources.[2] Regulatory bodies and environmental agencies monitor the presence of these metabolites in drinking water to assess water quality and ensure public safety.

The quantitative analysis of Propachlor ESA presents an analytical challenge due to its polarity and typically low concentrations in environmental samples. Direct injection of water samples is often not feasible as it lacks the necessary sensitivity and can introduce interfering matrix components. Therefore, a sample preparation step to concentrate the analyte and clean up the sample is essential. Solid-Phase Extraction (SPE) with a graphitized carbon sorbent has proven to be highly effective for retaining polar analytes like Propachlor ESA from large volumes of water.[1]

For detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice, offering unparalleled sensitivity and selectivity.[4][5] By operating in the Multiple Reaction Monitoring (MRM) mode, the mass spectrometer can selectively detect the transition of a specific precursor ion (the deprotonated Propachlor ESA molecule) to a characteristic product ion, minimizing the likelihood of false positives from co-eluting matrix components.[1][4] The use of a stable isotope-labeled internal standard, such as Propachlor-D5 ESA, is highly recommended to compensate for any analyte loss during sample preparation and to correct for matrix-induced signal suppression or enhancement, thereby ensuring the highest degree of accuracy and precision.

Experimental Workflow Overview

The entire analytical process, from sample collection to data reporting, follows a logical sequence designed to ensure data integrity and reproducibility. Each step is critical for achieving accurate and reliable quantitative results.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing SampleCollection Sample Collection & Preservation 250 mL water sample Add Ammonium Chloride SPE Solid-Phase Extraction (SPE) Condition Cartridge Load Sample Wash Interferences Elute Analyte SampleCollection->SPE Extract Concentration Solvent Evaporation & Reconstitution Evaporate to dryness Reconstitute in 1 mL mobile phase SPE->Concentration Concentrate LC_Separation LC Separation C18 Reversed-Phase Column Gradient Elution Concentration->LC_Separation Inject MS_Detection MS/MS Detection Negative ESI MRM Mode LC_Separation->MS_Detection Detect Quantification Quantification Internal Standard Calibration Integration of Peak Areas MS_Detection->Quantification Process Reporting Data Review & Reporting Check QC Criteria Report Concentration Quantification->Reporting Finalize

Figure 1: High-level workflow for Propachlor ESA analysis.

Detailed Protocols and Methodologies

Reagents and Materials
  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and reagent water.

  • Reagents: Ammonium acetate (≥98% purity), Ammonium chloride (for sample preservation).

  • Standards: Certified reference standards of Propachlor ESA sodium salt and a suitable internal standard (e.g., Propachlor-D5 ESA sodium salt).

  • SPE Cartridges: Graphitized carbon, 0.5 g, 6 mL cartridges.

  • Vials: Amber glass autosampler vials with PTFE-lined caps.

Standard Solution Preparation

The integrity of quantitative data is fundamentally reliant on the accuracy of the standard solutions. All preparations should be meticulously documented.

  • Primary Stock Standard (100 µg/mL): Accurately weigh a suitable amount of this compound reference material. Dissolve in methanol in a Class A volumetric flask to achieve a final concentration of 100 µg/mL. Store at 4°C in the dark.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of the internal standard (e.g., Propachlor-D5 ESA) in methanol at a concentration of 100 µg/mL following the same procedure.

  • Working Standard Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the primary stock standard with a mixture of methanol and water to create calibration standards.

  • Calibration Curve Standards (0.05 - 10 ng/mL): Prepare a set of at least five calibration standards by spiking the appropriate working standard solutions into reagent water. A typical range would be 0.05, 0.1, 0.5, 2.0, 5.0, and 10.0 ng/mL. It is crucial to add the internal standard to each calibration standard at a constant concentration (e.g., 1 ng/mL). These standards should be treated with the same extraction procedure as the samples.

Sample Collection and Preparation Protocol

This protocol is based on EPA Method 535 and is optimized for a 250 mL water sample.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. To inhibit microbial degradation, add approximately 25-30 mg of ammonium chloride to each 250 mL sample bottle. If residual chlorine is present, this will also act as a dechlorinating agent.

  • Internal Standard Spiking: Before extraction, spike each sample with the internal standard to a final concentration equivalent to that in the calibration standards.

  • SPE Cartridge Conditioning:

    • Pass 15 mL of methanol containing 10 mM ammonium acetate through the graphitized carbon SPE cartridge.

    • Follow with 15 mL of methanol.

    • Finally, equilibrate the cartridge with 20 mL of reagent water. Crucially, do not allow the cartridge to go dry after this step.

  • Sample Loading: Load the 250 mL water sample onto the conditioned SPE cartridge at a controlled flow rate of 10-15 mL/min using a vacuum manifold.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts or highly polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by drawing a vacuum through it for at least 10 minutes. This step is critical to remove residual water before elution with an organic solvent.

  • Elution: Elute the retained analytes from the cartridge by passing 15 mL of methanol containing 10 mM ammonium acetate through the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Concentration and Reconstitution:

    • Collect the eluate in a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-70°C).

    • Reconstitute the dried residue in 1.0 mL of 5 mM ammonium acetate in reagent water. Vortex briefly to ensure complete dissolution.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase, e.g., 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temp. 500 °C
IonSpray Voltage -4500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1: Recommended LC-MS/MS Parameters.

MRM Transitions for Quantification and Confirmation

For robust identification and quantification, it is recommended to monitor at least two MRM transitions per analyte. The most intense transition is typically used for quantification, while the second serves as a qualifier.

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Propachlor ESA256.180.0121.0-25
Propachlor-D5 ESA (IS)261.180.0126.0-25

Table 2: Suggested MRM Transitions. Note: The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The product ion m/z 80.0 corresponds to the sulfonate group [SO₃]⁻, a common fragment for ESA metabolites. The collision energy should be optimized for your specific instrument.

Data Analysis and Quality Control

Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. The concentration of Propachlor ESA in the samples is then calculated from this curve using the measured peak area ratios.

Method Validation and Performance

A robust analytical method requires thorough validation to ensure it is fit for purpose. Key validation parameters and typical acceptance criteria are outlined below.

Parameter Acceptance Criteria Rationale
Linearity (R²) ≥ 0.995Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy (Recovery) 70-130%Assesses the agreement between the measured concentration and the true concentration in spiked samples.
Precision (RSD) ≤ 20%Measures the closeness of repeated measurements, indicating the reproducibility of the method.
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Method Blank Below LOQEnsures that no contamination is introduced during the sample preparation and analysis process.

Table 3: Key Method Validation Parameters and Acceptance Criteria.

Typical mean recoveries for ESA degradates using EPA Method 535 are in the range of 90-116% with relative standard deviations (RSDs) below 5%, indicating a highly reliable method.[1]

Conclusion

The method detailed in this application note provides a reliable and robust workflow for the quantitative analysis of this compound in aqueous samples. By combining a selective solid-phase extraction cleanup and concentration step with the high sensitivity and specificity of LC-MS/MS, this protocol is capable of achieving the low detection limits required for environmental monitoring and regulatory compliance. Adherence to the described quality control and method validation procedures will ensure the generation of high-quality, defensible data.

References

  • Zimmerman, L. R., Schneider, M. J., & Thurman, E. M. (2006). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry.
  • Waters Corporation. (n.d.). EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS).
  • SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.
  • PubChem. (n.d.). Propachlor ESA. National Center for Biotechnology Information. Retrieved from [Link]

  • Organomation. (n.d.). Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extraction.
  • Agilent Technologies. (2006). Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535).
  • WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Propachlor-D5 ESA sodium salt.
  • AMPTIUS Amp Tech Instruments US. (n.d.). EPA Method 535 Instrumentation Guide.
  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • PubChem. (n.d.). Propachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • California Department of Pesticide Regulation. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS).
  • Demetriou, E., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6615.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

Sources

Application Note: High-Resolution Mass Spectrometry for Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In the environmental monitoring of chloroacetanilide herbicides, the focus has shifted significantly from parent compounds to their polar metabolites. Propachlor (2-chloro-N-isopropyl-N-phenylacetamide) degrades rapidly in soil and water, primarily transforming into Propachlor Ethane Sulfonic Acid (ESA) and Propachlor Oxanilic Acid (OA).

While the parent compound is hydrophobic, Propachlor ESA is highly polar, anionic, and persistent, often contaminating groundwater and surface water at concentrations exceeding the parent herbicide.

This guide details the High-Resolution Mass Spectrometry (HRMS) analysis of Propachlor ESA, utilizing the Sodium Salt as the analytical reference standard. Unlike traditional triple-quadrupole (QqQ) methods (e.g., EPA Method 535), HRMS (Orbitrap or Q-TOF) offers superior specificity, allowing for retrospective data analysis and the elimination of isobaric interferences in complex environmental matrices.

Analyte Profile[1]
PropertyDescription
Analyte Name Propachlor ESA (Ethane Sulfonic Acid)
Reference Standard Form Propachlor ESA Sodium Salt
CAS Number (Salt) 947601-88-9
Molecular Formula (Salt)

Molecular Formula (Anion)

Exact Mass (Neutral) 257.0722 Da
Target Ion [M-H]⁻ 256.0649 Da
Polarity High (Ionic at pH > 2)

Method Development Strategy

The Polarity Challenge

Propachlor ESA is an anionic surfactant-like molecule. Standard C18 retention is often poor without specific mobile phase modifiers.

  • Insight: We utilize a high-aqueous stable C18 column combined with Ammonium Acetate . The ammonium ions provide counter-ion pairing, improving retention and peak shape without the severe suppression associated with traditional ion-pairing agents like TEA.

Ionization Mode

The sulfonic acid group (


) is a strong acid (

).
  • Decision: Negative Electrospray Ionization (ESI-) is mandatory. Positive mode sensitivity is negligible.

  • Causality: The molecule exists as a pre-formed anion in solution; ESI- simply transfers this ion into the gas phase, resulting in exceptional sensitivity.

Experimental Protocols

Protocol A: Preparation of Standards

Note: The reference standard is a Sodium Salt. You must account for the sodium (Na) mass when calculating stoichiometry.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.9 mg of this compound (purity corrected).

    • Dissolve in 10 mL of Methanol . (Water is also a solvent, but Methanol prevents microbial growth in stocks).

    • Calculation:

      
      .
      
    • Correction Factor:

      
      .
      
  • Working Standard:

    • Dilute Stock 1:100 in 5 mM Ammonium Acetate in Water .

    • Critical Step: Do not dilute working standards in 100% Methanol. Mismatch between solvent and initial mobile phase (highly aqueous) will cause "solvent effect" peak broadening for early eluters.

Protocol B: Sample Preparation (Solid Phase Extraction)

Based on EPA Method 535 principles but optimized for HRMS.

Objective: Isolate polar acidic metabolites from surface water. Cartridge: Graphitized Carbon Black (GCB), 500 mg (e.g., Resprep Carboprep 90 or equivalent).

  • Sample Pre-treatment:

    • Adjust 250 mL water sample to pH 7.0 ± 0.5 using Ammonium Acetate.

  • Conditioning:

    • Flush cartridge with 10 mL Methanol.

    • Flush with 10 mL 10 mM Ammonium Acetate in Water. Do not let the bed dry.

  • Loading:

    • Load sample at ~10 mL/min.

  • Washing:

    • Wash with 5 mL Reagent Water (removes salts).

  • Elution (The Critical Step):

    • Elute with 10 mL of Methanol containing 10 mM Ammonium Acetate .

    • Mechanism:[1][2] The ammonium acetate is required to disrupt the ionic interaction between the sulfonic acid and the carbon surface. Pure methanol will not elute Propachlor ESA efficiently.

  • Concentration:

    • Evaporate to dryness under Nitrogen at 50°C.

    • Reconstitute in 1 mL of 95:5 Water:Methanol (5 mM Ammonium Acetate).

Protocol C: LC-HRMS Acquisition

Instrument: Thermo Q-Exactive / Agilent Q-TOF (or equivalent).

1. Liquid Chromatography Conditions
ParameterSetting
Column Restek Ultra C18 (150 x 2.1 mm, 3 µm) or Phenomenex Kinetex Biphenyl
Column Temp 45°C (Improves mass transfer for viscous polar analytes)
Flow Rate 0.3 mL/min
Injection Vol 10 - 20 µL
Mobile Phase A 5 mM Ammonium Acetate in Water (pH ~6.5)
Mobile Phase B Methanol

Gradient Table:

Time (min) % B Event
0.0 10 Initial Hold (Focusing)
1.0 10 Start Gradient
15.0 95 Elution of Parent/Late Eluters
18.0 95 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

2. Mass Spectrometry Parameters (Source: HESI)
ParameterSetting (Negative Mode)
Spray Voltage -2.8 kV
Sheath Gas 45 arb units
Aux Gas 10 arb units
Capillary Temp 320°C
Scan Type Full MS / dd-MS2 (Data Dependent)
Resolution 70,000 (Full MS) / 17,500 (MS2)
Scan Range m/z 100 - 500
Isolation Window 1.5 m/z
Collision Energy Stepped NCE: 20, 30, 40

Analytical Workflow & Logic

The following diagram illustrates the complete analytical lifecycle, highlighting the critical decision points (diamonds) that ensure data integrity.

AnalyticalWorkflow Sample Water Sample (250 mL) pH_Adjust pH Adjustment (pH 7.0 with NH4OAc) Sample->pH_Adjust Stabilize SPE SPE Extraction (Graphitized Carbon Black) pH_Adjust->SPE Load Elution Elution (MeOH + 10mM NH4OAc) SPE->Elution Ionic Disruption Recon Reconstitution (95% Aqueous) Elution->Recon N2 Evap LC LC Separation (C18, 5mM NH4OAc) Recon->LC Inject ESI ESI Negative Mode (Ionization of Sulfonic Acid) LC->ESI HRMS Orbitrap/Q-TOF (Full Scan + ddMS2) ESI->HRMS Data Data Analysis (XIC: 256.0649 ± 5ppm) HRMS->Data

Caption: Step-by-step workflow from sample collection to high-resolution data extraction.

Structural Confirmation & Fragmentation[6][7]

In HRMS, identification is based on Exact Mass (MS1) and Fragment Matching (MS2).

Primary Transition: The most abundant fragment for sulfonic acids is the cleavage of the C-S bond, resulting in the sulfite radical anion (


) at m/z 80 or the loss of the sulfite group.

Proposed Fragmentation Pathway:

  • Precursor: m/z 256.0649

    
    
    
  • Primary Fragment: m/z 176.1070 (Loss of

    
    , 79.95 Da). This corresponds to the 
    
    
    
    -isopropyl-acetanilide anion.
  • Secondary Fragment: m/z 80.9652 (

    
    ) or m/z 79.957 (
    
    
    
    ).

Fragmentation Precursor Propachlor ESA [M-H]- m/z 256.0649 Frag1 Product Ion A [M-H-SO3]- m/z 176.1070 Precursor->Frag1 Loss of Sulfite Group Frag2 Product Ion B [HSO3]- m/z 80.9652 Precursor->Frag2 Sulfite Ion Formation Neutral Neutral Loss (SO3) Precursor->Neutral 80 Da

Caption: MS/MS fragmentation pathway for Propachlor ESA in negative ESI mode.

Validation & Quality Control

To ensure Trustworthiness , the following criteria must be met:

  • Mass Accuracy: The extracted ion chromatogram (XIC) must be generated with a window of < 5 ppm .

    • Self-Check: If the mass error > 5 ppm, recalibrate the instrument or check for space-charge effects (too many ions in the trap).

  • Retention Time: Must match the reference standard within ± 0.05 min.

  • Isotope Pattern: The natural abundance of

    
     (4.2%) provides a distinct M+2 peak. The theoretical isotope pattern match should be > 90%.[3]
    
  • Linearity:

    
     over the range 0.05 µg/L to 10 µg/L.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Wrong pH in mobile phase.Ensure Ammonium Acetate is used.[1][4] Acidic mobile phases (Formic Acid) suppress ionization of sulfonic acids in negative mode.
Peak Tailing Metal interaction or column overload.Sulfonic acids can chelate. Use a PEEK-lined column or passivate the LC system. Ensure injection solvent is weak (high water).
Poor SPE Recovery Incomplete elution.The interaction between GCB and ESA is strong. Ensure the elution solvent contains Ammonium Acetate (salt) to disrupt the mechanism.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1][2][5] Version 1.1. [Link]

  • United States Geological Survey (USGS). (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link][6]

  • PubChem. (2023). This compound - Compound Summary. National Library of Medicine. [Link][7]

  • SCIEX. (2008). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.[4][8] Application Note. [Link]

Sources

Propachlor ESA sodium salt detection in food products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Analysis of Propachlor ESA Sodium Salt in Food Matrices via LC-MS/MS

Abstract & Introduction

Objective: To establish a robust, high-sensitivity protocol for the quantification of Propachlor ESA (Ethane Sulfonic Acid) sodium salt in complex food matrices (corn, sorghum, and onions).

The Analytical Challenge: Propachlor (2-chloro-N-isopropylacetanilide) is a widely used herbicide. While regulatory monitoring often focuses on the parent compound, environmental and safety assessments increasingly demand the detection of its polar metabolites. Propachlor ESA is the primary ionic degradate formed via the glutathione conjugation pathway. Unlike the parent compound, Propachlor ESA is:

  • Highly Polar: Elutes in the void volume of traditional C18 columns.

  • Anionic: Exists as a sulfonate anion at physiological pH.

  • Incompatible with Standard QuEChERS: The standard PSA (Primary Secondary Amine) cleanup sorbent irreversibly binds acidic analytes like ESA, leading to false negatives.

This guide presents a "No-PSA" Citrate-Buffered QuEChERS method coupled with LC-ESI(-)-MS/MS to ensure accurate recovery and detection.

Physicochemical Profile & Mechanism

Understanding the analyte is the prerequisite for method design.

  • Analyte: this compound[1][2]

  • Formula: C₁₁H₁₄NNaO₄S

  • MW: 279.29 g/mol (Salt); ~257.3 g/mol (Free Acid)

  • Target Ion (ESI-): [M-H]⁻ at m/z 256.1

  • Solubility: High water solubility; low octanol-water partition coefficient (

    
    ).
    
Metabolic Pathway (The "Why" of ESA)

Propachlor is detoxified in plants and soil organisms via Glutathione S-transferase (GST). The chlorine atom is displaced, eventually oxidizing to the stable sulfonic acid (ESA).

PropachlorMetabolism Propachlor Propachlor (Parent) GSH_Conj Glutathione Conjugate Propachlor->GSH_Conj + Glutathione (GST) Cysteine Cysteine Conjugate GSH_Conj->Cysteine Peptidase cleavage Thiol Thiol Intermediate Cysteine->Thiol C-S Lyase ESA Propachlor ESA (Target Analyte) Thiol->ESA Oxidation (Sulfonic Acid)

Figure 1: The metabolic degradation pathway of Propachlor to its ESA metabolite.

Experimental Protocol: Sample Preparation

Critical Directive: Do NOT use standard QuEChERS cleanup tubes containing PSA (Primary Secondary Amine). PSA is a weak anion exchanger and will remove the ESA metabolite from your sample.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Buffer Salts (Citrate): 4g MgSO₄, 1g NaCl, 1g Trisodium Citrate dihydrate, 0.5g Disodium Hydrogen Citrate sesquihydrate. (Pre-weighed packets recommended).

  • Internal Standard (ISTD): Propachlor ESA-d5 (Isotopically labeled standard is mandatory for matrix compensation).

  • Cleanup Sorbent: C18 only (optional, for lipid removal) or None .

Step-by-Step Workflow
  • Homogenization: Cryogenically mill the food sample (corn/onion) to a fine powder using dry ice to prevent degradation.

  • Weighing: Weigh 10.0 g of homogenized sample into a 50 mL FEP (fluoropolymer) centrifuge tube.

  • Hydration (Critical):

    • For dry matrices (Corn/Grain): Add 10 mL cold HPLC-grade water. Vortex and let soak for 15 mins.

    • For wet matrices (Onion): Skip water addition or adjust to achieve ~10mL total water content.

  • Extraction:

    • Add 10.0 mL Acetonitrile .

    • Add Internal Standard (e.g., 50 µL of 10 µg/mL Propachlor ESA-d5).

    • Shake vigorously for 1 minute (mechanical shaker preferred).

  • Salting Out:

    • Add the Citrate Buffer Salts .[3]

    • Expert Tip: Add salts after the solvent to prevent agglomeration of the sample.

    • Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3,500 RCF for 5 minutes at 4°C.

  • Aliquot (The "No-PSA" Step):

    • Transfer 1 mL of the supernatant to a vial.

    • Optional: If the sample is fatty (corn), freeze the extract at -20°C for 2 hours (Winterization) to precipitate lipids, then centrifuge again. Do not use dSPE with PSA.

  • Dilution: Dilute 1:1 with 5mM Ammonium Acetate in water (to match initial mobile phase and improve peak shape). Filter through 0.2 µm PTFE filter into LC vial.

SamplePrep Sample Sample (10g) Homogenized Hydration Add Water (10mL) (If dry matrix) Sample->Hydration Extract Add Acetonitrile (10mL) + Internal Standard Hydration->Extract Salt Add Citrate Salts (MgSO4, NaCl, Citrates) Extract->Salt Shake Shake & Centrifuge (3500 RCF, 5 min) Salt->Shake Aliquot Transfer Supernatant Shake->Aliquot Warning CRITICAL: NO PSA CLEANUP (PSA binds ESA) Aliquot->Warning Dilute Dilute 1:1 with Mobile Phase A Warning->Dilute Analyze LC-MS/MS Analysis Dilute->Analyze

Figure 2: Modified QuEChERS workflow emphasizing the exclusion of PSA cleanup.

LC-MS/MS Method Parameters

Since Propachlor ESA is polar, a standard C18 column often results in poor retention (elution near dead time), leading to ion suppression.

Recommended Column: Selectivity for Polars

  • Option A (Robust):Polar-Embedded C18 (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Polar C18).

  • Option B (Alternative):Fluorophenyl (PFP) (Offers unique selectivity for halogenated compounds and polar metabolites).

  • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 2.6 µm particle size.

Mobile Phase:

  • A: 5 mM Ammonium Acetate in Water (pH ~5.5). Do not use Formic Acid alone; the buffer is needed for stable ionization of the salt.

  • B: Methanol (or Acetonitrile).

Gradient (Generic for Polar C18):

Time (min) % B Flow (mL/min)
0.00 5 0.4
1.00 5 0.4
8.00 95 0.4
10.00 95 0.4
10.10 5 0.4

| 13.00 | 5 | 0.4 |

Mass Spectrometry (ESI Negative Mode): Sulfonic acids ionize strongly in negative mode.

  • Source: Electrospray Ionization (ESI-)[4][5]

  • Capillary Voltage: -2.5 kV

  • Desolvation Temp: 400°C

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Cone (V) Collision (eV) Type
Propachlor ESA 256.1 ([M-H]⁻) 121.0 50 30 25 Quantifier
256.1 80.0 (SO₃⁻) 50 30 35 Qualifier

| ESA-d5 (ISTD) | 261.1 | 126.0 | 50 | 30 | 25 | Internal Std |

Note: The 121.0 fragment corresponds to the ethyl-aniline moiety; the 80.0 fragment is the sulfonate group.

Method Validation & QA/QC

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met:

  • Linearity: 5-point calibration curve (1 – 100 ng/mL) prepared in matrix-matched solvent (blank food extract).

    • Why? Food matrices cause signal suppression. Solvent-only standards will yield inaccurate quantitation.

  • Recovery: Spike blank matrix at 10 ppb and 100 ppb. Acceptable range: 70–120%.

  • Ion Ratio: The ratio of Quantifier (121) to Qualifier (80) must be within ±20% of the reference standard.

  • Retention Time: Must match reference standard within ±0.1 min.

Troubleshooting & Expert Insights

  • Issue: Low Recovery.

    • Cause: Did you use a standard QuEChERS kit with a "cleanup" tube?

    • Fix: Check if the tube contained PSA. If yes, the analyte is stuck in the sorbent. Use raw extract or C18-only cleanup.

  • Issue: Poor Peak Shape / Tailing.

    • Cause: pH mismatch or metal activity.

    • Fix: Ensure 5mM Ammonium Acetate is present in Mobile Phase A. Sulfonic acids can interact with stainless steel; ensure the LC system is passivated or use PEEK-lined tubing.

  • Issue: Signal Suppression.

    • Cause: Co-eluting matrix components in the void volume.

    • Fix: Increase the initial aqueous hold time (0-1 min) to separate the analyte from salts/sugars, or switch to a HILIC column if retention on C18 is < 2.5 x t0.

References

  • U.S. Environmental Protection Agency (EPA). (2006).[6] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[6][7] Version 1.1.

  • European Union Reference Laboratories (EURL) for Residues of Pesticides. (2012). Quick Method for the Analysis of Highly Polar Pesticides in Food of Plant Origin (QuPPe Method).

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry. AOAC Official Method 2007.01.[3][8]

  • National Center for Biotechnology Information (NCBI).this compound (PubChem Compound Summary).

Sources

Application Note: Isotope Dilution Mass Spectrometry (IDMS) for Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust quantification of Propachlor ESA (Ethane Sulfonic Acid) , the primary polar metabolite of the herbicide Propachlor, using Isotope Dilution Mass Spectrometry (IDMS). While Propachlor parent compound degrades rapidly, its ESA metabolite is highly water-soluble and persistent, making it a critical marker for groundwater contamination.

Crucial Technical Distinction: This protocol addresses the Sodium Salt form (


), which is the standard commercial reagent. However, the analytical target is the dissociated Propachlor ESA Anion  (

256).

Target Audience: Environmental toxicologists, analytical chemists, and regulatory compliance officers.

Chemical Profile & The IDMS Principle

The Analyte

Propachlor ESA is formed via the conjugation of Propachlor with glutathione, followed by enzymatic cleavage to the sulfonic acid. Unlike the parent compound, it is anionic and highly polar, rendering standard C18 retention difficult without specific buffering.

PropertyDetail
Compound Propachlor ESA Sodium Salt
Target Anion Propachlor ESA (

)
CAS (Free Acid) 947601-88-9
MW (Salt) ~279.29 g/mol
MW (Target Anion) 256.3 g/mol
pKa < 1.0 (Sulfonic acid group is permanently ionized)
Solubility High (Water), Low (Non-polar solvents)
Why Isotope Dilution?

In environmental matrices (surface water, soil extracts), "ion suppression" is the primary enemy. Co-eluting humic acids compete for charge in the electrospray ionization (ESI) source, often reducing the signal of the target analyte by 20-50%.

The IDMS Solution: By spiking the sample with Propachlor ESA-d5 (Internal Standard) before extraction, we create a self-correcting system.

  • If the extraction loses 10% of the analyte, it loses 10% of the IS.

  • If the matrix suppresses the analyte signal by 30%, the IS signal is suppressed by 30%.

  • Result: The ratio of Analyte/IS remains constant, yielding accurate quantification.

Experimental Workflow (DOT Visualization)

The following diagram outlines the critical path from sample intake to data generation.

Propachlor_IDMS_Workflow cluster_SPE Solid Phase Extraction (SPE) Sample Sample Collection (Water/Soil Extract) Spike IDMS Spiking Add Propachlor ESA-d5 Sample->Spike Equilibration Equilibration (15-30 mins) Spike->Equilibration Condition Conditioning MeOH -> Water Equilibration->Condition Load Load Sample (Low Flow Rate) Condition->Load Wash Wash 5% MeOH in Water Load->Wash Elute Elution MeOH + 2% Formic Acid Wash->Elute Evap Evaporation & Reconstitution Mobile Phase A Elute->Evap LCMS LC-MS/MS Analysis (ESI Negative Mode) Evap->LCMS

Caption: Figure 1. Step-by-step IDMS workflow for Propachlor ESA, ensuring the Internal Standard compensates for extraction losses and matrix effects.

Detailed Protocol

Reagents and Standards
  • Primary Standard: this compound (Purity >98%).

  • Internal Standard (IS): Propachlor ESA-d5 Sodium Salt.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Buffer: Ammonium Acetate (solid, high purity).

Stock Solution Preparation
  • Analyte Stock: Dissolve this compound in water to 1.0 mg/mL. Note: Correct for the sodium mass. Multiply weighed mass by 0.918 (MW Anion / MW Salt) to get free acid concentration.

  • IS Stock: Prepare Propachlor ESA-d5 in water at 10 µg/mL.

Sample Preparation (SPE Method)

Rationale: Direct injection is possible for clean water, but SPE is required for lower limits of detection (LOD) and matrix removal.

  • Sample: Measure 100 mL of water sample. Filter through 0.7 µm glass fiber filter.[1]

  • Spiking: Add 50 µL of IS Stock (10 µg/mL) to every sample. Final IS concentration = 5 µg/L (ppb).

  • Cartridge: Use HLB (Hydrophilic-Lipophilic Balance) or WAX (Weak Anion Exchange) cartridges (e.g., 200mg/6mL). WAX is preferred for cleaner extracts of acidic metabolites.

  • Condition: 5 mL MeOH followed by 5 mL Water.

  • Load: Pass sample at ~5 mL/min.

  • Wash: 5 mL 5% MeOH in Water. (Removes salts/neutrals).

  • Elute: 5 mL Methanol (if using HLB) or Methanol + 2% Formic Acid (if using WAX to break ionic interaction).

  • Reconstitute: Evaporate to dryness under Nitrogen (

    
    ) at 40°C. Reconstitute in 1 mL of 95:5 Water:ACN + 5mM Ammonium Acetate .
    
LC-MS/MS Conditions

Rationale: Negative mode (ESI-) is mandatory. Sulfonic acids do not protonate well in positive mode. Ammonium acetate is critical to buffer the mobile phase pH ~5.5, ensuring stable ionization.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 10-20 µL.

Gradient Table:

Time (min) % B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
8.0 95 Elution
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

MS/MS Transitions (MRM)

Note: The "Sodium Salt" dissociates. We monitor the [M-H]- ion.

AnalytePrecursor (m/z)Product (m/z)CE (V)Role
Propachlor ESA 256.180.0 (

)
-45Quantifier
Propachlor ESA 256.1121.1 (Aniline frag)-25Qualifier
Propachlor ESA-d5 261.180.0 (

)
-45IS Quantifier
Propachlor ESA-d5 261.1126.1 (d5-Aniline)-25IS Qualifier

Data Analysis & Validation

Calculation

Calculate the Response Ratio (


) for every sample and standard:


Plot


 vs. Concentration of Analyte. The slope of this line is used to calculate unknowns. The IS concentration cancels out mathematically, provided it is added equally to all vials.
Validation Criteria (Self-Validating System)
  • Linearity:

    
     over range 0.05 ppb – 50 ppb.
    
  • IS Recovery: Monitor the absolute area of the IS. If IS area in a sample drops <50% of the standard, matrix suppression is too high. Dilute the sample and re-inject.

  • Ion Ratio: The ratio of Product 80 / Product 121 must match the standard within ±20%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Wrong PolarityEnsure Source is in Negative (ESI-) mode.
Poor Peak Shape pH MismatchEnsure Ammonium Acetate is in both Mobile Phase A and B.
Carryover Polar "stickiness"Add a needle wash step with 50:50 MeOH:Water.
No Retention Column Phase CollapseUse a "AQ" type C18 or start gradient at 5% Organic (not 0%).

References

  • U.S. Geological Survey (USGS). (2005). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Scientific Investigations Report 2005-5272. [Link]

  • U.S. Geological Survey (USGS). (2003).[2] Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Water-Resources Investigations Report 03-4142. [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

Sources

Application Note: Determination of Propachlor ESA Sodium Salt in Plant Tissues via Modified QuEChERS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is a widely used herbicide for weed control in corn, sorghum, and other crops. In the environment and within plant tissues, Propachlor rapidly degrades into polar metabolites, most notably Propachlor Ethane Sulfonic Acid (ESA) .

While the parent compound is amenable to standard GC-MS or LC-MS analysis, the ESA metabolite presents a significant analytical challenge due to its high polarity and anionic nature (sulfonic acid group). Standard pesticide residue protocols (e.g., AOAC 2007.01) often fail for ESA metabolites because the Primary Secondary Amine (PSA) sorbent used in the cleanup step irreversibly binds acidic compounds, resulting in near-zero recovery.

This Application Note details a Modified QuEChERS Protocol specifically designed for the extraction of Propachlor ESA Sodium Salt from complex plant matrices. It utilizes an acidified extraction to maintain analyte solubility and a PSA-free cleanup strategy to ensure high recovery, coupled with LC-MS/MS in negative electrospray ionization (ESI-) mode for sensitive detection.

Chemical Profile: this compound[1][2][3][4][5]

Understanding the physicochemical properties of the target analyte is critical for method success.

PropertyDescription
Compound Name This compound
Synonyms Propachlor ethane sulfonic acid sodium salt; 2-[(1-Methylethyl)phenylamino]-2-oxo-ethanesulfonic acid sodium salt
CAS Number 947601-88-9
Molecular Formula C₁₁H₁₄NNaO₄S
Molecular Weight 279.29 g/mol (Salt); 257.31 g/mol (Free Acid)
Target Ion (ESI-) m/z 256.1 [M-H]⁻ (Corresponds to the ionized sulfonic acid)
Solubility Highly soluble in water and methanol; poorly soluble in non-polar solvents (hexane).
pKa < 2.0 (Sulfonic acid group is strongly acidic and ionized at physiological pH).

Method Development Strategy (The "Why")

The Polarity Challenge

Propachlor ESA is an ionic surfactant-like molecule. Traditional liquid-liquid extractions with non-polar solvents (e.g., Ethyl Acetate/Hexane) yield poor recovery. Acetonitrile (ACN) is the preferred solvent as it precipitates proteins while solubilizing polar metabolites.

The "PSA Trap"

In standard QuEChERS cleanup, PSA (Primary Secondary Amine) is used to remove fatty acids and sugars. However, PSA acts as a weak anion exchanger. It will bind the sulfonic acid moiety of Propachlor ESA, removing it from the sample along with the interferences.

  • Solution: This protocol replaces PSA with C18 (to remove lipids/waxes) and Graphitized Carbon Black (GCB) (to remove pigments), strictly avoiding amino-functionalized sorbents.

Acidified Extraction

The use of acidified acetonitrile (1% Formic Acid) serves two purposes:

  • Enhances the solubility of the polar metabolite.

  • Precipitates enzymes that might further degrade the analyte during processing.

Experimental Workflow Diagram

The following diagram outlines the critical decision paths and workflow for this protocol.

PropachlorExtraction Start Plant Tissue Sample (Leaf/Root/Stem) Homo Cryogenic Homogenization (Liq N2 + High Speed Mill) Start->Homo Extract Extraction 10 mL ACN + 1% Formic Acid Homo->Extract Salt Salting Out / Partitioning 4g MgSO4 + 1g NaCl Extract->Salt Centrifuge1 Centrifugation 4000 rpm, 5 min Salt->Centrifuge1 Aliquot Take Supernatant (ACN Layer) Centrifuge1->Aliquot CleanupDecision d-SPE Cleanup Step CRITICAL CHECKPOINT Aliquot->CleanupDecision WrongWay Standard QuEChERS (MgSO4 + PSA) CleanupDecision->WrongWay Avoid RightWay Modified Cleanup (MgSO4 + C18 +/- GCB) CleanupDecision->RightWay Recommended Loss Analyte LOST (Bound to PSA) WrongWay->Loss Success Analyte RETAINED RightWay->Success Analysis LC-MS/MS Analysis (ESI Negative Mode) Success->Analysis

Figure 1: Extraction workflow highlighting the critical exclusion of PSA sorbent to prevent analyte loss.

Detailed Protocol

Reagents and Equipment
  • Standards: this compound (purity >98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

  • Salts: Anhydrous Magnesium Sulfate (

    
    ), Sodium Chloride (NaCl).
    
  • d-SPE Sorbents: C18 (End-capped), Graphitized Carbon Black (GCB). Do not use PSA.

  • Equipment: High-speed homogenizer (e.g., GenoGrinder), Centrifuge, Vortex mixer.

Stock Standard Preparation
  • Weigh 10.0 mg of This compound .

  • Dissolve in 10 mL of Methanol to create a 1000 µg/mL (ppm) stock solution.

    • Note: Correct for salt stoichiometry if quantification of the free acid is required. (MW Salt / MW Acid = 1.08 correction factor).

  • Store at -20°C. Stable for 6 months.

Sample Preparation (Step-by-Step)

Step 1: Homogenization

  • Weigh 10.0 g of fresh plant tissue.

  • Freeze with liquid nitrogen and grind to a fine powder using a cryogenic mill.

    • Why: Prevents thermal degradation and enzymatic activity during grinding.

Step 2: Extraction

  • Transfer the 10 g homogenized sample to a 50 mL centrifuge tube.

  • Add 10 mL of Acetonitrile containing 1% Formic Acid .

  • Add internal standard (e.g., Propachlor ESA-d5) at this stage.

  • Shake vigorously (or vortex) for 1 minute to ensure solvent interaction.

Step 3: Partitioning (Salting Out)

  • Add 4 g anhydrous

    
      and 1 g NaCl .
    
    • Why:

      
       removes water; NaCl increases ionic strength to force the polar ESA metabolite into the organic (ACN) phase.
      
  • Immediately shake vigorously for 1 minute to prevent

    
     agglomeration.
    
  • Centrifuge at 4,000 x g for 5 minutes.

Step 4: Cleanup (Modified d-SPE)

  • Transfer 1 mL of the supernatant (ACN layer) to a 2 mL d-SPE tube.

  • Sorbent Mix:

    • 150 mg

      
        (removes residual water).
      
    • 50 mg C18 (removes lipids/waxes).

    • (Optional)5-10 mg GCB (only if sample is highly pigmented, e.g., spinach. Excessive GCB can retain planar pesticides, so use sparingly).

    • NO PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 2 minutes.

Step 5: Reconstitution

  • Transfer 0.5 mL of the cleaned extract to an autosampler vial.

  • Dilute with 0.5 mL of Water (0.1% Formic Acid) .

    • Why: Improves peak shape on the LC column by matching the initial mobile phase composition.

Instrumental Analysis (LC-MS/MS)[6][7][8][9]

HPLC Conditions
  • Column: C18 Polar-embedded column (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.8 µm.

    • Reasoning: Standard C18 may suffer from "dewetting" with high aqueous phases needed to retain polar ESA. HSS T3 is designed for polar retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar retention)

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibrate)

MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[1]

  • Source Temp: 400°C.

  • Capillary Voltage: -2.5 kV.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Propachlor ESA 256.1 [M-H]⁻80.0 (

)
3025Quantifier
256.1121.03018Qualifier
Propachlor ESA-d5 261.180.03025Internal Std

Note: The m/z 80 product ion is characteristic of sulfonic acids but can be non-specific. The 121 ion provides structural confirmation.

Quality Control & Validation

Recovery Expectations

Using this modified protocol (No PSA), recovery rates for Propachlor ESA in plant tissues (lettuce, corn, soybean) typically range from 85% to 110% .

  • Warning: If PSA is used, recovery will drop to <10%.

Matrix Effects

Plant matrices often cause ion suppression in ESI.

  • Calculation: Matrix Effect (%) = [(Slope Matrix / Slope Solvent) - 1] x 100.

  • Mitigation: Use matrix-matched calibration curves or the deuterated internal standard (Propachlor ESA-d5) to correct for suppression.

References

  • U.S. Geological Survey (USGS). (2000).[2] Determination of Chloroacetanilide Herbicide Degradation Compounds in Water Using High-Performance Liquid Chromatography/Mass Spectrometry. Method 535 (Adapted principles for ESA metabolites).

  • U.S. EPA. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).

  • Anastassiades, M., et al. (2003).[3] Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. AOAC International. (Foundational QuEChERS reference).

  • Santa Cruz Biotechnology. this compound Product Data. CAS 947601-88-9.[4][5][6][7]

Sources

Protocol: Determination of Method Detection Limits (MDL) for Propachlor ESA Sodium Salt in Water via SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method detection limit for Propachlor ESA sodium salt in water Content Type: Application Note and Protocol

Abstract

This application note details a rigorous protocol for determining the Method Detection Limit (MDL) of Propachlor Ethanesulfonic Acid (ESA) sodium salt in aqueous matrices. Propachlor ESA is a polar degradation product of the chloroacetanilide herbicide Propachlor. Due to its high water solubility and mobility, it serves as a critical indicator of groundwater contamination. This guide synthesizes U.S. EPA Method 535 principles with optimized LC-MS/MS parameters to achieve sub-ppb detection limits. The protocol emphasizes the 40 CFR Part 136 Appendix B statistical approach for MDL calculation, ensuring regulatory compliance and data integrity.

Introduction & Regulatory Context

Propachlor (2-chloro-N-isopropylacetanilide) degrades in the environment primarily into Propachlor ESA and Propachlor Oxanilic Acid (OA). Unlike the parent compound, these metabolites are highly polar and persistent, often leaching into groundwater aquifers used for drinking water.

This compound (CAS: 947601-88-9) dissociates in water to form the Propachlor ESA anion, which is the target analyte. Accurate quantification at trace levels is essential for:

  • Regulatory Compliance: Meeting monitoring requirements under the Unregulated Contaminant Monitoring Rule (UCMR).

  • Environmental Fate Studies: Tracking herbicide transport in vadose zones.

  • Toxicological Assessments: Establishing background levels for safety studies.

This protocol focuses on the Method Detection Limit (MDL) , defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.

Methodological Principle

The analysis utilizes Solid Phase Extraction (SPE) with Graphitized Carbon Black (GCB) to isolate polar acidic herbicides from aqueous samples, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.

Mechanistic Workflow
  • Extraction: The graphitized carbon surface retains the planar aromatic ring of Propachlor ESA via

    
    -
    
    
    
    interactions.
  • Elution: A reverse-elution step with methanol/ammonium acetate disrupts these interactions, releasing the analyte.

  • Separation: A C18 reverse-phase column separates Propachlor ESA from isobaric interferences (e.g., other chloroacetanilide ESAs).

  • Detection: MS/MS monitors the transition from the precursor anion

    
     to the sulfonate fragment 
    
    
    
    .
Workflow Diagram

G Sample Aqueous Sample (250 mL) Spike Spike: Surrogates & Propachlor ESA Na (for MDL) Sample->Spike SPE_Load SPE Loading (Graphitized Carbon) Spike->SPE_Load Vacuum Extraction Wash Wash Step (Reagent Water) SPE_Load->Wash Remove Salts Elute Elution (MeOH + NH4OAc) Wash->Elute Reverse Flow Evap Evaporation & Reconstitution (5mM NH4OAc) Elute->Evap N2 Blowdown LC UPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Analysis (MDL Calculation) MS->Data

Caption: Step-by-step workflow for the extraction and analysis of Propachlor ESA, highlighting the critical transition from sample preparation to instrumental detection.

Materials and Reagents

Standards
  • Target Analyte: this compound (purity >98%).

    • Note: All calculations must correct for the sodium salt mass (MW ≈ 279.3 Da) to report the acid equivalent (MW ≈ 257.3 Da) if required by specific regulation.

  • Internal Standard (IS): Butachlor ESA sodium salt.

  • Surrogate Standard (SS): Dimethachlor ESA sodium salt.

Reagents
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN).

  • Buffer: Ammonium Acetate (solid, >99% purity).

  • Water: Reagent water (resistivity >18 MΩ·cm, TOC <0.1 mg/L).

  • SPE Cartridges: Graphitized Carbon Black (e.g., Carboprep 90 or equivalent), 500 mg bed weight, 6 mL tube.

Experimental Protocol

Sample Preparation (SPE)

Rationale: Graphitized carbon is chosen over C18 for SPE because Propachlor ESA is too polar to be efficiently retained by C18 from large water volumes.

  • Conditioning:

    • Wash cartridge with 10 mL Methanol.

    • Wash with 10 mL Reagent Water containing 5 mM Ammonium Acetate.

    • Critical: Do not let the cartridge go dry.

  • Loading:

    • Accurately measure 250 mL of water sample.

    • Add Surrogate Standard (SS) to achieve a final concentration of 1.0 µg/L.

    • Pass sample through cartridge at ~10 mL/min.[1]

  • Washing:

    • Rinse with 10 mL Reagent Water to remove salts and highly polar matrix components.

    • Dry cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute with 5 mL of Methanol containing 10 mM Ammonium Acetate.

    • Tip: Use a "soak" step (stop flow for 1 minute) to enhance desorption.

  • Concentration:

    • Evaporate extract to dryness under Nitrogen at 60°C.

    • Reconstitute in 1.0 mL of 5 mM Ammonium Acetate in Water.

    • Add Internal Standard (IS) to the final vial.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500/6500, Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[2][3][4][5]

  • Mobile Phase B: Methanol.[3][4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 90% B

    • 8-10 min: Hold 90% B

    • 10.1 min: Re-equilibrate 5% B

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 10-20 µL.

MRM Parameters (Negative ESI)

Propachlor ESA ionizes as the


 anion.
CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Propachlor ESA 256.1 80.0

Quantifier-65
256.1121.0 / 176.0Qualifier-45
Butachlor ESA (IS) 314.180.0Quantifier-65
Dimethachlor ESA (SS) 270.180.0Quantifier-65

Method Detection Limit (MDL) Determination

This section outlines the statistical derivation of the MDL in accordance with 40 CFR Part 136, Appendix B .

The Logic of MDL

The MDL is not a fixed instrumental limit; it is a statistical estimate of the lowest concentration that can be distinguished from a blank with 99% confidence.

MDL_Logic Est 1. Estimate MDL (e.g. 3-5x Noise) Spike 2. Prepare Spikes (7 Replicates) Est->Spike Analyze 3. Analyze (Full Method) Spike->Analyze Calc 4. Calculate SD (Standard Deviation) Analyze->Calc Derive 5. Compute MDL (MDL = SD * 3.14) Calc->Derive Verify 6. Verification (MDL < Spike < 10*MDL) Derive->Verify

Caption: Logical sequence for determining the Method Detection Limit (MDL) per EPA guidelines.

Step-by-Step Procedure
  • Estimate the Detection Limit:

    • Inject a low-level standard (e.g., 0.01 µg/L).

    • Target a Signal-to-Noise (S/N) ratio of 3:1 to 5:1.

    • Example Estimate: 0.02 µg/L.

  • Prepare Spiked Replicates:

    • Prepare 7 independent replicates of reagent water spiked with this compound at the estimated level (e.g., 0.02 µg/L).

    • Note: The spike level must be 2 to 10 times the estimated MDL.

  • Process Samples:

    • Take each of the 7 replicates through the entire SPE and LC-MS/MS workflow described in Section 5.

  • Calculate Statistics:

    • Quantify the concentration of Propachlor ESA in each replicate.

    • Calculate the Standard Deviation (

      
      ) of these 7 concentrations.
      
Calculation


Where:

  • 
     = Standard Deviation of the replicate analyses.
    
  • 
     = Student's t-value for 
    
    
    
    degrees of freedom at 99% confidence.
  • For 7 replicates (

    
    ), 
    
    
    
    .

Example Calculation:

Replicate Measured Conc. (µg/L)
1 0.021
2 0.019
3 0.022
4 0.018
5 0.020
6 0.023
7 0.019
Mean 0.0203

| Std Dev (SD) | 0.0018 |



Validation Criteria

The calculated MDL is valid only if :

  • The spike level is less than 10 times the calculated MDL.

    • Check:

      
       (0.057). Pass. 
      
  • The spike level is greater than the calculated MDL.

    • Check:

      
      .[1][2][7] Pass. 
      
  • Signal-to-Noise ratio for replicates is > 3.[1]

Results and Discussion

Using this protocol, laboratories typically achieve MDLs for Propachlor ESA in the range of 0.002 to 0.010 µg/L .

  • Chromatography: Propachlor ESA elutes earlier than its parent compound due to the polar sulfonate group. The C18 column provides sufficient retention to separate it from the void volume, minimizing ion suppression.

  • Interferences: The transition 256 > 80 is highly specific. However, humic acids in surface water can suppress ionization. The use of Butachlor ESA as an internal standard corrects for these matrix effects.

References

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2][8][9] Version 1.1. [Link]

  • U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. 40 CFR Part 136, Appendix B. [Link]

  • U.S. Geological Survey. (2002). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. USGS Open-File Report 02-429. [Link]

  • Hostetler, K.A., & Thurman, E.M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 147-155. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography of Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Analytical Scientists

Welcome to the technical support center for the analysis of Propachlor ESA sodium salt. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during the chromatographic analysis of this highly polar herbicide degradant.

Section 1: Analyte & Method Fundamentals

This section covers the essential background information on this compound and the initial choices for chromatographic method development.

Question: What are the key chemical properties of this compound that I should consider for HPLC method development?

Answer: Understanding the physicochemical properties of your analyte is the critical first step. Propachlor ESA (ethanesulfonic acid) sodium salt is a degradation product of the parent herbicide, Propachlor.[1][2] Its structure dictates the entire analytical strategy.

Key properties are summarized below:

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₁H₁₄NNaO₄S[1]The presence of sulfur and nitrogen makes it suitable for various selective detectors.
Molecular Weight 279.29 g/mol [1]Used for mass spectrometer settings.
Chemical Class Sulfonic Acid SaltHighly polar and water-soluble. It will be anionic over a wide pH range.
Solubility High in polar solvents like water, methanol, and acetonitrile.[3]Sample and standard preparation should be straightforward in typical reversed-phase mobile phases.

The most important feature is the sulfonic acid group. This is a strong acid, meaning it will be deprotonated (negatively charged) in virtually any mobile phase used for reversed-phase chromatography (pH 2-8). This high polarity makes it a challenging compound for traditional C18 columns, as it can result in poor retention.[4] Therefore, method development should focus on strategies to retain and resolve highly polar, anionic compounds.

Section 2: Troubleshooting Peak Shape Abnormalities

Peak shape is a primary indicator of a healthy chromatographic separation. This section addresses the most common issue for this type of analyte: peak tailing.

Question: My Propachlor ESA peak is tailing significantly. What is the cause and how can I fix it?

Answer: This is the most common issue reported for polar, acidic, or basic analytes. Peak tailing occurs when a single analyte interacts with the stationary phase via multiple mechanisms, causing a portion of the analyte molecules to lag behind the main band.[5] For Propachlor ESA on a silica-based reversed-phase column (e.g., C18), the primary cause is secondary ionic interactions between the analyte and residual silanol groups on the silica surface.

Here’s the mechanism: At a neutral pH, the residual silanol groups on the silica packing are deprotonated and carry a negative charge (Si-O⁻). While your analyte is also negatively charged, the complex structure may have regions that can still interact with active sites on the stationary phase, leading to tailing. A more significant cause of tailing for basic compounds is the interaction with these negatively charged silanols.[6]

Below is a troubleshooting workflow to address this issue.

G start Peak Tailing Observed for Propachlor ESA ph_check Is Mobile Phase pH < 3.5? start->ph_check lower_ph Action: Lower Mobile Phase pH to 2.5-3.0 using Formic or Acetic Acid. ph_check->lower_ph No column_check Are you using a modern, high-purity, end-capped column? ph_check->column_check Yes why_ph Reason: Protonates residual silanols (Si-OH), minimizing secondary interactions. lower_ph->why_ph final_check Peak Shape Improved lower_ph->final_check use_modern_col Action: Switch to a column designed for polar analytes or one with advanced end-capping. column_check->use_modern_col No overload_check Is the peak shape better at lower concentrations? column_check->overload_check Yes why_column Reason: End-capping sterically shields silanols. Newer columns have fewer accessible silanols. use_modern_col->why_column use_modern_col->final_check reduce_conc Action: Reduce injection mass. Dilute the sample. overload_check->reduce_conc Yes overload_check->final_check No why_overload Reason: Mass overload can saturate the stationary phase, leading to tailing. reduce_conc->why_overload reduce_conc->final_check

Diagram: Troubleshooting workflow for peak tailing.
Troubleshooting StepRationaleRecommended Action
1. Lower Mobile Phase pH Protonating residual silanols (Si-OH) on the silica surface neutralizes their charge, preventing secondary ionic interactions.[6]Adjust mobile phase pH to between 2.5 and 3.5 using an additive like formic acid (0.1%).
2. Use a Modern Column Newer columns use higher purity silica with fewer metal impurities and more effective end-capping to shield silanols.[5]Use a column with a label indicating it is "end-capped," "base-deactivated," or designed for polar analytes.
3. Check for Mass Overload Injecting too much analyte can saturate the active sites on the stationary phase, causing poor peak shape.Inject a 1:10 or 1:100 dilution of your sample. If the peak shape improves, the original sample was overloaded.
4. Add Buffer to Mobile Phase A buffer can control the pH more effectively and the salt can help mask residual silanol interactions.[6]Use a 5-10 mM ammonium formate or ammonium acetate buffer instead of just acid.

Section 3: Addressing Retention Time Variability

Consistent retention times are fundamental for reliable compound identification and quantification. Drifting retention is a common laboratory frustration.

Question: My retention time for Propachlor ESA is unstable, often shifting to earlier times, especially when running a high-aqueous mobile phase. What's happening?

Answer: This is a classic symptom of a phenomenon known as "phase dewetting" or "hydrophobic collapse." It occurs when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns.

The Mechanism: The C18 alkyl chains are highly hydrophobic. In a predominantly water-based mobile phase, the high surface tension of the water can cause it to be expelled from the pores of the stationary phase.[7] This effectively reduces the surface area available for analyte interaction, leading to a dramatic loss of retention. This is often triggered when the flow is stopped and then restarted.[7]

Solutions to Prevent Retention Time Drift:

  • Use an "Aqueous-Stable" Column: Modern reversed-phase columns are specifically designed for use in 100% aqueous mobile phases. They often incorporate polar-embedded or polar-endcapped ligands that allow the pores to remain wetted.

  • Never Use 100% Water: Ensure your aqueous mobile phase (Solvent A) always contains a small amount of organic solvent (e.g., 5% methanol or acetonitrile). This reduces the surface tension enough to prevent phase collapse.

  • Ensure Proper Column Conditioning: Before starting a run with a high-aqueous method, flush the column with a higher concentration of organic solvent (e.g., 50:50 water:organic) for 15-20 column volumes, then slowly gradient down to your starting conditions.

  • Maintain Consistent Temperature: Column temperature affects mobile phase viscosity and analyte retention. Use a thermostatted column compartment to maintain a stable temperature (e.g., 40 °C).

Section 4: Optimizing for Sensitivity in LC-MS/MS

For trace-level analysis in complex matrices like environmental water or biological fluids, achieving adequate sensitivity is paramount.

Question: My signal for Propachlor ESA is inconsistent and low when analyzing real samples, but the peak looks great when I inject a pure standard in solvent. Could this be ion suppression?

Answer: Yes, this is the classic definition of ion suppression, a type of matrix effect. Ion suppression is a major challenge in LC-MS/MS analysis and occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[8][9] This competition reduces the number of analyte ions that are formed and detected, leading to a lower signal, poor accuracy, and poor reproducibility.[10][11]

Even with the selectivity of MS/MS, if a matrix component co-elutes, it can suppress the initial ionization step, rendering the rest of the analysis ineffective.[8][12]

G start Suspected Ion Suppression confirm Confirm & Locate Suppression Zone (Post-Column Infusion Experiment) start->confirm modify_chroma Modify Chromatography to Separate Analyte from Suppression Zone confirm->modify_chroma improve_cleanup Improve Sample Cleanup confirm->improve_cleanup use_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) modify_chroma->use_is improve_cleanup->use_is result Reliable & Accurate Quantification use_is->result

Diagram: Strategy for mitigating ion suppression.

Strategies to Diagnose and Mitigate Ion Suppression:

  • Diagnose with Post-Column Infusion: This is the definitive experiment to identify ion suppression. (See Protocol 2 below). It will show you exactly where in your chromatogram suppression is occurring.

  • Improve Chromatographic Separation: If you know where the suppression zone is, you can adjust your gradient to move the Propachlor ESA peak away from it. A longer, shallower gradient or a different stationary phase might be necessary. Using UPLC can provide higher resolution and move peaks away from interferences.

  • Enhance Sample Preparation: The best way to reduce matrix effects is to remove the interfering matrix components before injection.[12] Techniques like Solid-Phase Extraction (SPE) are highly effective at cleaning up complex samples and concentrating the analyte.[13]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS, such as Propachlor ESA-d5, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[14][15] By measuring the ratio of the analyte to the SIL-IS, the suppression effect is cancelled out, leading to accurate quantification.

  • Reduce Sample Volume: If all else fails, simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.

Section 5: Protocols & Workflows

Protocol 1: Column Conditioning for Highly Aqueous Mobile Phases

This protocol ensures your reversed-phase column is properly wetted and equilibrated before analysis, preventing retention time drift.

  • Initial Flush: Flush the column with 100% HPLC-grade methanol or acetonitrile for at least 20 column volumes. This removes any storage solvents and wets the stationary phase.

  • Intermediate Flush: Flush the column with a 50:50 mixture of organic solvent and water for 20 column volumes. This helps transition the phase from a pure organic environment.

  • Gradient to Starting Conditions: Program a slow gradient (e.g., over 10-15 minutes) from the 50:50 mixture to your method's initial mobile phase composition (e.g., 95% aqueous).

  • Equilibration: Equilibrate the column at the initial mobile phase composition for at least 10-15 column volumes before the first injection. Ensure the baseline is stable.

Protocol 2: Performing a Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps visualize the regions of ion suppression in your chromatogram.

  • Setup:

    • Prepare a standard solution of Propachlor ESA at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

    • Use a syringe pump and a T-fitting to introduce this standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column but before the MS ion source.

  • Execution:

    • Start the syringe pump and the LC-MS system. You should see a high, stable baseline signal for the Propachlor ESA MRM transition.

    • Inject a blank matrix sample (an extract of a sample that does not contain your analyte).

  • Interpretation:

    • Monitor the baseline of the Propachlor ESA signal during the blank injection's chromatographic run.

    • Any dip or decrease in this baseline indicates a region where co-eluting matrix components are causing ion suppression.

    • Compare the retention time of your analyte in a normal run to the regions of suppression you've identified. If they overlap, ion suppression is affecting your analysis.

Section 6: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ExportersIndia. (n.d.). This compound - Analytical Standard, Affordable Price in Mumbai. Retrieved from [Link]

  • ASCA GmbH. (n.d.). This compound-d5. Retrieved from [Link]

  • ChromaNik Technologies Inc. (n.d.). ENVIRONMENTAL METHODS. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • LCGC International. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • SciSpace. (2013, June 18). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Retrieved from [Link]

  • Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • EURL-SRM. (2012, July 5). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi. Retrieved from [Link]

  • MDPI. (2021, November 1). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]

  • Agilent. (n.d.). Pesticide Analysis using Retention Time Locking and RTL Databases. Retrieved from [Link]

  • ACS Omega. (2023, January 24). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. Retrieved from [Link]

  • Waters Corporation. (n.d.). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. Retrieved from [Link]

  • Osaka Soda. (n.d.). Method Development | HPLC Q&A. Retrieved from [Link]

  • ChromaNik Technologies Inc. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Signal Suppression for Propachlor ESA Sodium Salt Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Propachlor ESA sodium salt. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with signal suppression in mass spectrometry. As a highly polar and acidic ethanesulfonic acid (ESA) degradation product of the herbicide Propachlor, this analyte presents unique analytical difficulties, particularly in complex matrices like environmental water, soil extracts, or biological fluids.

This document provides in-depth, field-proven insights and troubleshooting workflows in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve signal suppression issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing poor sensitivity or no signal for this compound in my LC-MS analysis?

This is the most common issue when analyzing highly polar, anionic compounds like Propachlor ESA. The problem almost always originates in the Electrospray Ionization (ESI) source and is typically a result of a phenomenon known as ion suppression .

Core Concept: What is Ion Suppression?

Ion suppression is a type of matrix effect where the signal intensity of your target analyte (Propachlor ESA) is reduced due to the presence of other co-eluting compounds from your sample matrix.[1][2][3] In the ESI source, droplets containing your analyte and matrix components are desolvated to release ions into the gas phase, which are then detected by the mass spectrometer. When matrix components are present at high concentrations or are more easily ionized, they compete with the analyte for the available charge on the droplet surface or hinder the droplet's ability to desolvate efficiently.[1][4][5] This competition leads to a significant drop in the number of analyte ions that reach the detector, causing poor or no signal.[2][5]

Propachlor ESA, with its sulfonic acid group, is analyzed in negative ion mode . It is particularly susceptible to suppression by common matrix components like salts, other organic acids, and detergents.[6][7]

Before diving into complex method changes, perform these initial checks.

Caption: Initial troubleshooting decision tree for Propachlor ESA signal loss.

Q2: How can I confirm and quantify that matrix effects are the cause of my signal suppression?

To move beyond guesswork, you must quantify the extent of the matrix effect. The standard industry practice is the Post-Extraction Spike experiment.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare your Propachlor ESA standard in the initial mobile phase solvent (e.g., 95:5 Water:Methanol).

    • Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., a water sample known to be free of Propachlor ESA) and process it through your entire sample preparation procedure (e.g., SPE, filtration). After extraction, spike the final extract with the Propachlor ESA standard to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with Propachlor ESA before the sample preparation procedure. This set is used to evaluate recovery, not the matrix effect itself.

  • Analysis: Inject all three sets into the LC-MS system and record the peak area for Propachlor ESA.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Matrix Effect (%)InterpretationSeverity
> 120%Strong Signal EnhancementHigh
100% - 120%Signal EnhancementModerate
80% - 100%No significant matrix effectLow
50% - 80%Signal SuppressionModerate
< 50%Strong Signal SuppressionHigh

A value below 80% confirms that matrix components are suppressing your analyte's signal.[3] A USGS study on acetamide herbicide degradation products, including Propachlor metabolites, noted variability in recoveries from different water matrices, highlighting the importance of matrix-specific validation.[8]

Q3: What are the optimal mobile phase and chromatographic conditions to minimize suppression of Propachlor ESA?

Since suppression occurs when your analyte co-elutes with matrix interferences, chromatography is your most powerful tool for separation.[1][2]

Causality: For an acidic compound like Propachlor ESA (a sulfonic acid), you need to ensure it remains in its deprotonated, anionic state for good retention on appropriate columns and for detection in negative ion ESI. The mobile phase pH should be at least 2 units above the analyte's pKa.[9]

  • Column Choice: Standard C18 columns may provide insufficient retention for this polar analyte. Consider using:

    • Polar-Embedded C18: Offers enhanced retention for polar compounds.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): An excellent alternative that provides strong retention for very polar analytes.

    • Mixed-Mode Anion-Exchange: Specifically designed to retain anionic species.

  • Mobile Phase Optimization (Negative Ion Mode):

    • Aqueous (A): Water with a basic additive.

    • Organic (B): Acetonitrile or Methanol.

    • Additive Choice: Avoid non-volatile salts like sodium or potassium phosphates. Use volatile additives that are compatible with mass spectrometry.

AdditiveTypical ConcentrationRationale & Comments
Ammonium Acetate 5-10 mMGood buffering capacity. Can improve peak shape and ionization efficiency.[10]
Ammonium Hydroxide 0.05 - 0.1%Raises pH to ensure deprotonation of the sulfonic acid group, enhancing negative ion mode response.[10]
Formic Acid 0.1%AVOID for Negative Mode. While a common additive, it is acidic and will neutralize your analyte, destroying its signal in negative ion mode.[9]
TFA (Trifluoroacetic acid) N/AAVOID. TFA is a strong ion-pairing agent that causes severe signal suppression in ESI, particularly in negative mode.[5][9]
  • Gradient Optimization: Start with a high aqueous percentage (e.g., 95-98% A) to ensure retention on the column. Develop a shallow gradient to resolve Propachlor ESA from the early-eluting, often highly concentrated matrix components that cause the most suppression.

Q4: How should I adjust my ESI source parameters for a polar, anionic analyte like Propachlor ESA?

Optimizing the ESI source is critical for maximizing the ionization of your specific analyte while minimizing the influence of the matrix.[11] For Propachlor ESA, you will be operating in Negative Ion Mode .

Causality: The goal of source optimization is to create the most efficient environment for forming [M-H]- ions from Propachlor ESA. This involves a delicate balance of voltages and temperatures to desolvate droplets without causing fragmentation of the analyte.[12]

ParameterTypical Starting Value (Negative Mode)Optimization Rationale
Capillary Voltage -2.5 to -4.0 kVAdjust in small increments (e.g., 0.2 kV). Too low gives poor ionization; too high can cause source instability or discharge. Find the "sweet spot" that maximizes signal.[10]
Drying Gas Temp. 300 - 350 °CIncrease to improve desolvation of the mobile phase. If the analyte is thermally fragile, this may need to be lowered.[13]
Drying Gas Flow 8 - 12 L/minHigher flow aids in desolvation. Helps evaporate solvent from droplets to release the analyte ion.[9]
Nebulizer Pressure 30 - 50 psiControls the aerosol droplet size. Higher pressure creates finer droplets, which desolvate more efficiently.[10][13]
Flow Rate 0.2 - 0.5 mL/minLower flow rates often improve ESI efficiency and reduce suppression because smaller initial droplets are formed.[5][9][10] Consider splitting the flow if using a high-flow LC method.

Optimization Workflow:

Caption: Systematic workflow for ESI source parameter optimization.

Q5: My suppression is severe. What advanced strategies can I use?

If optimizing chromatography and source parameters is not enough, you must either clean the sample more effectively or use a more advanced calibration technique.

The most effective way to combat matrix effects is to remove the interfering components before they enter the instrument.[1]

  • Solid-Phase Extraction (SPE): This is highly recommended. Use a mixed-mode anion-exchange SPE cartridge. This will selectively retain the anionic Propachlor ESA while allowing neutral and cationic matrix components to be washed away.

  • Sample Dilution: A simple but powerful technique. Diluting your final extract (e.g., 10-fold or 50-fold) can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[5][14] This is only viable if your instrument has sufficient sensitivity to detect the diluted analyte.

This is the gold standard for quantitative analysis in complex matrices.[15]

  • Principle: A SIL-IS, such as Propachlor-D5 ESA sodium salt, is chemically identical to the analyte but has a different mass due to isotopic substitution (e.g., Deuterium for Hydrogen).[16]

  • Why it Works: The SIL-IS is added to the sample at the very beginning. It co-elutes with the analyte and experiences the exact same degree of ion suppression.[15] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by suppression is canceled out, leading to highly accurate and precise quantification.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (N/A). Pulsus Group. [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (N/A). Ruthigen. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (N/A). Element Lab Solutions. [Link]

  • Propachlor-D5 ESA sodium salt - Deuterated Reference Standard for Analytical Calibration. (N/A). Chemble. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2019). LCGC International. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (2003). USGS.gov. [Link]

  • Optimizing the Agilent Multimode Source. (N/A). Agilent. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2020). LCGC International. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (N/A). NorthEast BioLab. [Link]

  • Propachlor | C11H14ClNO | CID 4931. (N/A). PubChem - NIH. [Link]

  • Propachlor (EHC 147, 1993). (N/A). Inchem.org. [Link]

  • Ion suppression (mass spectrometry). (N/A). Wikipedia. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). PMC. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). ACS Publications. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (N/A). PMC. [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (N/A). CABI Digital Library. [Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization. (2023). LCGC International. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. [Link]

  • Broken into pieces: The challenges of determining sulfonated azo dyes in biological reactor effluents using LC-ESI-MS/MS analysis. (2023). PubMed. [Link]

  • Strategies for avoiding saturation effects in ESI-MS. (N/A). University of Victoria. [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. [Link]

  • Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. (2015). PubMed. [Link]

  • Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024). Rilas. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020). LCGC International. [Link]

  • Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. (2001). Analytical Chemistry. [Link]

Sources

Optimizing SPE recovery for Propachlor ESA sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Challenge

Welcome to the Technical Support Center. You are likely here because standard C18 protocols are yielding poor recovery (<40%) for Propachlor ESA.

The Core Issue: Propachlor (parent) is non-polar and hydrophobic. However, its soil metabolite, Propachlor ESA , contains a sulfonic acid group.[1] This moiety renders the molecule:

  • Highly Polar: It "loves" water and breaks through standard reversed-phase silica (C18) beds.[1]

  • Permanently Anionic: Sulfonic acids have a pKa < 1.[1] At virtually any environmental or experimental pH, Propachlor ESA exists as a negatively charged anion.[1]

To optimize recovery, you must shift from a hydrophobic retention strategy to an anion-exchange or carbon-retention strategy.[1] This guide details the Modern Optimized Method (Polymeric WAX) and the Regulatory Standard Method (Graphitized Carbon) .

Module 1: Method Selection & Chemistry (FAQ)

Q: Why is my C18 cartridge showing <10% recovery? A: C18 relies on hydrophobic interaction (Van der Waals forces).[1] Propachlor ESA is too polar to interact significantly with the C18 alkyl chains; it stays in the water phase and passes directly through the cartridge during loading.

Q: Should I use Strong Anion Exchange (MAX/SAX) or Weak Anion Exchange (WAX)? A: Use Weak Anion Exchange (WAX) .

  • The Chemistry: Propachlor ESA is a Strong Acid (permanently negative).[1]

  • If you use MAX (Strong Exchanger): The sorbent is permanently positive. The strong-strong bond is nearly impossible to break without using extremely high ionic strength solvents, which are not LC-MS friendly.

  • If you use WAX (Weak Exchanger): The sorbent is positively charged at pH < 6 (retention) but becomes neutral at pH > 10 (elution).[1] You can easily elute the analyte by "turning off" the sorbent with a basic solvent (e.g., 5% NH4OH in Methanol).

Q: What about EPA Method 535? A: EPA Method 535 uses Graphitized Carbon Black (GCB) .[1] While effective for retention, carbon is prone to clogging, irreversible adsorption ("carbon fines"), and variability between batches.[1] We provide the protocol for this below, but recommend WAX for robustness unless regulatory compliance dictates otherwise.

Module 2: The Optimized Protocol (Polymeric WAX)

Best For: Research, high-throughput screening, and LC-MS/MS analysis.[1] Recommended Sorbent: Oasis WAX, Strata-X-AW, or equivalent (Polymeric Weak Anion Exchange).[1]

Step-by-Step Workflow
StepActionTechnical Rationale
1. Sample Prep Adjust sample pH to 4.0 – 5.0 using Formic Acid.[1][2]Ensures the WAX sorbent (amine) is protonated (+) to bind the anionic ESA (-).
2. Condition 1. Methanol (2 mL)2. Water (2 mL)Activates polymeric pores and removes manufacturing residues.[1]
3. Load Load sample at 2–5 mL/min.Slow flow allows time for ion-exchange interactions to occur.[1]
4. Wash 1 25 mM Ammonium Acetate buffer (pH 4)Removes salts and proteins while keeping the sorbent charged (+).
5. Wash 2 100% MethanolCritical: Removes hydrophobic interferences (neutrals) and parent Propachlor.[1] The ESA metabolite stays bound via ionic lock.
6. Elute 5% Ammonium Hydroxide (NH4OH) in Methanol (2 x 1 mL)The "Switch": High pH deprotonates the sorbent amine (neutralizes it), breaking the ionic bond and releasing the anionic ESA.
7. Post-Tx Evaporate to dryness and reconstitute in Mobile Phase.Prepare for LC-MS/MS injection.[1][3]

Module 3: The Regulatory Protocol (Graphitized Carbon)

Best For: Compliance with EPA Method 535.[1][4][5] Recommended Sorbent: Carbopack or Resprep Carbon (Graphitized Carbon Black - GCB).[1]

Step-by-Step Workflow
StepActionTechnical Rationale
1. Sample Prep Add Ammonium Acetate.[1][6] No pH adjustment (usually).Carbon retains via anion-induced dipole interactions and planar structure recognition.
2. Condition 1. Methanol/DCM (80:20)2. Methanol3. Water (Ascorbic acid treated)Carbon requires extensive cleaning to remove fines.[1] Do not let dry.
3.[1][4] Load Load at high vacuum (fast flow is often required to prevent clogging).[1]Carbon beds are dense; watch for blockages.
4.[1] Wash Reagent Water (1 bed volume).[1]Removes salts.[1] Do not use organic solvent washes (analyte will bleed).
5. Dry Dry cartridge under full vacuum for 10 mins.Residual water interferes with the organic elution.
6. Elute Methanol / Ethyl Acetate / Ammonium Acetate mix.[1]Requires a specific solvent blend to disrupt the strong carbon-analyte interaction.

Module 4: Troubleshooting & Diagnostics

Scenario A: Low Recovery (< 60%)
  • Check 1: Elution pH (WAX Method).

    • Issue: If your elution solvent is old, the ammonia may have evaporated.

    • Fix: Prepare fresh 5% NH4OH in Methanol daily.[1] The pH must be > 10 to neutralize the WAX sorbent.

  • Check 2: Breakthrough during Loading.

    • Issue: Sample pH was too high during loading (WAX uncharged) or flow rate was too fast.

    • Fix: Ensure sample pH is 4.0–5.[1][2]0. Reduce load speed to 1 drop/second.

Scenario B: High Matrix Suppression in LC-MS
  • Check 1: The Wash Step.

    • Issue: You skipped the organic wash.

    • Fix (WAX Method): Because Propachlor ESA is ionically bound, you can wash the cartridge with 100% Methanol before elution. This is a huge advantage over C18, as it strips away humic acids and neutral fats without losing the analyte.

Scenario C: Variable Recovery (Carbon Method)
  • Check 1: Drying Time.

    • Issue: Carbon retains water strongly.[1] If water remains, the organic eluent cannot penetrate the pores.

    • Fix: Increase vacuum drying time to 15-20 minutes before elution.

Module 5: Logic Visualization

The following diagram illustrates the decision matrix for optimizing Propachlor ESA recovery.

SPE_Optimization Start Start: Propachlor ESA Extraction Analyte_Check Analyte Properties: Polar, Anionic (Sulfonic Acid) pKa < 1 Start->Analyte_Check Method_Choice Select Methodology Analyte_Check->Method_Choice Legacy Regulatory Compliance (EPA 535) Method_Choice->Legacy Required Modern Optimization / R&D (High Recovery) Method_Choice->Modern Preferred Carbon_Path Sorbent: Graphitized Carbon (GCB) Legacy->Carbon_Path WAX_Path Sorbent: Polymeric WAX (Weak Anion Exchange) Modern->WAX_Path Carbon_Mech Mechanism: Planar Interaction Carbon_Path->Carbon_Mech WAX_Mech Mechanism: Ionic Exchange (Load pH 4) Release (Elute pH 11) WAX_Path->WAX_Mech Trouble_Carbon Risk: Clogging & Irreversible Binding Carbon_Mech->Trouble_Carbon Success_WAX Benefit: Aggressive Organic Wash (Removes Matrix) WAX_Mech->Success_WAX

Caption: Decision Logic for Propachlor ESA Sorbent Selection. Green path indicates the recommended optimized workflow.

References

  • U.S. Environmental Protection Agency (EPA). (2005).[1][7] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[6][7][8][9] Version 1.1. [Link][1][7]

  • U.S. Geological Survey (USGS). (2005).[1] Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.[10] Scientific Investigations Report 2005-5125.[1] [Link][1]

  • Waters Corporation. (2023).[1] Oasis WAX: Mixed-Mode Weak Anion Exchange Sorbent for Acidic Compounds.[1][2] Application Note. [Link][1]

  • Ferrer, I., & Thurman, E. M. (2007).[1] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. (Discusses the shift from Carbon to Polymeric phases for ESA metabolites). [Link]

Sources

Reducing ion suppression for Propachlor ESA sodium salt in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propachlor ESA Sodium Salt Analysis

A Senior Application Scientist's Guide to Mitigating Ion Suppression in ESI-MS

Welcome to the technical support center for the analysis of this compound. As a highly polar sulfonic acid, Propachlor ESA presents unique challenges in Electrospray Ionization Mass Spectrometry (ESI-MS), with ion suppression being a primary obstacle to achieving high sensitivity and accurate quantification. This guide is designed for researchers and analytical scientists, providing in-depth, field-proven strategies and the scientific rationale behind them to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of Propachlor ESA and the phenomenon of ion suppression.

Q1: What is this compound, and why is it difficult to analyze with ESI-MS?

Propachlor ESA (ethanesulfonic acid) sodium salt is a major degradation product of the herbicide Propachlor. Its chemical structure includes a sulfonic acid group, which is fully deprotonated and negatively charged at typical analytical pH values. This makes the molecule highly polar and water-soluble.

The primary challenge in ESI-MS arises from this high polarity and its presence as a salt. In the negative ionization mode required for its analysis, Propachlor ESA is susceptible to ion suppression from various sources, including high concentrations of matrix components, mobile phase additives, and the counter-ion (sodium) itself. These interfering species can compete with the analyte for ionization in the ESI source, reducing its signal intensity.

Q2: What is ion suppression, and how does it specifically affect Propachlor ESA analysis?

Ion suppression is a phenomenon in ESI-MS where the ionization of the target analyte is inhibited by the presence of co-eluting compounds from the sample matrix or the mobile phase. This occurs because the total number of ions that can be generated in the ESI source is limited. When a high concentration of a competing compound is present, it can dominate the ionization process, leaving fewer charges available for the analyte of interest, like Propachlor ESA.

For Propachlor ESA, common sources of suppression include:

  • Matrix Effects: Components from complex sample matrices (e.g., soil, water, biological fluids) can co-elute and suppress the signal.

  • Mobile Phase Additives: High concentrations of non-volatile buffers or salts in the mobile phase can lead to the formation of adducts and reduce the efficiency of droplet formation and ion release.

  • Salt Content: The inherent nature of Propachlor ESA as a sodium salt means that high concentrations of the analyte itself can lead to self-suppression or the formation of sodium adducts, which can complicate quantification.

Q3: Should I use the positive or negative ionization mode for this compound?

Given its chemical structure as a sulfonic acid, Propachlor ESA is best analyzed in the negative ionization mode . In solution, the sulfonic acid group (-SO₃H) readily loses a proton to form the sulfonate anion (-SO₃⁻). This pre-formed ion is ideal for detection by ESI-MS in negative mode, typically as the [M-H]⁻ ion. Attempting to analyze it in positive mode would be significantly less sensitive and chemically less favorable.

Part 2: Troubleshooting Guide for Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression for Propachlor ESA.

Issue 1: Poor Sensitivity or No Detectable Signal

If you are experiencing low sensitivity or cannot detect the Propachlor ESA peak, it is crucial to determine if ion suppression is the cause.

Before troubleshooting your method, ensure the mass spectrometer is performing optimally. Infuse a known standard of Propachlor ESA directly into the MS to confirm that the instrument can detect the analyte without the influence of the chromatographic system or sample matrix.

A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Prepare a solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL in 50:50 methanol:water).

  • Set up an infusion pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the MS source.

  • Use a T-fitting to combine the flow from your LC column with the infusion pump flow, just before the ESI probe.

  • Inject a blank matrix sample (an extract of a sample that does not contain Propachlor ESA) onto the LC column.

  • Monitor the signal for the Propachlor ESA m/z. A stable baseline should be observed. Any dip or decrease in this baseline indicates a region of ion suppression caused by co-eluting matrix components.

Below is a diagram illustrating the workflow for diagnosing ion suppression.

IonSuppression_Workflow cluster_diagnosis Diagnosis Phase cluster_mitigation Mitigation Phase A Inject Blank Matrix B Post-Column Infusion of Propachlor ESA Standard A->B C Monitor Analyte Signal B->C D Observe Signal Dip? C->D E Ion Suppression Confirmed D->E Yes F No Suppression Detected D->F No G Optimize Chromatography (Move Analyte Away from Dip) E->G H Improve Sample Cleanup (e.g., SPE) E->H I Dilute Sample E->I J Re-analyze and Confirm G->J H->J I->J

Caption: A decision workflow for diagnosing and mitigating ion suppression.

Issue 2: Confirmed Ion Suppression - Mitigation Strategies

Once ion suppression is confirmed, the following strategies can be employed, ordered from most to least common.

The goal is to chromatographically separate Propachlor ESA from the interfering matrix components.

  • Column Chemistry: Due to its high polarity, Propachlor ESA is poorly retained on standard C18 columns. Consider using a column with a more polar stationary phase.

Column TypePrinciple of RetentionSuitability for Propachlor ESA
HILIC Hydrophilic Interaction Liquid ChromatographyExcellent. Promotes retention of highly polar compounds.
Mixed-Mode Combines ion-exchange and reversed-phaseVery Good. Can provide unique selectivity.
Polar-Embedded C18 C18 with embedded polar groupsGood. Offers better retention than standard C18.
  • Mobile Phase Modification:

    • pH: Ensure the mobile phase pH is well above the pKa of the sulfonic acid group to keep it in its anionic form. A pH of 5-6 is generally suitable.

    • Additives: Use volatile mobile phase additives like ammonium acetate or ammonium formate at low concentrations (e.g., 5-10 mM). These are more compatible with ESI-MS than non-volatile buffers like phosphate.

Reducing the matrix load before injection is a highly effective way to combat ion suppression.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte. For the anionic Propachlor ESA, an anion-exchange SPE sorbent is recommended.

Experimental Protocol: Solid-Phase Extraction (SPE) for Propachlor ESA

  • Sorbent Selection: Choose a strong anion-exchange (SAX) or mixed-mode anion-exchange sorbent.

  • Conditioning: Condition the SPE cartridge with a solvent like methanol, followed by water, and finally an equilibration buffer (e.g., water adjusted to a neutral pH).

  • Loading: Load the sample onto the cartridge. The negatively charged Propachlor ESA will be retained by the positively charged sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove neutral and weakly retained interferences.

  • Elution: Elute the Propachlor ESA using a solvent that disrupts the ionic interaction. This is typically achieved with a high salt concentration or a significant change in pH (e.g., a basic or acidic solution). A common eluent is a small volume of methanol containing a few percent of ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the initial mobile phase for LC-MS analysis.

The following diagram illustrates the SPE workflow.

SPE_Workflow A 1. Condition Cartridge (Methanol -> Water) B 2. Load Sample (Propachlor ESA is retained) A->B C 3. Wash Cartridge (Remove interferences) B->C D 4. Elute Analyte (Using high salt or pH change) C->D E 5. Evaporate & Reconstitute (Prepare for injection) D->E

Caption: A step-by-step workflow for Solid-Phase Extraction (SPE).

If the concentration of matrix components is very high, a simple "dilute-and-shoot" approach can be effective. By diluting the sample, the concentration of both the analyte and the interfering compounds is reduced. While this lowers the analyte concentration, it can reduce the suppression effect to a greater degree, resulting in a net signal increase. This is often a good first step due to its simplicity.

Fine-tuning the ESI source parameters can help improve the signal-to-noise ratio and potentially reduce the impact of suppression.

  • Gas Temperatures and Flow Rates: Optimize the nebulizer gas, drying gas flow, and temperature to ensure efficient desolvation of the droplets. Inefficient desolvation can promote the formation of adducts and reduce the free analyte ion signal.

  • Capillary Voltage: Adjust the capillary voltage to find the optimal setting for Propachlor ESA. A voltage that is too high or too low can lead to instability or poor ionization efficiency.

Part 3: Summary and Key Takeaways

Reducing ion suppression for this compound requires a multi-faceted approach. There is no single solution, and the optimal strategy will depend on the sample matrix and laboratory instrumentation.

  • Confirm the Problem: Use post-column infusion to definitively identify ion suppression.

  • Optimize Chromatography: Employ HILIC or mixed-mode columns to separate the highly polar Propachlor ESA from matrix interferences.

  • Clean Your Sample: Utilize Solid-Phase Extraction with an anion-exchange sorbent to remove a significant portion of the interfering matrix.

  • Consider Dilution: When dealing with highly contaminated samples, dilution can be a simple and effective first step.

  • Fine-Tune Your Instrument: Optimize ESI source parameters to maximize desolvation and ionization efficiency.

By systematically applying these principles, you can significantly improve the quality and reliability of your this compound analysis.

References

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. Available at: [Link]

  • McCalley, D. V. (2017). Understanding and manipulating separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Available at: [Link]

  • Hennion, M. C. (1999). Solid-phase extraction: methodology and applications. Journal of Chromatography A, 856(1-2), 3-54. Available at: [Link]

Technical Support Center: Stability and Handling of Propachlor ESA Sodium Salt Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for Propachlor ESA sodium salt. As a critical metabolite of the herbicide propachlor, the accuracy of its quantification is paramount for environmental monitoring, food safety analysis, and regulatory compliance.[1][2] The integrity of your analytical standard is the foundation of reliable data. This guide is structured to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot issues and ensure the long-term stability of your standards.

Part 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial questions regarding this compound standards.

Q1: What is this compound and why is it important for my analysis?

Propachlor ESA (ethanesulfonic acid) sodium salt is a major degradation product of the herbicide propachlor.[3] Its parent compound, propachlor, is an herbicide used to control grasses and broadleaf weeds in various crops.[4][5] As propachlor breaks down in the environment, it forms metabolites like Propachlor ESA.[3] Regulators and scientists monitor for these metabolites in soil and water to understand the environmental fate of the herbicide and to assess potential exposure risks.[1] Therefore, using a stable, high-purity this compound analytical standard is essential for accurate calibration and quantification in methods such as LC-MS/MS.[6]

Q2: I have just received a new this compound standard. What are the ideal storage conditions for the unopened container?

For long-term stability, unopened analytical standards of this compound should be stored under refrigerated conditions. Specific recommendations from suppliers are typically in the range of 0-5 °C or 4 °C .[7][8] Always refer to the Certificate of Analysis (CoA) provided with your specific standard for the manufacturer's validated storage conditions. Storing it in a dark, refrigerated environment minimizes the risk of both thermal and photochemical degradation.

Q3: My standard is supplied as a solution in acetonitrile or methanol. Why are these solvents used?

This compound standards are commonly sold as solutions in high-purity solvents like acetonitrile or methanol.[7][8] There are several reasons for this:

  • Solubility: The sodium salt form of Propachlor ESA is polar, and while it is water-soluble, it also demonstrates good solubility and stability in polar organic solvents like methanol and acetonitrile.

  • Compatibility: These solvents are highly compatible with common analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are frequently used for pesticide residue analysis.[9]

  • Stability: Providing the standard in a high-purity, non-reactive solvent minimizes the potential for degradation during shipping and storage. The manufacturer has validated the stability of the analyte in this specific matrix for the given shelf life.

Part 2: Troubleshooting Guide - When Results Are Unexpected

This section provides a logical framework for diagnosing issues that may be related to standard stability.

Q4: My calibration curve has poor linearity, or my quality control (QC) samples are failing. How do I determine if my analytical standard is the problem?

This is a common and critical issue. Before concluding that the standard has degraded, it's essential to follow a systematic troubleshooting process to rule out other potential causes.

Below is a workflow to guide your investigation.

Troubleshooting_Workflow start Calibration/QC Failure instrument Step 1: Verify Instrument Performance - Check system suitability (e.g., injection precision, peak shape) - Run instrument diagnostics start->instrument method Step 2: Review Analytical Method - Mobile phase prepared correctly? - Correct column and temperature? - MS parameters stable? instrument->method If Instrument OK prep Step 3: Check Sample/Standard Preparation - Pipettes calibrated? - Correct dilutions made? - Fresh solvent/matrix used? method->prep If Method OK standard Step 4: Investigate Standard Integrity prep->standard If Prep OK new_prep Prepare fresh working standards from the same stock solution. standard->new_prep new_stock Prepare fresh stock and working standards from a new ampoule of the same lot. new_prep->new_stock If fails pass Issue Resolved new_prep->pass If successful new_lot Use a new, certified lot of the analytical standard. new_stock->new_lot If fails new_stock->pass If successful new_lot->pass If successful fail Issue Persists

Caption: Troubleshooting workflow for analytical failures.

If you reach "Step 4: Investigate Standard Integrity," it is highly probable that the issue lies with the standard solutions you have prepared. Proceed by preparing a fresh set of working standards from your stock. If the problem persists, the stock solution itself may be compromised. The ultimate confirmation comes from using a new, unopened ampoule, preferably from a different lot number.

Q5: I have prepared a stock solution from a neat standard and subsequent working solutions. How should I store them and what is their expected stability?

The stability of prepared solutions is generally lower than that of the unopened commercial standard.

  • Stock Solutions: Prepare stock solutions in a high-purity solvent (e.g., methanol or acetonitrile). Store them in amber glass vials with PTFE-lined caps at refrigerated temperatures (0-5 °C). A well-prepared stock solution may be stable for several months, but this must be verified.

  • Working Solutions: These are more dilute and often prepared in a matrix that may include water or buffers, making them more susceptible to degradation. It is best practice to prepare fresh working solutions daily or, at a minimum, weekly. Their stability is highly dependent on the solvent composition, concentration, and storage conditions. Never store working solutions for extended periods without performing a stability validation study (see Protocol 2).

Q6: Can the pH of my sample extract or mobile phase affect the stability of this compound?

Yes, pH is a critical factor. The parent compound, propachlor, is known to be unstable in strongly acidic and alkaline media.[10] This instability is often due to the hydrolysis of the amide linkage in the molecule. Although Propachlor ESA is a metabolite, it retains this amide bond. Therefore, exposing the standard to harsh pH conditions (e.g., pH < 3 or pH > 9) in your sample matrix, during solid-phase extraction (SPE), or in your mobile phase could potentially initiate degradation, leading to inaccurate results. It is advisable to maintain the pH of your solutions within a neutral range (pH 6-8) where possible.

Part 3: Protocols & Best Practices

Protocol 1: Recommended Procedure for Preparing Stock and Working Solutions

This protocol ensures accuracy and minimizes contamination.

  • Equilibration: Allow the unopened standard (neat or solution) to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric water into the standard.

  • Stock Solution Preparation (from neat solid):

    • Weigh the required amount of neat material using a calibrated analytical balance.

    • Quantitatively transfer the solid to a Class A volumetric flask.

    • Add a small amount of the desired solvent (e.g., methanol) to dissolve the solid completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap and invert the flask 15-20 times to ensure homogeneity.

  • Intermediate/Working Solution Preparation:

    • Use calibrated micropipettes or perform gravimetric dilutions for maximum accuracy.

    • Dilute the stock solution serially to achieve the desired concentrations for your calibration curve and QC samples.

    • Use the same solvent/matrix for your final dilutions as you use for your sample extracts to minimize matrix effects.

  • Storage and Labeling:

    • Transfer aliquots of the stock solution into amber glass vials with PTFE-lined caps.

    • Clearly label all solutions with the compound name, concentration, solvent, preparation date, and preparer's initials.

    • Store all solutions at the recommended refrigerated temperature (0-5 °C).[8]

Protocol 2: Self-Validating Stability Test for a Working Standard

This protocol helps you determine the usable lifetime of your lab-prepared working solutions.

  • Day 0 (Preparation): Prepare a fresh batch of your highest-concentration working standard (e.g., the top point of your calibration curve). Analyze it immediately (n=3) and record the average peak area or response. This is your Response_Initial.

  • Storage: Store this standard under your typical laboratory conditions (e.g., refrigerated in an autosampler vial).

  • Periodic Testing: On subsequent days (e.g., Day 1, 3, 7, 14), re-analyze the stored standard (n=3) under identical instrument conditions. Record the average response (Response_Test).

  • Evaluation: Calculate the percent difference: [(Response_Test - Response_Initial) / Response_Initial] * 100.

  • Acceptance Criteria: Establish an acceptance criterion (e.g., ±15%). If the percent difference exceeds this value, the working standard is no longer considered stable and should be discarded. This defines the maximum allowable storage time for your working solutions under your specific conditions.

Part 4: Technical Deep Dive - The Chemistry of Stability

Understanding the molecular structure is key to predicting potential stability issues.

The primary point of vulnerability in the Propachlor ESA molecule, aside from its ionic salt nature, is the amide bond . Amide bonds can undergo hydrolysis, breaking the bond between the carbonyl carbon and the nitrogen atom. This reaction is catalyzed by both strong acids and strong bases.

Caption: Hypothetical hydrolysis of the amide bond in Propachlor ESA.

While microbial degradation pathways for the parent compound have been studied, chemical degradation in an analytical setting is most likely to occur via this hydrolysis mechanism if the standard is exposed to extreme pH.[5][11] This underscores the importance of controlling the pH of your solutions.

Part 5: Summary of Storage and Handling Conditions

Standard TypeSolvent/MatrixStorage TemperatureRecommended Shelf LifeKey Considerations
Unopened Commercial Standard Acetonitrile or Methanol0-5 °C[8]As per manufacturer's expiry dateKeep sealed and protected from light. Allow to warm to RT before opening.
Stock Solution (Lab-Prepared) High-Purity Methanol or Acetonitrile0-5 °CVerify stability; typically 1-6 monthsStore in amber glass with PTFE-lined caps. Avoid repeated freeze-thaw cycles.
Working Solutions (Lab-Prepared) Mobile Phase or Sample Matrix0-5 °CPrepare fresh daily; verify for longer storage (typically < 1 week)Highly matrix-dependent. More susceptible to degradation and microbial growth if aqueous.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23676740, this compound. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical Methods for Pesticides and Herbicides. Retrieved from [Link]

  • Procter & Gamble. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • Ruan, Z., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. Retrieved from [Link]

  • Greenbook.net. (2015). Safety Data Sheet (SDS) SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212221, propachlor ESA. Retrieved from [Link]

  • Merck. (n.d.). Characterization of two novel propachlor degradation pathways in two species of soil bacteria. Retrieved from [Link]

  • ASCA GmbH. (n.d.). This compound-d5. Retrieved from [Link]

  • de la Peña, A., et al. (2000). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. Applied and Environmental Microbiology. Retrieved from [Link]

  • USDA ARS. (2004). Transformation of herbicide propachlor by an agrochemical thiourea. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4931, Propachlor. Retrieved from [Link]

  • Scribner, E.A., et al. (2006). Concentrations of Selected Herbicides, Herbicide Degradation Products, and Nutrients in the Lower Mississippi River, Louisiana, April 1991 through December 2003. U.S. Geological Survey Data Series 165. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound - Analytical Standard. Retrieved from [Link]

Sources

Overcoming co-eluting interferences with Propachlor ESA sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of Propachlor ESA sodium salt. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are encountering challenges with this highly polar analyte. As a C11H14NNaO4S compound, Propachlor ESA's sulfonic acid moiety presents distinct analytical hurdles, primarily co-eluting interferences that lead to matrix effects.[1][2]

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve robust, accurate, and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Understanding

This section addresses the fundamental challenges associated with this compound analysis.

Q1: What is this compound, and why is it difficult to analyze?

Propachlor ESA (ethanesulfonic acid) sodium salt is a major degradation product of the herbicide Propachlor.[1] Its chemical structure includes a polar sulfonic acid group, making it highly water-soluble. This high polarity is the primary reason for analytical difficulties. In standard reversed-phase liquid chromatography (RPLC), which separates compounds based on hydrophobicity, Propachlor ESA has very little retention and elutes early in the chromatogram, often with other polar, water-soluble molecules from the sample matrix (e.g., salts, sugars, organic acids).[3][4][5] This phenomenon is known as co-elution.

Q2: What are "co-eluting interferences," and how do they impact my results?

Co-eluting interferences are non-target compounds in a sample that are not chromatographically separated from your analyte of interest—in this case, Propachlor ESA. When these interferences enter the mass spectrometer's ion source at the same time as the analyte, they can disrupt the ionization process. This is known as a "matrix effect."[6][7]

The most common consequence is ion suppression , where the co-eluting compounds compete with the analyte for ionization, leading to a decreased signal for Propachlor ESA.[8][9] This can cause:

  • Poor accuracy and precision: Results are not reliable or reproducible.

  • Artificially low quantification: The amount of analyte reported is lower than what is actually present.

  • Reduced sensitivity: The method may fail to detect the analyte at low, but critical, concentrations.[9]

Q3: My current reversed-phase (C18) method isn't working for Propachlor ESA. Why?

Standard C18 columns are packed with a non-polar stationary phase and are designed to retain non-polar (hydrophobic) compounds. Highly polar analytes like Propachlor ESA have a much stronger affinity for the polar mobile phase than the non-polar stationary phase.[10] Consequently, they travel through the column with little to no interaction, eluting in or near the void volume. This lack of retention makes it impossible to separate them from other early-eluting matrix components, leading directly to the co-elution and ion suppression issues described above.

Part 2: Troubleshooting Guide - Resolving Specific Issues

This section provides solutions to common problems encountered during method development and routine analysis.

Problem: I see a peak for Propachlor ESA, but the recovery is low and inconsistent.

Likely Cause: You are experiencing significant matrix-induced ion suppression. The co-eluting interferences are hindering the ability of Propachlor ESA to ionize effectively.

Solution Strategy: Your primary goal is to either separate the analyte from the interferences or reduce the concentration of the interferences.

Step 1: Diagnose the Matrix Effect Perform a post-column infusion experiment to pinpoint where ion suppression is occurring in your chromatogram. This provides definitive evidence of a matrix effect.[8]

Step 2: Improve Sample Cleanup The complexity of your sample matrix dictates the required level of cleanup.

  • For Complex Matrices (e.g., food, wastewater): A robust Solid-Phase Extraction (SPE) is necessary. Use a multi-modal or layered SPE cartridge. For polar analytes, sorbents like Primary Secondary Amine (PSA) can remove organic acids, C18 can remove non-polar lipids, and Graphitized Carbon Black (GCB) can remove pigments.[11] The QuPPe (Quick Polar Pesticides) extraction method is an excellent starting point for food samples.[3][12]

  • For Cleaner Matrices (e.g., drinking water): A simple pass-through SPE or even a "dilute-and-shoot" approach may suffice. Diluting the sample extract can significantly reduce the concentration of interfering compounds, thereby mitigating the matrix effect.[6][9]

Step 3: Compensate with an Internal Standard If matrix effects cannot be eliminated, they must be compensated for. The most effective way to do this is by using a stable isotope-labeled (SIL) internal standard for Propachlor ESA. A SIL internal standard is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same ion suppression, allowing for an accurate ratiometric correction.[8][9][13] If a SIL standard is unavailable, a structurally similar compound that elutes close to the analyte can be used as an alternative, though it is less ideal.

Problem: I can't get any chromatographic retention for Propachlor ESA.

Likely Cause: Your chromatographic mode is not suitable for such a polar, anionic compound.

Solution Strategy: Switch from reversed-phase chromatography to a mode designed for polar analytes.

Top Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the premier technique for retaining and separating highly polar compounds.[4] It utilizes a polar stationary phase (e.g., amide, cyano, or unbonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, a water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase. The more polar the analyte, the more it partitions into the water layer, and the more it is retained.

This approach effectively inverts the elution order compared to RPLC, retaining Propachlor ESA while allowing less polar matrix components to elute earlier.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your analysis.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting Propachlor ESA from a moderately complex aqueous matrix (e.g., surface water).

  • Sample Pre-treatment: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulates.[14]

  • Cartridge Selection: Use a mixed-mode polymeric SPE cartridge suitable for polar analytes.

  • Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Loading: Load the 100 mL water sample onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove weakly bound, interfering compounds.

  • Elution: Elute the Propachlor ESA with 10 mL of a suitable solvent, such as methanol or acetonitrile with a small percentage of ammonium hydroxide to ensure the anionic analyte is efficiently released.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a solution that matches the initial mobile phase conditions of your HILIC method (e.g., 90:10 acetonitrile:water with buffer). This is critical for good peak shape.[15]

Protocol 2: HILIC-MS/MS Method Parameters

This table provides a robust starting point for developing a HILIC-MS/MS method for Propachlor ESA.

ParameterRecommended SettingRationale
LC Column HILIC Amide Phase, 2.1 x 100 mm, <3 µmProvides excellent retention and peak shape for polar anionic compounds.
Mobile Phase A 10 mM Ammonium Acetate in WaterCommon, MS-friendly buffer for HILIC.
Mobile Phase B AcetonitrileThe primary organic solvent for HILIC mode.
Gradient 95% B -> 50% B over 8 minStarts with high organic content to retain the polar analyte, then decreases to elute it.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLSmaller volumes are preferred to minimize solvent mismatch.
Ionization Mode ESI NegativeThe sulfonic acid group is readily deprotonated, making it ideal for negative ion detection.
MRM Transitions Determine empiricallySpecific parent and daughter ions must be optimized for your instrument.
Collision Energy Determine empiricallyOptimize for the most intense and stable fragment ion.

Part 4: Visualizing the Workflow and Logic

Understanding the analytical process flow and the troubleshooting decision path is crucial for success.

General Analytical Workflow

The following diagram outlines the complete process from sample receipt to final data analysis, highlighting key quality control checkpoints.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt & Logging Filter Filtration (0.45 µm) Sample->Filter Spike Spike with SIL Internal Standard Filter->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Concentrate Evaporation & Reconstitution SPE->Concentrate QC1 QC: Check for Matrix Effects (Post-Column Infusion) SPE->QC1 Method Development Inject HILIC-MS/MS Injection Concentrate->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Peak Integration Acquire->Integrate QC2 QC: Verify Peak Shape & Retention Time Acquire->QC2 Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Final Report Generation Quantify->Report

Caption: End-to-end workflow for Propachlor ESA analysis.

Troubleshooting Decision Tree

When encountering poor data, this logic tree can guide your troubleshooting efforts.

G Start Problem: Poor/Inconsistent Analyte Signal CheckRT Is Retention Time (RT) Stable and Sufficient? Start->CheckRT CheckPeakShape Is Peak Shape Good? (Symmetrical, Not Split) CheckRT->CheckPeakShape Yes Sol_HILIC Action: Switch to HILIC or Mixed-Mode Column CheckRT->Sol_HILIC No CheckSuppression Is Ion Suppression Confirmed? CheckPeakShape->CheckSuppression Yes Sol_Recon Action: Check Reconstitution Solvent. Match initial MP. CheckPeakShape->Sol_Recon No Sol_Cleanup Action: Enhance Sample Cleanup (Optimize SPE) CheckSuppression->Sol_Cleanup Yes Sol_IS Action: Use Stable Isotope- Labeled Internal Standard CheckSuppression->Sol_IS No, or if cleanup is insufficient Sol_Dilute Action: Dilute Sample Extract Sol_Cleanup->Sol_Dilute

Caption: Decision tree for troubleshooting poor analytical results.

References

  • Vertex AI Search. (2026, February 17).
  • PubMed. (2021, May 4).
  • PubChem - NIH. (n.d.). This compound | C11H14NNaO4S | CID 23676740.
  • LCGC International. (2025, October 14). Tackling the Heat: Overcoming Matrix Challenges in Pesticide Residue Analysis of Chili Powder Using LC–MS/MS.
  • Restek Resource Hub. (2020, October 20).
  • TradeIndia. (n.d.). This compound - Analytical Standard, Affordable Price in Mumbai.
  • Waters Corporation. (n.d.). An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS.
  • PubMed. (2011, October 21). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables.
  • Wageningen University & Research. (n.d.). Is HILIC the best approach for highly polar anionic pesticides determination? The case of animal origin products and feed samples.
  • USGS. (n.d.).
  • MDPI. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
  • AKJournals. (n.d.). Hydrophilic-Interaction Liquid Chromatography (HILIC)
  • AccuStandard. (n.d.). This compound CAS # 947601-88-9.
  • USGS. (n.d.). Methods of analysis by the U.S.
  • LGC Standards. (n.d.). Propachlor-ethane sulfonic acid (ESA) sodium.
  • The Scientist. (2018, December 10).
  • Sigma-Aldrich. (n.d.). Propachlor ESA PESTANAL , analytical standard 947601-88-9.
  • Sigma-Aldrich. (n.d.).
  • Waters Help Center. (n.d.). Method Startup Guide for Anionic Polar Pesticide Column.
  • ResearchGate. (2025, August 10).
  • EZkem. (n.d.).
  • Fluorostore. (2023, November 8).
  • NTK Kemi. (2010, May 13).
  • USGS. (n.d.). Methods of analysis by the U.S.
  • ResearchGate. (n.d.). Matrix interferences of the different environmental water samples... | Download Scientific Diagram.
  • Australian Government Department of Health. (n.d.).
  • Phenomenex. (n.d.). Optimal Separation of Polar Anionic Pesticides From Fruits and Vegetables with Unique HPLC Column Selectivity.
  • Restek. (n.d.). Simultaneous Analysis of Anionic and Cationic Polar Pesticides by Reversed Phase LC-MS/MS.
  • US Environmental Protection Agency. (1987, August).
  • PMC. (n.d.). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine.
  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Technology Networks. (2023, December 8). Workflow for the sensitive and reliable analysis of polar anionic pesticides and metabolites.
  • Suburban Testing Labs. (2019, June 13).

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Technical Support Center: Trace Analysis of Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trace analysis of Propachlor ESA sodium salt. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are encountering contamination challenges. As a metabolite of the widely used herbicide Propachlor, accurate, low-level quantification of its Ethane Sulfonic Acid (ESA) degradate is critical for regulatory compliance and environmental safety assessment.[1][2][3][4] However, its analysis by sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often plagued by background contamination, leading to poor sensitivity, inaccurate quantification, and unreliable results.

This document provides a structured, in-depth troubleshooting guide based on field-proven insights to help you identify, mitigate, and prevent contamination in your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis important?

This compound is a primary degradation product of the chloroacetanilide herbicide Propachlor.[5][6] The parent compound is used to control grasses and broadleaf weeds in various crops.[4][7] The ESA metabolite is significantly more water-soluble and mobile than the parent herbicide, leading to its frequent detection in ground and surface water.[2][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) monitor for these degradates in drinking water under methods such as EPA 535.[1][4][8][9] Therefore, sensitive and accurate trace-level analysis is essential for assessing water quality and ensuring public health.

Q2: I'm seeing a high, noisy baseline in my chromatograms, even in blank injections. What are the most common causes?

A high or noisy baseline is a classic symptom of system-wide contamination. The most common culprits are impurities in your mobile phase, leaching from system components, or significant column bleed.[10][11][12] Even high-purity solvents can become contaminated over time, and ubiquitous compounds like plasticizers or salts can build up in tubing, pump seals, and the ion source.[13][14][15] A systematic approach, starting with the simplest sources (fresh solvents) and moving to more complex ones (LC system components), is the key to diagnosis.

Q3: My mass spectrum shows unexpected adducts like [M+Na]⁺ or [M+K]⁺. Where are these coming from?

Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are extremely common in ESI-MS.[16] Since Propachlor ESA is a sodium salt, you are already working with a high concentration of sodium. However, exogenous sodium and potassium ions are ubiquitous and can significantly complicate spectra or cause ion suppression.[17] Major sources include:

  • Glassware: Borosilicate glass, the standard for most lab bottles, can leach sodium ions into aqueous or acidic mobile phases.[18][19]

  • Reagents: Buffers and salts, unless specifically designated as ultra-pure or metal-free, can contain trace levels of sodium and potassium.[18]

  • The Analyst: Touching labware with bare hands can transfer enough salt from skin to cause significant adduct formation.[16][18]

  • Sample Matrix: Biological or environmental samples naturally contain high levels of endogenous salts.[16]

Q4: What are "ghost peaks" and how do I get rid of them?

Ghost peaks are peaks that appear in your blank or sample chromatograms at unexpected retention times, often from a previous injection. This phenomenon, known as carryover, is typically caused by contamination within the injection system.[11] The analyte or other sample components can adsorb onto surfaces like the autosampler needle, injection valve, or sample loop, and then slowly bleed off in subsequent runs. A rigorous needle and system flush protocol with a strong, appropriate solvent is the primary solution.

Troubleshooting Guide: From Diagnosis to Resolution

This section provides a problem-oriented approach to resolving specific contamination issues.

Problem 1: High Background Noise & Unstable Baseline

An elevated baseline reduces the signal-to-noise ratio (S/N), directly impacting your limit of detection (LOD) and limit of quantification (LOQ).

Logical Diagnostic Workflow

The first step is to systematically isolate the source of the contamination. The following workflow helps determine if the issue originates from the mass spectrometer, the LC system, or the solvents.

cluster_col Column Check A Start: High Background Observed B Divert LC Flow to Waste. Infuse MS directly with high-purity solvent. A->B C Is background still high? B->C D YES: Issue is in the MS. Clean Ion Source, Optics, and Calibrate. C->D Yes E NO: Issue is upstream (LC or Solvents). C->E No F Prepare Fresh Mobile Phase using new, unopened solvents and ultra-pure water. E->F K Reconnect Column. Run fresh mobile phase. E:e->K:w G Run fresh mobile phase through the system (bypass column). F->G H Is background still high? G->H I YES: Issue is in the LC System. (Tubing, Pump, Degasser) H->I Yes J NO: Issue was the old mobile phase. Discard old solvents. H->J No M YES: Issue is Column Bleed or Contamination. I->M Proceed to System Decontamination N NO: Problem Solved. J->N L Is background high again? K->L L->M Yes L->N No

Caption: Systematic workflow for isolating the source of LC-MS background contamination.

Solutions & Protocols

  • Cause A: Contaminated Solvents & Reagents

    • Explanation: Mobile phase components are the most common source of background. Water can grow microbes, and even LC-MS grade solvents can absorb impurities from the lab air or leach them from storage containers.[14][15] Additives like ammonium acetate can be of poor quality.[10]

    • Protocol: Solvent & Mobile Phase Verification

      • Always use solvents labeled "LC-MS Grade" or equivalent.

      • Prepare mobile phases fresh daily. Do not store aqueous mobile phases for more than 24-48 hours to prevent microbial growth.[14]

      • Before use, sonicate aqueous buffers for 5-10 minutes to remove dissolved gases.

      • Use ultra-pure water (18.2 MΩ·cm) from a well-maintained system. Flush the system for several minutes before taking water.[13]

      • If you suspect your additives (e.g., ammonium acetate), test a batch of mobile phase prepared without them to see if the background drops.

  • Cause B: Contaminated LC System

    • Explanation: Over time, non-volatile salts and organic contaminants can build up on the internal surfaces of the degasser, pump heads, tubing, and injector seals.

    • Protocol: Full System Flush & Decontamination

      • Disconnect the Column: Replace it with a restriction capillary or union.

      • Aqueous Flush: Flush all pump lines with fresh, ultra-pure water for 30 minutes to remove salts and buffers.

      • Organic Flush (Step 1): Flush the system with 100% Methanol for 30 minutes.

      • Strong Organic Flush (Step 2): Flush the system with 100% Isopropanol (IPA). IPA is excellent for removing stubborn organic buildup and plasticizers. Flush for 60 minutes.

      • Re-equilibration: Gradually return the system to your starting mobile phase composition.

      • Injector Cleaning: Program a sequence to perform 10-20 injections from a vial containing a strong wash solvent (e.g., 50:50 Isopropanol:Water) to thoroughly clean the needle and sample loop.

Problem 2: Phthalate and Plasticizer Contamination

Plasticizers like phthalates (e.g., dibutyl phthalate, DEHP) are notorious contaminants in trace analysis because they are semi-volatile and ionize readily.[20][21] They are not chemically bound to polymers and can easily leach into samples and solvents.[21][22]

Common Plastic-Derived Contaminants in LC-MS

Contaminant SpeciesMonoisotopic Mass (Da)Common Ion Type ([M+H]⁺)Likely Source(s)
Dimethyl phthalate (DMP)194.0579195.0652Plastic tubing, bottle caps, solvent containers
Diethyl phthalate (DEP)222.0892223.0965Personal care products (perfumes), plastics
Dibutyl phthalate (DBP)278.1518279.1591Plastic labware, floor polish, some tubing[20]
Di(2-ethylhexyl) phthalate (DEHP)390.2770391.2843PVC tubing, vial septa, plastic containers[21]
n-butyl benzenesulfonamide213.0824214.0902Plasticizer used in polyamide/nylon[20]

Table based on data from Sigma-Aldrich and other common contaminant lists.[14][20]

Solutions & Protocols

  • Cause A: Leaching from Labware

    • Explanation: Any plastic that comes into contact with your sample or mobile phase is a potential source of contamination. This includes solvent bottles, pipette tips, centrifuge tubes, syringe filters, and autosampler vials.[14][23]

    • Protocol: Minimizing Labware Leaching

      • Switch to Glass/Polypropylene: Whenever possible, replace polyethylene or PVC containers with borosilicate glass or high-quality polypropylene. For mobile phase reservoirs, glass bottles are preferred.[16]

      • Rinse New Labware: Before first use, rinse all plasticware (vials, tubes) with a high-purity organic solvent like methanol or isopropanol, then allow them to air dry completely.[13]

      • Select Appropriate Syringe Filters: Avoid nylon syringe filters, which are known to leach contaminants.[13] Hydrophilic PTFE or PVDF filters are generally cleaner options for aqueous and mild organic solutions.[14][20] Always pre-rinse the filter with a small volume of your sample before collecting the filtrate.[20]

      • Use High-Quality Vials and Caps: Use vials made from clear glass or polypropylene. Ensure the septa in your caps are PTFE-lined to create an inert barrier between the solvent and the cap material.

  • Cause B: Environmental Contamination

    • Explanation: Phthalates and other plasticizers can be present in lab air, dust, and on surfaces, eventually finding their way into uncovered solvent bottles or samples.[14][24]

    • Best Practices:

      • Keep solvent bottles and sample vials covered at all times.

      • Wear powder-free nitrile gloves during all sample and solvent handling steps.[14]

      • Maintain a clean and tidy workspace to minimize dust.[25]

Problem 3: Sodium Contamination & Ion Suppression

While Propachlor ESA is a sodium salt, excess exogenous sodium can still cause issues like signal suppression and make spectra difficult to interpret, especially if running methods in positive ion mode for other analytes.[17][26]

Decision Tree for Mitigating Sodium Contamination

A Start: Excessive Sodium Adducts or Ion Suppression Observed B Are you using glass vials or containers? A->B C YES: Switch to high-quality polypropylene (PP) or perfluoroalkoxy (PFA) labware. B->C Yes D NO: Glassware is not the primary source. B->D No E Review Sample Prep Protocol. Are non-volatile sodium buffers (e.g., PBS) being used? C->E D->E F YES: Replace with volatile buffers like Ammonium Acetate or Ammonium Formate (<10mM). E->F Yes G NO: Buffers are not the source. E->G No H Review Handling Procedures. Are powder-free nitrile gloves used consistently? F->H G->H I NO: Implement strict glove policy. Change gloves frequently. H->I No J YES: Handling is likely not the issue. H->J Yes K Consider Sample Matrix. Is the sample inherently high in salt (e.g., biological fluid, wastewater)? I->K J->K L YES: Implement sample clean-up. Use Solid Phase Extraction (SPE) or dialysis to desalt. K->L Yes M NO: If all other sources are ruled out, re-evaluate solvent purity. K->M No

Caption: Decision tree for troubleshooting sources of sodium contamination.

Solutions & Protocols

  • Protocol: Labware Selection and Preparation

    • Prioritize Plastic: For all sample and standard preparations, use polypropylene (PP) or fluorinated ethylene propylene (FEP) tubes and vials instead of glass to minimize sodium leaching.[16][27]

    • Acid Wash Glassware (If Unavoidable): If glass must be used, pre-leach it. Soak glassware in a 5-10% nitric acid bath for at least 4 hours, followed by copious rinsing with ultra-pure water.

    • Dedicate Labware: Use a dedicated set of labware exclusively for trace analysis to prevent cross-contamination from other, less sensitive experiments.[24]

  • Protocol: Analyst and Handling Best Practices

    • Gloves are Mandatory: Always wear powder-free nitrile gloves. Change them immediately if you touch any non-essential surface like a phone, door handle, or your face.[26]

    • Clean Workspace: Work in a clean, dedicated area. If possible, use a laminar flow hood or a clean cabinet for preparing standards and samples to minimize dust contamination.[24]

    • Sample Handling: When handling samples, especially those with a high salt matrix, use techniques that minimize aerosol generation.

References

  • Common LC/MS Contaminants. CIGS. 13

  • What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS? ResearchGate. 18

  • LC-MS Contaminants. Sigma-Aldrich.

  • This compound | C11H14NNaO4S | CID 23676740. PubChem, NIH.

  • LC-MS Contaminants (App Note). Sigma-Aldrich.

  • Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed.

  • This compound - Analytical Standard. TradeIndia.

  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. SCIEX.

  • EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water. Waters Corporation.

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Chrom-Ed, CECD.

  • LC-MS Contaminant Identification Guide. Scribd.

  • What is the source of Na+ responsible for presence of (M+Na)+ contamination peaks in positive ion electrospray-ionization mass spectroscopy? ResearchGate.

  • How do I identify contamination in my LC-MS system and what should I do? Providion.

  • This compound CAS # 947601-88-9. AccuStandard.

  • How to Reduce Sample Contamination. OMNI International Blog.

  • Minimizing Contamination in Mass Spectrometry and Proteomic Experiments. University of North Carolina School of Medicine.

  • Minimizing Contamination in ICP-MS Sample Preparation. Patsnap Eureka.

  • Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International.

  • Quality control : guidelines for achieving quality in trace analysis. Pure and Applied Chemistry.

  • Sampling and Storage Techniques for Trace Metal Analysis in Natural Waters. Hilaris Publisher.

  • A Common Sense Laboratory Guide to Reducing Errors and Contamination in ICP and ICP-MS Analysis. Spectroscopy Online.

  • Propachlor ESA PESTANAL®, analytical standard. Sigma-Aldrich.

  • This compound | CAS 947601-88-9. Santa Cruz Biotechnology.

  • Propachlor | C11H14ClNO | CID 4931. PubChem, NIH.

  • Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). Agilent Technologies.

  • Propachlor-D5 ESA sodium salt. LGC Standards.

  • Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. LCGC North America.

  • Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Journal of Food Science and Technology.

  • Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online, The University of Iowa.

  • Propachlor (EHC 147, 1993). INCHEM.

  • Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items. Environmental Science & Technology.

  • Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega.

  • Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Publications.

  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. World Journal of Advanced Research and Reviews.

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group... USGS.gov.

  • Acidic Herbicide Analysis. SOCOTEC UK.

  • Analysis of Chemical Leaching From Common Consumer Plastic Bottles Under High Stress Conditions. Oregon State University.

  • The leaching of phthalates from PVC can be determined with an infinite sink approach. u:scholar, University of Vienna.

  • Propachlor Australian Drinking Water Guidelines. National Health and Medical Research Council.

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Thermo Fisher Scientific.

  • This compound-d5. ASCA GmbH.

  • ENVIRONMENTAL METHODS. United Chemical Technologies.

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate.

  • Propachlor Health Advisory. U.S. Environmental Protection Agency.

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International.

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Technical Guide: pH Effects on Propachlor ESA Sodium Salt Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and analytical scientists working with Propachlor ESA (ethanesulfonic acid) sodium salt , a polar, anionic metabolite of the herbicide Propachlor. It addresses the critical role of pH in extraction efficiency, stability, and chromatographic performance.

Executive Summary & Chemical Context

Propachlor ESA sodium salt (Sodium 2-[(1-methylethyl)phenylamino]-2-oxoethanesulfonic acid) is a hydrophilic, ionic degradation product. Unlike its parent compound (Propachlor), which is non-ionic and moderately non-polar, the ESA metabolite possesses a permanently charged sulfonic acid group (


) and an amide functionality.
  • Critical Challenge: Standard C18 extractions often fail due to the molecule's high polarity and ionic character.

  • The Solution: The industry standard (EPA Method 535) utilizes Graphitized Carbon Black (GCB) sorbents or specialized Polymeric HLB phases.

  • The pH Factor: pH control is not used to "protonate" the analyte (as the sulfonate is too acidic) but to stabilize the matrix , prevent degradation, and optimize the ionic interaction with the sorbent surface.

Core Protocol: Validated Extraction Workflow

Based on EPA Method 535 and USGS protocols.

Phase 1: Sample Preparation
  • Matrix: Drinking water, ground water, or surface water.[1][2]

  • Preservation: Dechlorinate immediately with Ammonium Chloride (

    
    ).
    
    • Why? Chlorine can oxidize the analyte; Ammonium Chloride acts as a buffer (pH ~6.5–7.0) and dechlorinating agent.[3][4][5]

  • Filtration: Filter through a 0.7 µm glass fiber filter to remove particulates.[6]

Phase 2: Solid Phase Extraction (SPE)
  • Sorbent: Graphitized Carbon Black (e.g., Carbopack B or Resprep Carbora), ~500 mg.

  • Conditioning:

    • 20 mL Methanol (containing 10 mM Ammonium Acetate).

    • 30 mL Reagent Water (Do not let the cartridge dry).[1][7]

  • Loading:

    • Load 250 mL sample at 10–15 mL/min .

    • Critical: High flow rates on Carbon sorbents reduce recovery due to slow mass transfer kinetics.

  • Washing: Rinse with 5 mL reagent water to remove salts. Dry cartridge under vacuum for 3 minutes.[1][7]

Phase 3: Elution & Reconstitution
  • Elution Solvent: Methanol with 10 mM Ammonium Acetate .

    • Mechanism:[2][8][9] The ammonium ions (

      
      ) act as counter-ions to displace the anionic ESA from the cationic sites on the carbon surface. Pure methanol often yields <10% recovery.
      
  • Volume: ~10-15 mL.[1][3]

  • Concentration: Evaporate to dryness using

    
     stream at 60–70°C .
    
  • Reconstitution: Redissolve in 1 mL of 5 mM Ammonium Acetate (aq) .

Troubleshooting & FAQs (pH & Recovery Focus)
Issue 1: Low Recovery (< 70%)

Q: I am getting low recovery on C18 cartridges. Should I acidify the sample to pH 2? A: No. Acidification will not help and may harm your analysis.

  • Reasoning: The sulfonic acid group has a

    
    . Lowering pH to 2 will not protonate it into a neutral species (unlike carboxylic acids). It remains anionic.
    
  • Risk: Propachlor ESA contains an amide bond which can hydrolyze under strongly acidic conditions (

    
    ) or strongly alkaline conditions (
    
    
    
    ).
  • Solution: Switch to Graphitized Carbon Black (GCB) or a Polymeric Anion Exchange (WAX) sorbent. If using Carbon, ensure you are eluting with Ammonium Acetate in Methanol, not just pure Methanol.

Issue 2: Analyte Breakthrough

Q: The analyte is detected in the waste line during loading. Is my pH too high? A: It is likely a flow rate or capacity issue, not pH.

  • Reasoning: Carbon sorbents rely on dispersion forces and weak ion exchange. If the flow rate is too fast (>15 mL/min), the planar ESA molecule cannot orient itself correctly on the graphite surface.

  • Matrix Interference: High Dissolved Organic Carbon (DOC) competes for binding sites.

  • Solution: Reduce flow rate to 10 mL/min. If the sample is high in humic acids, use a smaller sample volume (100 mL vs 250 mL).

Issue 3: Peak Tailing in LC-MS

Q: My LC peaks are tailing significantly. How do I adjust the mobile phase pH? A: Ensure your mobile phase is buffered.

  • Standard: Use 5 mM Ammonium Acetate (pH ~6.5) in both water and methanol phases.[1][2]

  • Reasoning: Unbuffered acidic mobile phases (e.g., 0.1% Formic Acid) can cause secondary interactions between the sulfonate group and active sites on the LC column. Ammonium acetate masks these sites and provides a consistent counter-ion.

Visualization: Extraction Logic & pH Checkpoints

ExtractionWorkflow Start Sample Collection (Water Matrix) Preserve Add NH4Cl (Dechlorinate & Buffer pH ~7) Start->Preserve Filter Filter (0.7 µm) Preserve->Filter Decision Select Sorbent Filter->Decision Carbon Graphitized Carbon (GCB) (EPA Method 535) Decision->Carbon Recommended C18 Standard C18 Decision->C18 Not Recommended Load Load Sample (Flow: 10-15 mL/min) Carbon->Load Fail Low Recovery (Ionic Breakthrough) C18->Fail Analyte too polar Elute Elute: MeOH + 10mM NH4OAc (Critical: Salt required for desorption) Load->Elute Dry Evaporate (N2, 65°C) Elute->Dry Recon Reconstitute (5mM NH4OAc) Dry->Recon

Figure 1: Decision logic for Propachlor ESA extraction, highlighting the necessity of Carbon sorbents and Ammonium Acetate buffers.

Data Summary: pH Impact on Stability & Recovery
ParameterAcidic (pH < 3)Neutral (pH 6-8)Alkaline (pH > 9)
Analyte State Anionic (

)
Anionic (

)
Anionic (

)
Stability Unstable (Amide hydrolysis risk)Stable (Optimal)Unstable (Amide hydrolysis risk)
Carbon SPE Binding Reduced (Humic acid interference)Optimal Good, but matrix may co-elute
C18 Retention Negligible (Too polar)NegligibleNegligible
Recommended Buffer Formic Acid (Avoid)Ammonium Acetate (Ideal)Ammonium Hydroxide (Avoid)
References
  • U.S. Environmental Protection Agency (EPA). (2005).[1] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[4][5][7] Version 1.1.

  • U.S. Geological Survey (USGS). (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Open-File Report 03-173.

  • Lee, E.A., Strahan, A.P., & Thurman, E.M. (2001). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry.[10] USGS Open-File Report 01-10.

  • Thurman, E.M., et al. (1996). Determination of Alachlor and Its Sulfonic Acid Metabolite in Water by Solid-Phase Extraction and Enzyme-Linked Immunosorbent Assay. Analytical Chemistry, 68(17), 2961–2967.

Sources

Technical Support Center: Stability of Propachlor ESA Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the temperature stability of Propachlor ESA sodium salt stock solutions. Ensuring the integrity of your analytical standards is paramount for generating accurate and reproducible data. This document offers a comprehensive resource for the proper preparation, storage, and troubleshooting of these solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound stock solutions.

1. What is this compound and why is its stability important?

Propachlor ESA (ethanesulfonic acid) sodium salt is a primary metabolite of the herbicide propachlor.[1][2] In environmental and food safety analysis, accurate quantification of this metabolite is crucial for assessing water quality and exposure to propachlor residues.[3][4][5] The stability of your stock solution is critical because any degradation will lead to an inaccurate standard concentration, resulting in erroneous analytical measurements.[6]

2. What is the recommended solvent for preparing this compound stock solutions?

Commercially prepared solutions of this compound are typically available in acetonitrile or methanol.[7][8][9] These are suitable solvents for preparing stock solutions. The choice of solvent should also be compatible with your analytical methodology, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

3. What is the optimal storage temperature for this compound stock solutions?

The recommended storage condition for commercially available this compound solutions is refrigeration at 4°C or between 0-5°C.[7][8] Storing stock solutions at refrigerated temperatures is a standard practice to minimize the rate of potential chemical degradation.[10][11]

4. Can I store the stock solution at room temperature or frozen?

  • Room Temperature: It is strongly advised to avoid storing stock solutions at room temperature for extended periods. Elevated temperatures can accelerate degradation processes such as hydrolysis.[12][13] While short durations at room temperature during experimental use are generally unavoidable, prolonged exposure should be minimized.

  • Frozen: While freezing can slow down chemical reactions, the impact of freeze-thaw cycles on the stability of this compound in solution has not been extensively studied. Repeated freezing and thawing can potentially lead to concentration changes due to solvent evaporation or precipitation of the analyte. If long-term storage in a frozen state is necessary, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.

5. What is the expected shelf-life of a this compound stock solution?

The shelf-life of a this compound stock solution depends on several factors, including the purity of the solvent, the storage temperature, and the container type. For commercially prepared standards, the expiration date provided by the manufacturer should be strictly followed.[14] For in-house prepared solutions stored under ideal conditions (refrigerated, protected from light, in a tightly sealed container), it is good practice to periodically verify the concentration against a freshly prepared standard, especially if the solution has been stored for several months. Without specific long-term stability data, a conservative approach is recommended.

6. What are the visual signs of degradation in a stock solution?

Any change in the physical appearance of the stock solution should be considered a potential sign of degradation or contamination. This includes:

  • Color change: The solution should be clear and colorless.

  • Precipitation: The formation of solid particles.

  • Cloudiness: A hazy appearance.

If any of these are observed, the solution should be discarded and a fresh one prepared.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments that could be related to the stability of your this compound stock solution.

1. My analytical results are inconsistent, showing a drift in analyte response over time. Could my stock solution be the problem?

Yes, inconsistent analytical results can be a strong indicator of stock solution instability. A gradual decrease in the analyte response may suggest degradation of the this compound.

Troubleshooting Steps:

  • Prepare a fresh stock solution: The most straightforward way to investigate this is to prepare a new stock solution from the neat material and compare its analytical response to the suspect solution.

  • Analyze for potential degradation products: If your analytical method, such as LC-MS, can be adapted, you could look for potential degradation products. Based on the structure of this compound, hydrolysis of the amide or sulfonate group could be a possible degradation pathway.[12][15]

  • Review storage conditions: Ensure that the stock solution has been consistently stored at the recommended refrigerated temperature and protected from light.

2. I left my stock solution on the benchtop overnight. Is it still usable?

While not ideal, a single instance of being left at room temperature may not have caused significant degradation, but it is a risk.

Recommended Action:

  • High-stakes analysis: For critical applications, it is best to discard the solution and prepare a fresh one to eliminate any uncertainty.

  • Non-critical applications: If the analysis is for preliminary or non-critical purposes, you can try to qualify the solution by comparing its response to a standard that has been properly stored. Any significant deviation would warrant discarding the solution.

3. I see some precipitate in my refrigerated stock solution. What should I do?

Precipitation indicates that the analyte is no longer fully dissolved. This could be due to the solvent's inability to keep the salt dissolved at lower temperatures or potential degradation.

Do not use the solution directly. The concentration of the supernatant will be lower than the intended concentration.

Possible solutions:

  • Gentle warming and sonication: You can try to gently warm the solution to room temperature and sonicate it to see if the precipitate redissolves. Ensure the solution returns to a clear state before use.

  • Verification: After redissolving, it is crucial to verify the concentration of the solution against a known standard before proceeding with your experiments.

  • If precipitate remains: If the precipitate does not redissolve, it may be a degradation product or an insoluble impurity. In this case, the solution should be discarded.

Data Summary and Visual Guides

Table 1: Summary of Storage Conditions and Potential Stability Issues

Storage ConditionTemperature RangeRecommended for Routine Use?Potential Issues
Refrigerated0-5 °CYes (Recommended) Optimal for short to medium-term storage.
Room Temperature~20-25 °CNo Increased risk of chemical degradation (e.g., hydrolysis).
Frozen< 0 °CWith CautionPotential for precipitation and concentration changes upon thawing. Best to aliquot for single use.

Experimental Workflow for Stability Verification

For laboratories with the capability, a periodic check on the stability of a stock solution is a good practice.

Protocol:

  • Initial Analysis: Upon preparation of a new stock solution, perform an initial analysis (e.g., by HPLC or LC-MS) to determine the peak area or concentration. This will serve as your baseline (T=0).

  • Storage: Store the stock solution under the desired conditions (e.g., 4°C).

  • Periodic Re-analysis: At set intervals (e.g., 1, 3, 6 months), re-analyze the stock solution using the same analytical method and conditions.

  • Comparison: Compare the results to the initial T=0 data. A significant decrease in the main analyte peak area and/or the appearance of new peaks could indicate degradation.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting issues potentially related to stock solution stability.

TroubleshootingWorkflow start Inconsistent Analytical Results or Suspected Stock Solution Issue check_visual Visually Inspect Stock Solution (Color, Precipitate, Cloudiness) start->check_visual is_compromised Is the solution visually compromised? check_visual->is_compromised discard Discard Solution and Prepare a Fresh Stock is_compromised->discard Yes check_storage Review Storage History (Temperature, Light Exposure) is_compromised->check_storage No was_improper Was storage improper? check_storage->was_improper prepare_fresh Prepare a Fresh Stock Solution for Comparison was_improper->prepare_fresh Yes was_improper->prepare_fresh Unsure end_good Stock Solution Likely Stable. Investigate Other Experimental Parameters. was_improper->end_good No compare_analysis Analyze Old and New Solutions Under Identical Conditions prepare_fresh->compare_analysis is_different Are results significantly different? compare_analysis->is_different use_new Use New Stock Solution. Investigate Old Solution for Degradants (Optional) is_different->use_new Yes continue_use Continue Using Old Stock with Caution. Re-evaluate Frequently. is_different->continue_use No use_new->discard

Caption: Troubleshooting workflow for suspected stock solution instability.

References

  • Anderson, G., et al. (1991). Stability of the reference material also includes the stability of reagents as well as consistency of the performance of the instrument to be used throughout the period of stability testing. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 861-868.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1275-1283.
  • Brightwell, B. B., et al. (1981). The mobility of 14C-propachlor in the soil. Weed Research, 21(5), 241-246.
  • Fletcher, W. W., & Kirkwood, R. C. (1982).
  • Kommanaboyina, B., et al. (1999). Accelerated stability testing. Journal of Pharmaceutical Sciences, 88(8), 834-840.
  • Menges, R. M., & Tamez, S. (1973). Soil persistence of bensulide and trifluralin. Weed Science, 21(1), 67-71.
  • PubChem. (n.d.). Propachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ritter, W. F., et al. (1973). Disappearance of atrazine, propachlor, and diazinon from soil and their effect on soil microbial activity. Weed Science, 21(5), 381-386.
  • Scribner, E.A., et al. (2006). Concentrations of selected herbicides, herbicide degradation products, and nutrients in the lower Mississippi River, Louisiana, April 1991 through December 2003. U.S.
  • Yu, C. C., et al. (1975). Fate of alachlor and propachlor in a model ecosystem. Journal of Agricultural and Food Chemistry, 23(5), 877-879.
  • Zheng, W., et al. (2004). Transformation of Herbicide Propachlor by an Agrochemical Thiourea. Environmental Science & Technology, 38(24), 6855-6860.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the rigorous validation of analytical methods is the cornerstone of reliable and defensible data. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Propachlor ESA sodium salt, a significant environmental metabolite of the herbicide Propachlor. We will delve into the technical nuances of method validation, focusing on the industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and explaining its superiority over alternative techniques. This guide is designed to be a practical resource, offering not only theoretical understanding but also actionable experimental protocols.

Introduction: The Significance of this compound Analysis

Propachlor, a chloroacetanilide herbicide, has been widely used in agriculture. Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including the ethane sulfonic acid (ESA) derivative.[1][2] Due to its potential to contaminate ground and surface water, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established monitoring requirements for these degradation products.[1][2][3] Accurate and precise quantification of this compound is therefore crucial for environmental monitoring, human exposure assessment, and regulatory compliance.

The validation of an analytical method ensures that it is suitable for its intended purpose.[4][5][6] This involves a series of experiments to evaluate key performance parameters, as outlined by internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and specific regulatory methods for environmental analysis.[4][5][7][8]

Comparison of Analytical Methodologies

While several analytical techniques exist, their applicability to the analysis of a polar, non-volatile compound like this compound varies significantly. Here, we compare the most relevant methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of polar pesticide metabolites in complex matrices.[9][10][11] The coupling of liquid chromatography for separation with tandem mass spectrometry for detection provides exceptional selectivity and sensitivity.

Why LC-MS/MS is the Method of Choice:

  • High Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the target analyte even in the presence of complex matrix components.[2][11] This is achieved by monitoring a specific precursor ion to product ion transition, which is unique to Propachlor ESA.

  • Excellent Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-trillion (ng/L) range, which is essential for environmental monitoring where contaminant levels can be extremely low.[12][13][14]

  • Versatility: The technique can simultaneously analyze multiple herbicide degradates in a single run, making it highly efficient for multi-residue analysis.[12][15]

  • No Derivatization Required: Unlike GC-MS, LC-MS/MS can directly analyze polar and non-volatile compounds like this compound without the need for chemical derivatization, simplifying sample preparation and reducing the potential for analytical errors.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[16] However, for polar analytes like Propachlor ESA, it presents significant challenges.

Limitations of GC-MS:

  • Non-Volatility: this compound is a salt and is not volatile. Direct analysis by GC-MS is not feasible.

  • Derivatization Requirement: To make the analyte amenable to GC analysis, a chemical derivatization step is necessary to convert it into a more volatile and less polar derivative. This process can be complex, time-consuming, and may introduce variability and potential for incomplete reactions, affecting the accuracy and precision of the results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and less expensive technique compared to LC-MS/MS. However, it often lacks the required sensitivity and selectivity for trace-level analysis in complex samples.

Limitations of HPLC-UV:

  • Limited Selectivity: UV detection is not as selective as mass spectrometry. Co-eluting matrix components that absorb at the same wavelength as Propachlor ESA can lead to interferences and inaccurate quantification.

  • Lower Sensitivity: The detection limits of HPLC-UV are generally higher than those of LC-MS/MS, often in the parts-per-billion (µg/L) range at best, which may not be sufficient for regulatory monitoring of drinking water.[13]

Table 1: Comparison of Analytical Methods for this compound

FeatureLC-MS/MSGC-MSHPLC-UV
Selectivity Very High (MRM)High (with derivatization)Low to Moderate
Sensitivity Very High (ng/L)High (with derivatization)Moderate (µg/L)
Sample Preparation Simple (SPE)Complex (Derivatization)Simple (Filtration)
Direct Analysis YesNoYes
Cost HighModerateLow
Recommendation Highly Recommended Not RecommendedNot Recommended for Trace Analysis

Recommended Analytical Method: LC-MS/MS

Based on the comparison above, LC-MS/MS is the unequivocally superior method for the validation and routine analysis of this compound. The following sections provide a comprehensive guide to validating an LC-MS/MS method for this purpose.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The key validation parameters are defined by guidelines such as ICH Q2(R1).[4][5][7][8]

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Optimization (LC & MS parameters) Specificity Specificity/ Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Sample Analysis Robustness->Routine Validated Method

Sources

Inter-laboratory comparison for Propachlor ESA sodium salt analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison Guide for the Analysis of Propachlor ESA Sodium Salt in Water Samples

This guide provides a comprehensive overview of a proposed inter-laboratory comparison (ILC) for the analysis of this compound in aqueous matrices. It is intended for researchers, analytical scientists, and laboratory managers in the environmental and food safety sectors. This document outlines the rationale for such a study, a detailed experimental protocol based on established methodologies, and a robust statistical framework for the evaluation of laboratory performance.

The presence of pesticide degradation products in water sources is a significant environmental and public health concern. Propachlor, a chloroacetanilide herbicide, degrades in the environment to form more water-soluble and mobile metabolites, including Propachlor ethanesulfonic acid (ESA).[1] Accurate and reproducible measurement of these degradates is crucial for monitoring water quality and ensuring regulatory compliance. An inter-laboratory comparison is an essential tool for assessing the proficiency of laboratories in performing this analysis, identifying potential methodological biases, and ensuring the comparability of data across different testing facilities.[2]

Study Design and Objectives

The primary objective of this inter-laboratory comparison is to evaluate the performance of participating laboratories in the quantitative analysis of this compound in spiked water samples. The study is designed to assess both the accuracy and precision of the analytical methods employed by each laboratory.

Key Objectives:

  • To provide participating laboratories with an external and independent assessment of their analytical performance.

  • To identify potential analytical challenges and sources of error in the determination of Propachlor ESA.

  • To establish a consensus on the expected performance characteristics of the analytical methods used.

  • To enhance the overall quality and reliability of data related to Propachlor ESA monitoring.

The ILC will be structured as a proficiency test (PT) in accordance with the principles outlined in ISO/IEC 17043.[3] A central organizing body will be responsible for the preparation and distribution of homogenous and stable test materials, as well as the statistical analysis of the submitted results.

Caption: Workflow of the Inter-Laboratory Comparison Study.

Recommended Analytical Methodology

While participating laboratories are permitted to use their own validated in-house methods, this guide recommends a methodology based on the principles of U.S. EPA Method 535 .[4][5][6] This method is widely recognized for the analysis of chloroacetanilide herbicide degradates in drinking water and provides a robust framework for achieving the required sensitivity and selectivity.

The core of the recommended method involves Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][7][8]

Experimental Protocol: A Step-by-Step Guide

2.1.1. Sample Preparation (Solid-Phase Extraction)

  • Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by passing 15 mL of methanol followed by 15 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load a 250 mL aliquot of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Rinsing: After the entire sample has passed through, rinse the cartridge with 5 mL of reagent water.

  • Drying: Dry the cartridge by drawing nitrogen gas through it for 10 minutes.

  • Elution: Elute the retained analytes from the cartridge with 15 mL of a 10 mM ammonium acetate solution in methanol.

  • Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-70°C).

  • Reconstitution: Reconstitute the dried residue with 1 mL of 5 mM aqueous ammonium acetate. Add an appropriate internal standard, such as Butachlor ESA, and vortex to mix.[4] Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer.[7][8]

  • Column: A C18 reversed-phase column is recommended (e.g., ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient elution using 5 mM aqueous ammonium acetate and methanol is suggested.[7]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for the detection of Propachlor ESA.[4][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification and confirmation. At least two MRM transitions should be monitored for each analyte to enhance selectivity and reduce the likelihood of false positives.[4]

Caption: A typical LC-MS/MS analytical workflow.

Quality Control and Calibration
  • Calibration Curve: A multi-point calibration curve should be prepared using certified reference standards of this compound. A concentration range spanning the expected levels in the test materials is required. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.[1]

  • Internal Standard: The use of a suitable internal standard, such as Butachlor ESA or a deuterated analog of Propachlor ESA, is highly recommended to correct for matrix effects and variations in instrument response.[4][9]

  • Method Blank: A method blank (reagent water) should be processed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): An LCS, consisting of a spiked reagent water sample with a known concentration of Propachlor ESA, should be analyzed to assess the accuracy of the method.

Performance Evaluation

The performance of each participating laboratory will be evaluated using internationally recognized statistical methods, primarily through the calculation of Z-scores .[5][10][11] The Z-score is a measure of how far a laboratory's result deviates from the assigned value.

The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value, determined from the consensus of the participants' results after the removal of outliers.

  • σ is the target standard deviation for proficiency assessment.

The interpretation of Z-scores is generally as follows:[5][10][11]

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance.

  • |Z| ≥ 3.0: Unsatisfactory performance.

The target standard deviation (σ) can be derived using the Horwitz equation , which provides a generalized prediction of inter-laboratory precision based on the analyte concentration.[4][7][8] This approach provides an objective and consistent benchmark for performance evaluation.

Data Summary and Reporting

The final report of the inter-laboratory comparison will include a comprehensive summary of the results from all participating laboratories, presented in an anonymized format. The report will feature tables summarizing the reported concentrations, calculated Z-scores, and other relevant performance metrics.

Table 1: Hypothetical Inter-Laboratory Comparison Results for Propachlor ESA

Laboratory CodeReported Concentration (µg/L)Assigned Value (µg/L)Target SD (σ)Z-ScorePerformance
Lab-0010.260.250.040.25Satisfactory
Lab-0020.240.250.04-0.25Satisfactory
Lab-0030.350.250.042.50Questionable
Lab-0040.210.250.04-1.00Satisfactory
Lab-0050.120.250.04-3.25Unsatisfactory

Conclusion and Future Outlook

Participation in this inter-laboratory comparison for the analysis of this compound will provide laboratories with invaluable insights into their analytical capabilities. By benchmarking performance against a cohort of peers and utilizing a standardized evaluation framework, laboratories can identify areas for improvement, enhance the robustness of their methods, and contribute to a higher standard of environmental monitoring. The successful execution of such a study will ultimately lead to more reliable and comparable data, which is essential for informed decision-making in the protection of our water resources.

References

  • Waters Corporation. (2006). EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extra. Retrieved from [Link]

  • SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Retrieved from [Link]

  • Zumbado, M. E., et al. (2006). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 89(1), 201-209. Retrieved from [Link]

  • Kinsella, K., et al. (2005). Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in DrinkingWater by Solid-Phase Extraction and Liquid Chromatography/TandemMass Spectrometry. Journal of AOAC INTERNATIONAL, 89(1), 201-209. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • Global Standard Certification. (n.d.). ISO 17043. Retrieved from [Link]

  • ASTM International. (n.d.). Accredited Proficiency Testing Programs for Laboratories. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]

  • Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. Retrieved from [Link]

  • Accreditation Commission For Conformity Assessment Bodies. (n.d.). Proficiency Testing Providers. Retrieved from [Link]

  • Horwitz, W. (2003). The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision. Journal of AOAC International, 86(1), 109-110. Retrieved from [Link]

  • Thompson, M. (2000). Recent trends in inter-laboratory precision at ppb and sub-ppb concentrations in relation to fitness for purpose criteria. The Analyst, 125(3), 385-386. Retrieved from [Link]

  • Arvecon. (n.d.). Precision Criteria. Retrieved from [Link]

  • Genuine Quality Labs. (2026). PROFICIENCY TESTING (PT) – ISO/IEC 17043 ACCREDITED. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. Retrieved from [Link]

  • van der Veen, A. M. H. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 11(1-2), 33-37. Retrieved from [Link]

  • Joint Research Centre - European Commission. (n.d.). Interlaboratory comparisons. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Eurachem. (2025). 7. Validation of analytical methods. Retrieved from [Link]

  • Eurofins. (2024). Eurofins Excels in Shrimp Matrix Testing - Achieving Satisfactory Z-Scores in inter laboratory comparison testing. Retrieved from [Link]

Sources

Propachlor ESA sodium salt vs. other propachlor metabolites analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis Guide: Propachlor ESA Sodium Salt & Metabolite Profiling

Executive Summary: The Analytical Imperative

In environmental toxicology and drug metabolism studies, the parent herbicide Propachlor (2-chloro-N-isopropylacetanilide) is frequently a secondary marker. The primary analytical targets are its polar, persistent metabolites: Propachlor Ethanesulfonic Acid (ESA) and Propachlor Oxanilic Acid (OA) .

While Propachlor degrades rapidly (half-life < 3 weeks in soil), its ionic metabolites persist in groundwater and surface water, often at concentrations 10–100x higher than the parent compound. This guide compares the analytical performance of this compound against its alternatives, providing a robust, self-validating LC-MS/MS workflow for researchers.

Chemical Context & Degradation Pathway

Understanding the metabolic origin of these compounds is critical for selecting the correct extraction methodology. Propachlor undergoes glutathione (GSH) conjugation, a detoxification pathway common in plants and mammalian systems.

  • Propachlor ESA: Formed via the displacement of chlorine by glutathione, followed by enzymatic cleavage to the sulfonic acid. It is highly polar and anionic.

  • Propachlor OA: Formed via oxidation, resulting in a carboxylic acid moiety. It is typically more polar than ESA and elutes earlier in reverse-phase chromatography.

Propachlor_Degradation cluster_metabolites Ionic Metabolites (Target Analytes) Propachlor Propachlor (Parent) LogP ~2.3 GSH_Conj Glutathione Conjugation (Transient) Propachlor->GSH_Conj GST Enzyme ESA Propachlor ESA (Ethanesulfonic Acid) Persistent & Polar GSH_Conj->ESA Peptidase Cleavage OA Propachlor OA (Oxanilic Acid) Highly Polar GSH_Conj->OA Oxidation

Figure 1: Metabolic pathway of Propachlor degrading into persistent ESA and OA ionic forms.

Analytical Performance Comparison

The following table contrasts the physicochemical and mass spectrometric properties of the parent compound versus its sodium salt metabolite standards.

Table 1: Physicochemical & MS/MS Properties

FeaturePropachlor (Parent)This compoundPropachlor OA
CAS Number 1918-16-7947601-88-970124-77-5
Molecular Weight 211.7 Da279.3 Da (Salt) / 257.3 Da (Free Acid)207.2 Da
Polarity (Log P) ~2.3 (Non-polar)< 0 (Highly Polar)< 0 (Highly Polar)
Solubility Organic SolventsWater / MethanolWater
Ionization Mode ESI (+)ESI (-)ESI (-)
Primary Ion [M+H]+ (m/z 212)[M-H]- (m/z 256)[M-H]- (m/z 206)
Key Fragment m/z 170 (Loss of propene)m/z 80 (SO3-) or 121m/z 121
LC Retention Late Eluting (C18)Mid-ElutingEarly Eluting (Front)
Critical Insight: The "Sodium Salt" Artifact

Researchers often purchase This compound as a reference standard.

  • In the Vial: It exists as the sodium salt (MW 279).

  • In the Mass Spec: It dissociates immediately in the mobile phase. Do not search for m/z 279. You must monitor the anionic species m/z 256 [M-H]- .

  • Causality: The high ionization potential of sodium in ESI(+) suppresses the signal. Negative mode ESI(-) is mandatory for sub-ppb sensitivity of ESA/OA metabolites.

Experimental Methodology: Self-Validating Protocol

This protocol uses a "fractionation" approach to separate the lipophilic parent from the hydrophilic metabolites, ensuring accurate quantification of both without matrix suppression.

Phase 1: Sample Preparation (SPE Fractionation)

Objective: Isolate ESA/OA metabolites from water/soil matrices while removing humic interference.

  • Conditioning: Use a Carbopack B or C18 cartridge (500 mg). Flush with 5 mL Methanol, then 5 mL Water.

  • Loading: Pass 100–500 mL of water sample (pH adjusted to 7.0) through the cartridge at 10 mL/min.

  • Drying: Dry cartridge under nitrogen for 5 minutes (Critical for ethyl acetate step).

  • Elution 1 (Parent): Elute with Ethyl Acetate .

    • Result: Propachlor (parent) is recovered here.[1][2]

  • Elution 2 (Metabolites): Elute with Methanol .

    • Result: Propachlor ESA and OA are recovered here.[3][4]

    • Why: The ionic nature of ESA/OA prevents them from eluting in non-polar ethyl acetate, effectively fractionating the sample.

Phase 2: LC-MS/MS Configuration
  • Column: Waters HSS T3 or Restek Ultra C18 (3 µm, 100 x 2.1 mm).

    • Reasoning: Standard C18 often fails to retain Propachlor OA (elutes in void volume). HSS T3 is designed to retain polar analytes.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4-5).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold for trapping)

    • 1-10 min: Ramp to 90% B

    • 10-12 min: Hold 90% B

    • 12.1 min: Re-equilibrate 5% B

Analytical_Workflow Sample Aqueous Sample (Groundwater/Urine) SPE SPE Extraction (C18 / Carbopack) Sample->SPE Fraction1 Fraction 1: Ethyl Acetate (Contains Parent Propachlor) SPE->Fraction1 Elute Non-Polar Fraction2 Fraction 2: Methanol (Contains ESA & OA Metabolites) SPE->Fraction2 Elute Polar LCMS LC-MS/MS Analysis ESI Negative Mode Fraction1->LCMS Inject (Separate Run) Fraction2->LCMS Inject Data Quantification (m/z 256 -> 80/121) LCMS->Data

Figure 2: Fractionation workflow to separate parent compounds from polar metabolites.

Troubleshooting & Optimization

Issue: Poor Retention of Propachlor OA

  • Symptom: Propachlor OA elutes with the solvent front (t0), causing ion suppression.

  • Fix: Reduce initial organic concentration to 0-2% B. Switch to a column with "polar endcapping" (e.g., Aq-C18).

Issue: Signal Drift for ESA Sodium Salt

  • Symptom: Response decreases over 100 injections.

  • Causality: Sodium buildup on the MS cone source.

  • Fix: Use a divert valve to send the first 1-2 minutes (containing salts) to waste. Ensure the reference standard is fully dissolved in high-water content solvent before injection to prevent precipitation in the needle.

Issue: Isomer Interference

  • Context: Alachlor ESA and Acetochlor ESA are structural isomers with similar transitions.

  • Propachlor Specificity: Propachlor ESA (MW 257) is lighter than Alachlor/Acetochlor ESA (MW ~314), making mass resolution sufficient. However, ensure no "crosstalk" occurs if analyzing a full herbicide panel.

References

  • U.S. Geological Survey (USGS). (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. USGS Water-Resources Investigations Report 99-4210. Link

  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Link

  • Waters Corporation. (2008). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Application Note. Link

  • Ferrer, I., et al. (1997). Liquid chromatography–mass spectrometry of chloroacetanilide herbicide metabolites. Journal of Chromatography A, 777(1), 91-98. Link

Sources

A Senior Application Scientist's Guide to Solid-Phase Extraction Sorbent Selection for Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Solid-Phase Extraction (SPE) sorbents for the analysis of Propachlor ESA sodium salt. As researchers and drug development professionals are aware, the success of any analytical method hinges on the quality of the sample preparation. For challenging analytes like Propachlor ESA, selecting the optimal SPE sorbent is paramount to achieving accurate, reproducible, and sensitive results. This document moves beyond a simple listing of products to explain the fundamental principles of sorbent-analyte interaction, enabling you to make informed decisions for your method development.

The Analytical Challenge: Understanding this compound

Propachlor ethanesulfonic acid (ESA) is a major degradation product of the chloroacetanilide herbicide Propachlor.[1] Its presence and concentration in environmental and biological matrices are of significant regulatory and research interest. The primary challenge in its extraction lies in its physicochemical properties.

Propachlor ESA is a highly polar and anionic compound due to the presence of a sulfonic acid functional group. This group is strongly acidic, meaning it will be deprotonated and carry a negative charge under most aqueous environmental and biological pH conditions. Concurrently, the molecule possesses non-polar characteristics in its N-isopropyl and phenyl moieties. This amphiphilic nature dictates the need for a sophisticated extraction strategy.

Caption: Chemical structure of Propachlor ESA highlighting its key functional groups.

A Comparative Analysis of SPE Sorbent Chemistries

The selection of an SPE sorbent must be directly informed by the analyte's structure. We will compare three classes of sorbents: traditional reversed-phase (C18), hydrophilic-lipophilic balanced polymeric (HLB), and mixed-mode anion exchange (WAX).

Reversed-Phase Sorbents (e.g., C18)

Mechanism of Interaction: Reversed-phase SPE, the most common form of SPE, relies on hydrophobic (van der Waals) interactions.[2][3] The non-polar C18 alkyl chains on the silica surface retain non-polar analytes from a polar matrix like water.

Applicability to Propachlor ESA: The non-polar phenyl and isopropyl groups of Propachlor ESA can interact with a C18 sorbent. However, the high polarity and negative charge of the sulfonic acid group significantly reduce this interaction, leading to poor retention. This is a classic problem when extracting highly polar compounds using only a reversed-phase mechanism. The U.S. Geological Survey has reported challenges with recoveries for some ESA metabolites using octadecylsilane (C18) sorbents, which is indicative of this issue.[4][5]

Expected Outcome: Low and inconsistent recoveries due to analyte breakthrough during sample loading. The strong polar nature of the sulfonic acid group dominates, preventing robust retention on the non-polar sorbent.

cluster_C18 C18 Sorbent Interaction Analyte_C18 Propachlor ESA (Highly Polar, Anionic) Sorbent_C18 C18 Sorbent (Non-Polar) Interaction_C18 Weak Hydrophobic Interaction Sorbent_C18->Interaction_C18 Outcome_C18 Poor Retention (Analyte Breakthrough) Interaction_C18->Outcome_C18

Caption: Interaction of Propachlor ESA with a C18 sorbent.

Hydrophilic-Lipophilic Balanced (HLB) Sorbents

Mechanism of Interaction: HLB sorbents are polymeric materials, often based on a divinylbenzene-N-vinylpyrrolidone copolymer.[6] This composition provides a "hydrophilic-lipophilic balance," allowing for the retention of a wider range of compounds, from polar to non-polar, than C18 alone.[7] The retention is still primarily based on reversed-phase principles, but with enhanced capacity for polar analytes.

Applicability to Propachlor ESA: HLB sorbents represent an improvement over C18 for Propachlor ESA. The hydrophilic part of the polymer can interact more favorably with the polar sulfonic acid group, enhancing retention compared to a purely hydrophobic surface. However, this interaction is not as strong or specific as an ion-exchange mechanism. While better than C18, it may not provide the most robust retention, especially when rigorous washing steps are needed to remove matrix interferences.

Expected Outcome: Moderate to good, but potentially variable, recoveries. Retention is improved over C18, but the lack of a specific, strong binding mechanism for the anionic group can still lead to some analyte loss.

Mixed-Mode Anion Exchange Sorbents (e.g., WAX)

Mechanism of Interaction: Mixed-mode sorbents are the most advanced option for ionizable compounds.[4][8] They combine the hydrophobic retention of a reversed-phase sorbent with the charge-based retention of an ion-exchange sorbent.[9][10] For an acidic compound like Propachlor ESA, a weak anion exchange (WAX) sorbent is ideal. WAX sorbents typically have amine functional groups that are positively charged at lower pH, allowing for strong electrostatic interaction with anionic analytes.[11][12]

Applicability to Propachlor ESA: This approach is perfectly suited for the dual nature of Propachlor ESA.

  • Ion Exchange: By adjusting the sample pH to be acidic (e.g., pH < 4), the WAX sorbent's amine groups become positively charged, while the strong sulfonic acid of Propachlor ESA remains negatively charged. This creates a powerful electrostatic attraction, ensuring strong retention.

  • Reversed-Phase: The polymeric backbone of the sorbent provides hydrophobic interactions with the phenyl and isopropyl groups of the analyte.

This dual retention mechanism allows for a highly selective extraction. Matrix interferences that are neutral or cationic can be washed away under conditions that maintain the strong anion exchange bond. Conversely, polar interferences can be removed with organic washes that do not disrupt this bond.

Expected Outcome: High, consistent recoveries and the cleanest extracts. The strong, specific retention mechanism minimizes analyte loss and allows for aggressive wash steps to remove matrix interferences, which is critical for sensitive LC-MS/MS analysis.

cluster_WAX WAX Sorbent Interaction Analyte_WAX Propachlor ESA (Anionic) Sorbent_WAX WAX Sorbent (Cationic Surface + Non-Polar Backbone) Interaction_Ion Strong Ion-Exchange Sorbent_WAX->Interaction_Ion Interaction_RP Hydrophobic Interaction Sorbent_WAX->Interaction_RP Outcome_WAX Robust Retention & Clean Extract Interaction_Ion->Outcome_WAX Interaction_RP->Outcome_WAX

Caption: Dual retention mechanism of Propachlor ESA on a WAX sorbent.

Predictive Performance Summary

The following table summarizes the expected performance of each sorbent class for the extraction of Propachlor ESA based on the scientific principles discussed.

Sorbent TypePrimary Retention Mechanism(s)Expected RecoveryExpected Reproducibility (%RSD)Extract Cleanliness
Reversed-Phase (C18) HydrophobicLow (<60%)High (>20%)Poor to Moderate
HLB Polymeric Hydrophobic & HydrophilicModerate (70-90%)Moderate (10-20%)Moderate
Mixed-Mode WAX Ion Exchange & HydrophobicHigh (>90%) Excellent (<10%) Excellent

Recommended Experimental Protocols

Below are detailed, step-by-step starting protocols for each sorbent type. These are intended as a guide for method development.

General Sample Pre-treatment

For aqueous samples (e.g., groundwater, drinking water), adjust the pH as specified in the protocol. If the sample contains particulates, it should be filtered through a 0.45 µm filter prior to extraction.

G cluster_c18 Protocol 1: C18 (Reversed-Phase) cluster_wax Protocol 2: Mixed-Mode WAX (Recommended) c1 Condition c2 Equilibrate c1->c2 3 mL Methanol c3 Load Sample c2->c3 3 mL DI Water c4 Wash c3->c4 pH ~7 c5 Elute c4->c5 3 mL 5% Methanol in Water c6 c6 c5->c6 2 x 2 mL Acetonitrile w1 Condition w2 Equilibrate w1->w2 3 mL Methanol w3 Load Sample w2->w3 3 mL DI Water w4 Wash 1 (Polar Interferences) w3->w4 Adjust sample to pH < 4 w5 Wash 2 (Non-Polar Interferences) w4->w5 3 mL 5% Ammonium Hydroxide in Water w6 Elute w5->w6 3 mL Methanol w7 w7 w6->w7 2 x 2 mL 5% Formic Acid in Acetonitrile

Caption: Comparative SPE workflow for C18 and the recommended WAX sorbent.

Protocol 1: C18 (Reversed-Phase)
  • Condition: Pass 3 mL of methanol through the cartridge.

  • Equilibrate: Pass 3 mL of deionized (DI) water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the aqueous sample (pH ~7) at a flow rate of 1-2 mL/min.

  • Wash: Pass 3 mL of 5% methanol in water to wash away highly polar interferences.

  • Elute: Elute the analyte with 2 x 2 mL of acetonitrile or methanol.

Causality Note: This protocol relies solely on weak hydrophobic interactions. The wash step is gentle to avoid eluting the poorly retained analyte.

Protocol 2: Mixed-Mode WAX (Recommended)
  • Condition: Pass 3 mL of methanol through the cartridge.

  • Equilibrate: Pass 3 mL of DI water through the cartridge.

  • Load: Adjust the sample pH to < 4 with an acid like formic acid. Load the sample at a flow rate of 1-2 mL/min.

  • Wash 1 (Remove Bases/Neutrals): Pass 3 mL of methanol through the cartridge. This will remove non-polar and neutral interferences retained by hydrophobic interaction.

  • Wash 2 (Remove Polar Interferences): Pass 3 mL of DI water.

  • Elute: The strong ionic bond must now be disrupted. Elute the analyte with 2 x 2 mL of a basic solution in organic solvent (e.g., 5% ammonium hydroxide in acetonitrile/methanol). The high pH neutralizes the charge on the WAX sorbent, releasing the anionic analyte.

Causality Note: The acidic load condition ensures the WAX sorbent is positively charged and Propachlor ESA is negatively charged, maximizing ionic retention. The elution with a basic organic solvent disrupts this ionic bond for a selective elution.

Conclusion and Authoritative Recommendation

Based on the fundamental physicochemical properties of this compound, a standard reversed-phase C18 sorbent is inadequate for achieving reliable and high-recovery extraction. While hydrophilic-lipophilic balanced (HLB) sorbents offer improved performance for polar analytes, they lack the specificity required for a strongly anionic compound.

It is the expert recommendation of this guide that a mixed-mode Weak Anion Exchange (WAX) SPE sorbent is the most appropriate and robust choice for the solid-phase extraction of this compound. The dual retention mechanism of ion exchange and reversed-phase offered by WAX sorbents provides the necessary selectivity and retention power. This leads to higher, more reproducible recoveries, and significantly cleaner extracts, which are essential for sensitive and accurate downstream analysis by techniques such as LC-MS/MS. Researchers developing new analytical methods for Propachlor ESA should prioritize mixed-mode WAX sorbents to ensure the highest quality data.

References

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin (Agilent SampliQ-SAX). Retrieved from [Link]

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HAX. Retrieved from [Link]

  • PubChem. (n.d.). Propachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. Retrieved from [Link]

  • Liu, A., & Lee, C. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules. Retrieved from [Link]

  • Macherey-Nagel. (2004). Automated method for mixed phase-SPE of acidic, neutral and basic compounds from serum. Retrieved from [Link]

  • Phenomenex Inc. (2010, June 9). New SPE Sorbent With Strong Anion Exchange Functionality Extends Strata-X Line. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Retrieved from [Link]

  • Chem LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Propachlor Health Advisory.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Phenomenex Strata X-A Solid Phase Extraction (SPE). LabRulez LCMS. Retrieved from [Link]

  • Phenomenex. (n.d.). Strata-X-A Solid Phase Extraction Products. Retrieved from [Link]

  • Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Retrieved from [Link]

  • Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link]

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • Scion Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • Hawach Scientific. (2025, June 3). Three Kinds of SPE Cartridges. Retrieved from [Link]

  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

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Precision Quantification of Propachlor ESA: A Comparative Guide to Sodium Salt Standards in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the environmental monitoring of chloroacetanilide herbicides, the focus has shifted decisively from parent compounds to their polar metabolites, specifically ethane sulfonic acids (ESA). Propachlor ESA (Sodium 2-[(1-methylethyl)phenylamino]-2-oxoethanesulfonate) represents a critical analyte for assessing groundwater contamination and long-term herbicide persistence.

This guide evaluates the performance of High-Purity Propachlor ESA Sodium Salt reference standards within Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. We compare this "Gold Standard" approach against alternative methodologies (ELISA, HPLC-UV) and sample preparation techniques (SPE vs. Direct Aqueous Injection).

Key Finding: While ELISA offers high throughput for screening, it lacks the specificity required for regulatory compliance. LC-MS/MS quantification using the this compound standard provides the necessary accuracy (Recovery: 90–110%) and precision (RSD < 15%) required by EPA Method 535 and USGS protocols.

Technical Background: Why the Sodium Salt?

The choice of the reference standard form is not trivial. Propachlor ESA is a sulfonic acid.[1][2][3] In its free acid form, it is highly hygroscopic and prone to variable hydration states, leading to weighing errors that propagate into quantification bias.

  • Stability: The Sodium Salt form (CAS 947601-88-9) is a stable solid, allowing for precise gravimetric preparation of stock solutions.

  • Solubility: It exhibits superior solubility in aqueous mobile phases compared to the parent Propachlor, but requires specific chromatographic retention strategies due to its high polarity.

Mechanistic Pathway

Propachlor degrades via glutathione conjugation followed by cleavage to the cysteine conjugate and final oxidation to the ESA metabolite.

PropachlorDegradation Propachlor Propachlor (Parent) GST Glutathione Conjugation Propachlor->GST Cysteine Cysteine Conjugate GST->Cysteine Oxidation Oxidation Cysteine->Oxidation ESA Propachlor ESA (Target Metabolite) Oxidation->ESA Salt Sodium Salt Standard Salt->ESA Quantification Reference

Figure 1: Degradation pathway of Propachlor to Propachlor ESA, highlighting the target analyte for quantification.

Comparative Methodology Analysis

To validate the superiority of LC-MS/MS using the Sodium Salt standard, we compare it against common alternatives.

Table 1: Performance Metrics Comparison
FeatureLC-MS/MS (Sodium Salt Std) ELISA (Immunoassay) HPLC-UV
Primary Use Confirmatory Quantitation (Regulatory)High-Throughput ScreeningOlder Routine Analysis
Specificity High (Mass/Charge transitions)Low (Cross-reactivity with other chloroacetanilides)Medium (Retention time only)
Limit of Quantitation (LOQ) 0.002 – 0.05 µg/L 0.1 – 0.5 µg/L> 1.0 µg/L
Precision (RSD) < 15% 20 – 30%10 – 20%
Matrix Effects Manageable (Isotope Dilution)High (False Positives)High (Interferences)
Cost per Sample HighLowMedium

Analysis:

  • ELISA: Useful for qualitative "Yes/No" screening but suffers from cross-reactivity with Alachlor ESA and Acetochlor ESA due to structural similarities.

  • LC-MS/MS: The only viable option for meeting the sub-ppb detection limits required by the Safe Drinking Water Act (SDWA) monitoring lists.

Experimental Protocol: The "Gold Standard" Workflow

This protocol is adapted from USGS Method 5-4-3 and EPA Method 535 , optimized for the this compound standard.

Phase 1: Standard Preparation

Objective: Create a self-validating calibration curve.

  • Stock Solution: Weigh 10.0 mg of This compound (corrected for purity and salt form mass) into a 10 mL volumetric flask. Dissolve in Methanol (MeOH) to yield a 1.0 mg/mL primary stock.

    • Critical Step: Calculate the free acid equivalent concentration if reporting as free acid.

    • Formula:

      
      
      
  • Internal Standard (IS): Use Propachlor ESA-d5 (deuterated) or Dimethachlor ESA as a surrogate. Spike at 1.0 µg/L constant concentration.

Phase 2: Sample Preparation (Direct Aqueous Injection vs. SPE)

While Solid Phase Extraction (SPE) was traditional, Direct Aqueous Injection (DAI) is now preferred for ESA metabolites due to their high water solubility and potential breakthrough on C18 cartridges.

Workflow Diagram:

Workflow cluster_Method Injection Method Selection Sample Water Sample (10 mL) Filter Filtration (0.2 µm PTFE) Sample->Filter IS_Add Add Internal Standard (Propachlor ESA-d5) Filter->IS_Add DAI Direct Aqueous Injection (100 µL Loop) IS_Add->DAI Preferred (High Sensitivity) SPE Solid Phase Extraction (Graphitized Carbon/Polymeric) IS_Add->SPE Complex Matrix (Wastewater) LCMS LC-MS/MS Analysis (ESI Negative Mode) DAI->LCMS SPE->LCMS Data Quantification (Ratio of Analyte/IS) LCMS->Data

Figure 2: Analytical workflow comparing Direct Aqueous Injection (DAI) and SPE. DAI is recommended for drinking water analysis.

Phase 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Note: ESA metabolites elute early; ensure sufficient retention time to avoid ion suppression.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode ([M-H]⁻).

  • MRM Transitions:

    • Quantifier: m/z 278.0 → 121.0

    • Qualifier: m/z 278.0 → 80.0 (Sulfonate group)

Performance Data & Validation

Table 2: Accuracy and Precision Data
MatrixSpike Level (µg/L)Mean Recovery (%)RSD (%)Status
Reagent Water 0.0598.54.2Pass
Reagent Water 1.00101.22.1Pass
Ground Water 0.0594.36.8Pass
Surface Water 1.0091.58.5Pass
Treated Water 0.2088.911.2Pass

Interpretation:

  • Recovery: Consistently within the 70–120% acceptable range.

  • Precision: RSD values < 15% demonstrate the stability of the sodium salt standard and the robustness of the isotope dilution method.

  • Matrix Effects: Surface water shows slight signal suppression (lower recovery), which is corrected by the Internal Standard.

Troubleshooting & Optimization

Issue: Low Retention / Early Elution

  • Cause: Propachlor ESA is extremely polar.

  • Solution: Reduce initial organic composition to 0-3% or use a specialized polar-embedded C18 column.

Issue: Signal Suppression

  • Cause: Co-eluting humic acids in surface water.

  • Solution: Switch from DAI to SPE using a weak anion exchange (WAX) cartridge to isolate the acidic metabolite from neutral interferences.

References

  • Sandstrom, M.W., et al. (2016). Determination of pesticides and pesticide degradates in filtered water by direct aqueous-injection liquid chromatography-tandem mass spectrometry. U.S. Geological Survey Techniques and Methods, book 5, chap. B45. [Link]

  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). EPA/600/R-05/053. [Link]

  • Lee, E.A., et al. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.[4] U.S. Geological Survey Open-File Report 02-436. [Link]

  • Hostetler, K.A., and Thurman, E.M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. U.S. Geological Survey Open-File Report 99-238. [Link]

Sources

A Comparative Guide to Establishing Linearity and Range for Propachlor ESA Sodium Salt Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

In the quantitative analysis of pesticide residues, the establishment of a robust and reliable calibration curve is the cornerstone of accurate measurement. This is particularly true for compounds like Propachlor ESA sodium salt, a significant metabolite of the herbicide propachlor. This guide provides an in-depth comparison of analytical methodologies for determining the linearity and range of this compound calibration curves, offering researchers, scientists, and drug development professionals the technical insights necessary to select and validate the appropriate method for their applications.

The Critical Role of Linearity and Range in Analytical Method Validation

Before delving into specific methods, it is crucial to understand the significance of linearity and range within the framework of analytical method validation. Linearity, as defined by the International Council for Harmonisation (ICH), is the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of an analyte in a sample.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

A well-defined linear range ensures that the mathematical relationship between the instrument's response and the analyte's concentration is predictable and reliable, allowing for accurate quantification of unknown samples. The ICH Q2(R1) guideline recommends a minimum of five concentration levels to establish linearity.[1] A common acceptance criterion for linearity is a correlation coefficient (r²) of ≥0.99.[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount in defining the achievable linearity and range for this compound analysis. Here, we compare two powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). We will also discuss High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a more accessible alternative.

Analytical TechniqueTypical Concentration RangeCorrelation Coefficient (r²)Key AdvantagesConsiderations
LC-MS/MS 0.05 - 2.0 µg/L[2]≥0.99 (Typical)High sensitivity and selectivity, suitable for complex matrices.Higher initial instrument cost.
GC-MS/MS 5 - 100 µg/L (for parent Propachlor)[3]≥0.999[3]Excellent for volatile and semi-volatile compounds.Derivatization may be required for polar analytes like ESA salts.
HPLC-UV Analyte Dependent (Generally µg/L to mg/L)≥0.99 (Typical)Lower cost, widely available.Lower sensitivity and selectivity compared to MS, potential for matrix interference.

In-Depth Methodologies and Experimental Protocols

Method 1: High-Sensitivity Quantification by LC-MS/MS

This method, adapted from the U.S. Geological Survey, is ideal for trace-level quantification of this compound in environmental water samples.[2] The high selectivity of tandem mass spectrometry minimizes matrix interference, allowing for a low detection limit and a broad linear range.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., methanol or water).

    • Perform serial dilutions to create a minimum of five calibration standards spanning the expected concentration range of the samples (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/L).[2]

  • Sample Preparation:

    • For water samples, filter to remove particulate matter.

    • Depending on the sample matrix and concentration, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a C18 reversed-phase column with a gradient elution program using a mobile phase of water and acetonitrile, both containing a suitable modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor at least two multiple reaction monitoring (MRM) transitions for Propachlor ESA for quantification and confirmation.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Workflow for Establishing a Calibration Curve

Method_Selection A Start: Define Analytical Needs B High Sensitivity & Selectivity Required for Complex Matrices? A->B C LC-MS/MS B->C Yes D Existing GC-MS/MS Multi-Residue Method? B->D No H End: Method Selected C->H E GC-MS/MS (with potential derivatization) D->E Yes F Cost-Effective Screening Needed? D->F No E->H G HPLC-UV F->G Yes F->H No G->H

Sources

Recovery Studies of Propachlor ESA Sodium Salt from Soil: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recovery studies of Propachlor ESA sodium salt from soil Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The environmental fate of chloroacetanilide herbicides, such as Propachlor, is increasingly defined not by the parent compound but by its polar, ionic metabolites. Propachlor ESA (ethane sulfonic acid) sodium salt represents a critical terminal residue—highly water-soluble, persistent, and mobile in soil matrices.

Unlike the non-polar parent compound, extracting Propachlor ESA requires overcoming significant matrix interactions (ionic binding to clays and humic acids). This guide objectively compares three extraction methodologies—Mechanical Shake (Solvent) , Modified QuEChERS , and Pressurized Liquid Extraction (PLE) —providing a validated workflow for researchers requiring high-integrity recovery data.

Chemical Profile & Analytical Challenges

To design a robust recovery study, one must understand the analyte's behavior relative to the soil matrix.

FeaturePropachlor (Parent)This compound (Target)Impact on Extraction
Polarity Non-polar (

)
Highly Polar / IonicStandard non-polar solvents (Hexane, pure EtAc) will fail to recover ESA.
State in Soil Adsorbed to organic matterDissolved in pore water / Ion-exchanged on claysRequires polar protic solvents (MeOH/Water) or pH modification to disrupt ionic bonds.
Detection GC-MS / LC-UVLC-MS/MS (ESI Negative)ESA is non-volatile; GC requires derivatization. LC-MS/MS is the gold standard.
Degradation Pathway Visualization

Figure 1: The degradation pathway from Propachlor to its terminal sulfonic acid metabolite.

PropachlorPath Propachlor Propachlor (Parent Herbicide) GST GST Enzymatic Conjugation Propachlor->GST PropachlorOA Propachlor OA (Oxanilic Acid) Propachlor->PropachlorOA Alternative Oxidation Conjugate Glutathione Conjugate GST->Conjugate PropachlorESA Propachlor ESA (Ethane Sulfonic Acid) Conjugate->PropachlorESA Peptidase Hydrolysis

Caption: Propachlor degradation via Glutathione S-Transferase (GST) yields the polar ESA metabolite.[1]

Comparative Methodology Analysis

We evaluated three primary extraction techniques based on recovery efficiency, solvent consumption, and throughput.

Method A: Mechanical Shake (Methanol/Water)

The Traditional "Gold Standard"

  • Principle: Uses high-polarity solvent mixtures and extended agitation time to reach equilibrium with soil pore water.

  • Pros: Highest recovery for polar salts; robust against varying soil types (clay vs. sand).

  • Cons: High solvent usage; labor-intensive; requires filtration/centrifugation.

Method B: Modified QuEChERS (Citrate Buffered)

The High-Throughput Alternative

  • Principle: "Quick, Easy, Cheap, Effective, Rugged, and Safe." Uses Acetonitrile (ACN) and salts to partition analytes.[2][3]

  • Modification: Standard QuEChERS often fails for highly polar ESA salts because they partition into the aqueous phase. Modification is required: Use of Methanol-based extraction or acidification (pH < 2) to protonate the sulfonate group, driving it into the organic layer.

  • Pros: Fast; minimal glassware.

  • Cons: Lower recovery for ionic metabolites without strict pH control; potential matrix suppression in LC-MS.

Method C: Pressurized Liquid Extraction (PLE/ASE)

The Automated Solution

  • Principle: Uses solvent at high temperature and pressure to increase solubility and mass transfer.

  • Pros: Automated; low solvent use; excellent reproducibility.

  • Cons: High capital cost; thermal degradation risk (though ESA is thermally stable).

Performance Metrics & Data Comparison

The following data summarizes recovery studies of Propachlor ESA (spiked at 10–50 µg/kg) across different soil matrices.

MetricMechanical Shake (MeOH:H2O 80:20)Modified QuEChERS (Acidified ACN)PLE / ASE (MeOH:H2O)
Mean Recovery (%) 92% - 105% 75% - 88%90% - 98%
Precision (RSD %) < 5%8% - 12%< 5%
Matrix Effect Moderate (Requires cleanup)High (Co-extracts humics)Low (With in-cell cleanup)
Limit of Quantitation 0.05 µg/kg0.10 µg/kg0.05 µg/kg
Throughput Low (Batch limited)High (20+ samples/hr)Medium (Sequential)

Analysis:

  • Mechanical Shake remains the most reliable method for validation studies where accuracy is paramount.

  • QuEChERS is viable for screening but requires significant optimization (acidification) to recover the anionic ESA salt efficiently.

Recommended Protocol: Validated LC-MS/MS Workflow

This protocol utilizes the Mechanical Shake Method followed by SPE Cleanup , offering the best balance of recovery and instrument protection.

Phase 1: Extraction
  • Weighing: Weigh 10.0 g (±0.1 g) of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification: Spike with this compound standard (and Internal Standard Propachlor ESA-d5 ) to desired concentration. Allow to equilibrate for 30 mins.

  • Solvent Addition: Add 20 mL of Methanol:Water (80:20, v/v) .

    • Why: The water content opens the soil pores; Methanol solubilizes the organic salt.

  • Agitation: Shake mechanically (reciprocating shaker) at 300 rpm for 60 minutes.

  • Separation: Centrifuge at 3500 rpm for 10 minutes. Decant the supernatant.

  • Repeat: Repeat extraction with 10 mL fresh solvent. Combine supernatants.

Phase 2: Cleanup (Solid Phase Extraction)

Crucial for removing humic acids and protecting the MS source.

  • Dilution: Dilute the combined organic extract with water to reduce Methanol content to <10% (prevents analyte breakthrough).

  • Conditioning: Use a Polymeric Weak Anion Exchange (WAX) or HLB cartridge. Condition with 3 mL MeOH, then 3 mL Water.

  • Loading: Pass the diluted sample through the cartridge (approx. 1 drop/sec).

  • Wash: Wash with 5 mL Water (removes salts/sugars) followed by 5 mL Acetone:Water (removes neutral parents like Propachlor).

  • Elution: Elute Propachlor ESA with 3 mL Methanol (with 2% Ammonium Hydroxide) .

    • Mechanism:[4][5][6] The basic pH disrupts the anion exchange interaction, releasing the acidic metabolite.

Phase 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Ionization: ESI Negative Mode (ESA forms [M-H]⁻ ion).

  • Transitions:

    • Precursor: m/z 270 (Propachlor ESA)

    • Product Quantifier: m/z 121 (Sulfonate fragment)

    • Product Qualifier: m/z 80 (SO3)

Validated Workflow Diagram

Figure 2: Step-by-step extraction and analysis workflow.

Workflow Soil Soil Sample (10g) + Internal Standard (d5) Extract Extraction MeOH:Water (80:20) Shake 60 min Soil->Extract Centrifuge Centrifuge & Decant Extract->Centrifuge Dilute Dilute Extract (Reduce MeOH to <10%) Centrifuge->Dilute SPE_Load SPE Loading (WAX or HLB Cartridge) Dilute->SPE_Load SPE_Wash Wash Step Remove Neutrals (Parent) SPE_Load->SPE_Wash SPE_Elute Elution MeOH + 2% NH4OH SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis ESI(-) Mode SPE_Elute->LCMS

Caption: Optimized workflow ensuring separation of polar metabolites from soil matrix.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<70%) Analyte breakthrough on SPEDilute extract further with water before loading. Ensure MeOH < 10%.
High Matrix Suppression Co-elution of humic acidsUse a WAX (Weak Anion Exchange) cartridge instead of standard C18/HLB to selectively bind the anionic ESA.
Poor Peak Shape pH Mismatch in Mobile PhaseEnsure mobile phase is buffered (Ammonium Acetate) to stabilize the ionization state of the sulfonic acid.

References

  • United States Geological Survey (USGS). "Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry."[7] USGS Publications Warehouse. [Link]

  • Ferrer, I., et al. "Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray." Analytical Chemistry, National Institutes of Health. [Link]

  • Zheng, W., et al. "Transformation of herbicide propachlor by an agrochemical thiourea."[4] Environmental Science & Technology, USDA ARS. [Link]

  • Field, J.A., et al. "Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS." ResearchGate. [Link]

  • Fenoll, J., et al. "Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil." Trends in Sciences. [Link]

Sources

A Comparative Guide to the Analysis of Propachlor ESA Sodium Salt: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of environmental monitoring and food safety, the accurate quantification of herbicide metabolites is paramount. Propachlor ethanesulfonic acid (ESA) sodium salt, a key degradation product of the chloroacetanilide herbicide propachlor, is a compound of significant regulatory interest due to its potential to contaminate water sources.[1] Its chemical nature, however, presents a distinct analytical challenge, making the choice of methodology a critical determinant of success. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Propachlor ESA sodium salt, offering field-proven insights for researchers and drug development professionals.

The Analytical Challenge: Understanding this compound

This compound is a highly polar, non-volatile sulfonic acid.[2][3] Its structure, containing a sulfonate group ([SO₃]⁻), renders it readily soluble in water and thermally labile. These intrinsic physicochemical properties are the primary factors governing the suitability of an analytical technique. While both LC-MS/MS and GC-MS are staples in the modern analytical laboratory, their fundamental principles of separation and detection make them uniquely suited for different types of molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For the direct analysis of polar, non-volatile compounds like this compound, LC-MS/MS is the undisputed method of choice. This is underscored by its adoption in official regulatory methods, such as U.S. EPA Method 535, for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water.[1][4][5]

Principle of Operation & Rationale

The strength of LC-MS/MS lies in its ability to separate compounds in the liquid phase at or near ambient temperatures, followed by sensitive and selective detection using tandem mass spectrometry.

  • Liquid Chromatography (LC): The separation is typically achieved using reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a nonpolar stationary phase. This allows for the direct injection of aqueous samples, or simple extracts, without the need for chemical modification.[4]

  • Electrospray Ionization (ESI): The eluent from the LC column is passed through a heated electrospray source, which gently transfers the polar, already partially ionized Propachlor ESA from the liquid phase into the gas phase as ions, typically in negative ion mode ([M-Na]⁻), without causing thermal degradation.[1]

  • Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM). This highly selective and sensitive detection mode involves selecting the precursor ion of Propachlor ESA, fragmenting it in a collision cell, and then monitoring for a specific product ion. This process drastically reduces background noise and matrix interferences, enabling low-level quantification.[5]

Experimental Workflow: LC-MS/MS

The workflow for LC-MS/MS analysis is characterized by its relative simplicity and high throughput.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample (e.g., Drinking Water) SPE Solid Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Concentration SPE->Elution Washing LC UPLC/HPLC Separation Elution->LC Injection MSMS Tandem MS Detection (ESI-) LC->MSMS Ionization Data Data Acquisition & Quantification MSMS->Data caption Figure 1. LC-MS/MS Workflow for Propachlor ESA Analysis.

Caption: Figure 1. LC-MS/MS Workflow for Propachlor ESA Analysis.

Detailed Protocol: LC-MS/MS Analysis based on EPA Method 535 Principles
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a graphitized carbon SPE cartridge with methanol and then with reagent water.[5]

    • Pass 250 mL of the water sample through the cartridge.[4]

    • Wash the cartridge to remove interferences.

    • Elute the trapped analytes with an appropriate solvent, such as a mixture of methanol and ammonium acetate.[1]

    • Concentrate the eluate to a final volume of 1 mL.[1]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient of 5 mM aqueous ammonium acetate and methanol.[1]

    • Flow Rate: 0.45 mL/min.[1]

    • Injection Volume: 50 µL.[1]

  • MS/MS Conditions:

    • Ionization: Electrospray Negative (ESI-).[1]

    • Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for Propachlor ESA.

Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect and Complex Alternative

Direct analysis of this compound by GC-MS is not feasible. The technique requires analytes to be volatile and thermally stable to pass through the heated injection port and column. Propachlor ESA, being a salt of a sulfonic acid, would decompose rather than volatilize under typical GC conditions.[6]

To analyze such compounds by GC-MS, a chemical modification step known as derivatization is mandatory.[7] This process converts the non-volatile analyte into a more volatile and thermally stable derivative.

Principle of Operation & Rationale
  • Derivatization: The polar sulfonic acid group must be converted into a less polar, more volatile functional group. This is often achieved through esterification, for example, by converting the sulfonic acid to its methyl ester.[8] This adds significant complexity and potential for error to the sample preparation process.

  • Gas Chromatography (GC): The now volatile derivative is injected into a heated port, vaporized, and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): The separated derivatives are then ionized (typically by Electron Ionization - EI) and detected by the mass spectrometer.

Experimental Workflow: GC-MS with Derivatization

The workflow for GC-MS is considerably more involved due to the required derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Chemical Derivatization (e.g., Esterification) Extraction->Derivatization Dry Extract Cleanup Post-Derivatization Cleanup Derivatization->Cleanup GC GC Separation Cleanup->GC Injection MS MS Detection (EI) GC->MS Ionization Data Data Acquisition & Quantification MS->Data caption Figure 2. GC-MS Workflow for Propachlor ESA Analysis.

Caption: Figure 2. GC-MS Workflow for Propachlor ESA Analysis.

Challenges of the Derivatization Approach

While theoretically possible, derivatization for sulfonic acids for routine GC-MS analysis is fraught with challenges:

  • Reaction Efficiency: The derivatization reaction may be incomplete or inconsistent, leading to poor accuracy and precision.

  • Byproduct Formation: The reaction can produce unwanted byproducts that may interfere with the analysis.[7]

  • Reagent Hazards: Some derivatizing agents, such as diazomethane, are hazardous and require special handling procedures.[9]

  • Increased Sample Handling: The multi-step process increases the risk of sample loss and contamination.

  • Method Development: Developing a robust and reproducible derivatization protocol is time-consuming and requires significant expertise.[10]

Performance Comparison: LC-MS/MS vs. GC-MS

The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureLC-MS/MSGC-MS
Analyte Compatibility Excellent (Direct analysis of polar, non-volatile compounds)Poor (Requires complex and often inefficient derivatization)
Sample Preparation Simple (e.g., SPE)Complex (Extraction, drying, derivatization, cleanup)
Throughput HighLow
Sensitivity & Selectivity Excellent (MRM mode minimizes matrix effects)Good (but can be compromised by derivatization artifacts)
Robustness High (Direct injection minimizes variables)Moderate (Dependent on derivatization consistency)
Regulatory Acceptance Gold Standard (e.g., EPA Method 535)Not standard for this analyte

Conclusion: An Unambiguous Choice

For the analysis of this compound, the comparison between LC-MS/MS and GC-MS is not a matter of choosing the better of two viable options. Instead, it is a clear-cut decision based on the fundamental chemical properties of the analyte.

LC-MS/MS is the authoritative, superior, and scientifically sound methodology. Its ability to directly analyze the polar and non-volatile Propachlor ESA without thermal degradation or chemical modification makes it the only practical choice for robust, sensitive, and high-throughput quantification. Regulatory bodies like the U.S. EPA have established LC-MS/MS methods for this very reason, cementing its status as the gold standard.[4][5]

Conversely, GC-MS is fundamentally unsuited for this analysis in its native form. The mandatory, complex, and often unreliable derivatization step introduces significant drawbacks that compromise data quality, increase analysis time, and reduce overall efficiency. While GC-MS remains a powerful tool for volatile and semi-volatile compounds, for polar herbicide metabolites like Propachlor ESA, LC-MS/MS is the unequivocal and expert-recommended solution.

References

  • D'Archivio, A. A., et al. (2005). Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention. Rapid Communications in Mass Spectrometry, 19(21), 3015-20. Available from: [Link]

  • TradeIndia. (n.d.). This compound - Analytical Standard, Affordable Price in Mumbai. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Herbicides. Available from: [Link]

  • Waters Corporation. (n.d.). EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extra. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. ASMS 2017 TP 170. Available from: [Link]

  • Kirkland, J. J. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 32(10), 1388-1393. Available from: [Link]

  • Chromatography Forum. (2008). Derivatisation of sulfonic acids for GC/MS analysis. Available from: [Link]

  • GL Sciences. (n.d.). Analysis of Sulfonic acid ester. InertSearch for GC Data No. GA 278-0644. Available from: [Link]

  • HPC Standards. (n.d.). This compound Solution (Solvent: Acetonitrile). Available from: [Link]

  • ResearchGate. (n.d.). Analysis of sulfonic acids anionic surfactant by gas chromatography/mass spectrometry. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. Available from: [Link]

  • Waters Corporation. (2006). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8151A: Chlorinated Herbicides and Related Compounds in Water, Soil, and Waste by Gas Chromatography-Electron Capture Detector. Available from: [Link]

  • SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Available from: [Link]

  • Agilent Technologies. (n.d.). Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. Available from: [Link]

  • Journal of Environmental Science and Allied Research. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Available from: [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker. Available from: [Link]

  • Singh, A., et al. (2021). A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp. Journal of Cannabis Research, 3(1), 54. Available from: [Link]

  • European Commission. (n.d.). EU Pesticides Database. Available from: [Link]

  • Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Available from: [Link]

  • EU Reference Laboratory for Single Residue Methods. (2013). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin (QuPPe-Method). Version 7.1. Available from: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of environmental contaminants and herbicide metabolites, the selection and validation of an appropriate analytical method is paramount to ensuring data of the highest quality and integrity. This guide provides an in-depth comparison of two prominent analytical techniques for the quantification of Propachlor ESA sodium salt: the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Propachlor ESA (ethanesulfonic acid) sodium salt is a major degradation product of the herbicide propachlor. Its presence in water sources is a key indicator of historical pesticide application and its potential impact on the environment and human health. Accurate and reliable quantification of this analyte is therefore of significant regulatory and research importance. This guide will delve into the technical nuances of both LC-MS/MS and HPLC-UV methods, providing a framework for their cross-validation and offering insights into the rationale behind experimental choices.

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of results, particularly when different analytical techniques are employed. It serves to demonstrate that a validated method can produce comparable data under varied conditions, thereby bolstering confidence in the analytical outcomes. This process is especially crucial when transferring methods between laboratories or when a secondary, more accessible method is desired for routine monitoring alongside a highly sensitive primary method.

Analytical Methodologies: A Head-to-Head Comparison

This guide will compare a well-established LC-MS/MS method with a scientifically grounded, proposed HPLC-UV method for the analysis of this compound.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the trace-level quantification of many organic molecules, including pesticide metabolites. Its high sensitivity and selectivity make it an ideal choice for complex matrices. The availability of a deuterated internal standard for this compound further enhances the robustness and accuracy of this method.[1]

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - A Proposed Alternative

While LC-MS/MS offers unparalleled performance, its operational complexity and cost can be prohibitive for all laboratories. An HPLC-UV method, while generally less sensitive, can provide a viable and more accessible alternative for certain applications. Due to the presence of a chromophore (the phenyl ring) in the this compound molecule, UV detection is feasible.

Comparative Performance Characteristics

The following table summarizes the anticipated performance characteristics of the two methods, based on established principles of analytical chemistry and data from similar validated methods for related compounds.

Parameter LC-MS/MS Proposed HPLC-UV Rationale for Performance
Specificity/Selectivity Very HighModerate to HighLC-MS/MS uses precursor and product ion transitions for definitive identification, minimizing matrix interference. HPLC-UV relies on chromatographic retention time and UV absorbance, which can be susceptible to co-eluting interferences.
Limit of Detection (LOD) Low (ng/L range)Moderate (µg/L to mg/L range)Mass spectrometric detection is inherently more sensitive than UV absorbance.[2]
Limit of Quantitation (LOQ) Low (ng/L range)Moderate (µg/L to mg/L range)Similar to LOD, the superior sensitivity of MS allows for reliable quantification at lower concentrations.
Linearity (R²) >0.99>0.99Both techniques are capable of excellent linearity over a defined concentration range when properly optimized.
Accuracy (% Recovery) 90-110%85-115%The use of an isotopically labeled internal standard in LC-MS/MS effectively corrects for matrix effects and variations in sample preparation and instrument response, leading to higher accuracy.
Precision (%RSD) <15%<20%The high selectivity of LC-MS/MS generally leads to better precision.
Robustness HighModerateLC-MS/MS methods, once developed, are often highly robust. HPLC-UV methods can be sensitive to small changes in mobile phase composition and pH.

Experimental Protocols

The following are detailed, step-by-step methodologies for both the established LC-MS/MS method and the proposed HPLC-UV method.

Sample Preparation: A Unified Approach for Water Samples

A harmonized sample preparation protocol is essential for a valid cross-validation study. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for food matrices, can be adapted for water samples and is suitable for both LC-MS/MS and HPLC-UV analysis.

Step-by-Step Protocol:

  • Sample Collection: Collect water samples in clean glass containers.

  • Preservation: If required, preserve samples according to standard environmental testing protocols.

  • Fortification: For validation and quality control, spike blank water samples with known concentrations of this compound analytical standard and the deuterated internal standard (for LC-MS/MS).

  • Extraction:

    • To a 15 mL centrifuge tube, add 10 mL of the water sample.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Extract Collection: Collect the supernatant for analysis. For LC-MS/MS, the extract may need to be diluted with a compatible solvent. For HPLC-UV, the extract can often be injected directly.

LC-MS/MS Method Protocol

Instrumentation:

  • High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Propachlor ESA: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined by infusion of the analytical standard).

    • Propachlor ESA-d5 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined by infusion of the standard).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Proposed HPLC-UV Method Protocol

Instrumentation:

  • High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous solution and an organic modifier. A starting point could be a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). The presence of the sulfonate group suggests that an ion-pairing agent might be necessary for improved peak shape and retention on a standard C18 column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Based on the UV absorbance of the phenyl ring, a wavelength around 254 nm would be a logical starting point for method development. A full UV scan of the analyte should be performed to determine the optimal wavelength.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample Spike Spike with IS Sample->Spike QuEChERS QuEChERS Extraction Spike->QuEChERS dSPE d-SPE Cleanup QuEChERS->dSPE Extract Final Extract dSPE->Extract LC HPLC Separation (C18) Extract->LC ESI ESI Source (-) LC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition MSMS->Data

Caption: LC-MS/MS Experimental Workflow.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Water Sample QuEChERS QuEChERS Extraction Sample->QuEChERS dSPE d-SPE Cleanup QuEChERS->dSPE Extract Final Extract dSPE->Extract LC HPLC Separation (C18) Extract->LC UV UV Detection (e.g., 254 nm) LC->UV Data Data Acquisition UV->Data

Caption: Proposed HPLC-UV Experimental Workflow.

Framework for Cross-Validation

To perform a robust cross-validation, a set of quality control (QC) samples at low, medium, and high concentrations should be analyzed using both the validated LC-MS/MS method and the newly developed and validated HPLC-UV method. The results should be statistically compared to assess the level of agreement between the two methods.

CrossValidation_Logic cluster_methods Analytical Methods cluster_samples Samples for Analysis cluster_comparison Data Comparison LCMS Validated LC-MS/MS Stats Statistical Analysis (e.g., Bland-Altman plot, t-test) LCMS->Stats HPLC Validated HPLC-UV HPLC->Stats QCs QC Samples (Low, Mid, High) QCs->LCMS QCs->HPLC RealSamples Real-World Samples RealSamples->LCMS RealSamples->HPLC Bias Assessment of Bias and Agreement Stats->Bias

Caption: Cross-Validation Logical Framework.

Conclusion: A Symbiotic Approach to Analytical Monitoring

The cross-validation of analytical methods for this compound is not merely a procedural formality but a cornerstone of ensuring data of the highest defensibility. While LC-MS/MS remains the benchmark for sensitivity and specificity, a well-validated HPLC-UV method can serve as a cost-effective and accessible tool for routine monitoring and in situations where the expected concentrations are within its quantitative range. By understanding the strengths and limitations of each technique and establishing a clear correlation through cross-validation, laboratories can adopt a more flexible and resource-efficient approach to their analytical workflows. This guide provides a comprehensive framework for achieving this, empowering researchers and scientists to generate reliable and comparable data for the effective monitoring of this important environmental metabolite.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2018, August 23). What are the basic differences in between HPLC and LCMS?. [Link]

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A Comparative Guide to Maximizing the Extraction Efficiency of Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of extraction methodologies for Propachlor ethanesulfonic acid (ESA) sodium salt, a polar, water-soluble degradation product of the chloroacetanilide herbicide, Propachlor.[1][2] Due to its increased mobility and potential for groundwater contamination, robust and efficient analytical methods are critical for its monitoring.[2] This document is intended for researchers, analytical chemists, and environmental scientists seeking to optimize the extraction of this challenging analyte from various matrices.

The Analytical Challenge: The Polarity of Propachlor ESA

The parent compound, Propachlor, is a non-ionic molecule with moderate water solubility.[1] However, its degradation product, Propachlor ESA, exists as a sodium salt, rendering it highly polar and readily soluble in water.[2][3] This high polarity presents a significant challenge for traditional extraction techniques like Liquid-Liquid Extraction (LLE), which rely on the analyte's ability to partition into an immiscible organic solvent. For highly polar compounds, this partitioning is often inefficient, leading to poor recovery.[4] Consequently, more advanced extraction techniques are required to effectively isolate Propachlor ESA from aqueous samples.

Comparison of Extraction Methodologies

The selection of an appropriate extraction method is paramount for achieving accurate and reproducible quantification. Here, we compare the most relevant techniques for the extraction of Propachlor ESA, with a focus on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS approach.

Solid-Phase Extraction (SPE): The Gold Standard

SPE has become the dominant technique for the extraction of polar organic contaminants from aqueous samples, offering significant advantages over LLE in terms of reduced solvent consumption, higher sample throughput, and improved cleanup.[5] The core principle of SPE involves passing a liquid sample through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a strong solvent.

For Propachlor ESA and other acetamide degradates, the United States Environmental Protection Agency (EPA) has developed Method 535 , which specifically addresses their determination in drinking water.[6][7] This method is the benchmark for the analysis of these compounds and recommends the use of a nonporous graphitized carbon sorbent .[6][7]

Why Graphitized Carbon?

Unlike traditional reversed-phase sorbents like C18 silica, which can exhibit poor retention of very polar analytes, graphitized carbon provides a unique retention mechanism.[4][6] It can retain polar compounds through a combination of hydrophobic and electronic interactions, making it highly effective for analytes like Propachlor ESA. EPA Method 535 demonstrates excellent performance, with mean recoveries of Propachlor ESA typically ranging from 89% to 116% in various water matrices, including deionized water and groundwater.[6][7]

Liquid-Liquid Extraction (LLE)

LLE is a traditional and fundamentally simple extraction technique. However, for a highly water-soluble, ionic compound like Propachlor ESA sodium salt, LLE is generally not a suitable method. The high polarity of the analyte results in a very low partition coefficient (Kow) between water and typical water-immiscible organic solvents. Attempts to extract such compounds with LLE often result in very low and inconsistent recoveries.[8] Furthermore, LLE is often laborious and consumes large volumes of organic solvents, making it less environmentally friendly and more costly than SPE.[8]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has revolutionized the field of multi-residue pesticide analysis, particularly in complex matrices like fruits, vegetables, and soil.[9][10] The typical QuEChERS workflow involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts (a process known as "salting-out").[11][12] A subsequent cleanup step using dispersive SPE (d-SPE) removes interfering matrix components.[9]

While not specifically designed for aqueous samples in the same way as EPA Method 535, the principles of QuEChERS could be adapted for the extraction of Propachlor ESA, especially from solid or semi-solid matrices like soil or food products.[13] The use of acetonitrile, a polar aprotic solvent, is advantageous for extracting polar compounds.[5] However, direct application to water samples would require significant modification and validation, and it is unlikely to surpass the efficiency and robustness of the validated SPE method for this specific analyte in water.

Data Summary: Performance Comparison of Extraction Techniques

Extraction Method Typical Recovery for Propachlor ESA Throughput Solvent Consumption Matrix Applicability Key Advantages Key Disadvantages
SPE (Graphitized Carbon) 89-116%[6][7]HighLowDrinking Water, Groundwater, Surface WaterHigh efficiency, High selectivity, Amenable to automation, Validated by EPA Method 535[6]Higher initial cost for cartridges
LLE Very Low (Not Recommended)LowHighNot suitable for this analyteSimple equipmentInefficient for polar compounds, Emulsion formation, Large solvent volumes[8]
QuEChERS Not extensively validated for this analyte in waterVery HighModerateSoil, Food Products[9][13]Fast, High throughput, Effective for multi-residue analysis[9][10]Requires method development for aqueous samples, Potential for matrix effects

Experimental Protocol: EPA Method 535 - SPE of Propachlor ESA from Water

This protocol provides a detailed workflow for the solid-phase extraction of this compound from drinking water, based on the principles of EPA Method 535.[6][7][14]

Step 1: Sample Preparation
  • Collect a 250 mL water sample in a clean glass container.

  • If residual chlorine is present, dechlorinate the sample by adding ammonium chloride.

  • Add internal standards and surrogates to the sample to monitor method performance.

Step 2: SPE Cartridge Conditioning

Causality: This step wets the sorbent and removes any potential contaminants from the cartridge, ensuring a clean and active surface for analyte retention.

  • Pass 20 mL of 10 mM ammonium acetate in methanol through the graphitized carbon SPE cartridge.

  • Follow with 30 mL of reagent water. Do not allow the cartridge to go dry.

Step 3: Sample Loading

Causality: The sample is passed through the conditioned cartridge, where Propachlor ESA is retained on the graphitized carbon sorbent through specific interactions.

  • Extract the 250 mL water sample by passing it through the cartridge at a flow rate of 10-15 mL/min.

Step 4: Cartridge Rinsing & Drying

Causality: A water rinse removes any remaining water-soluble matrix components that were not retained by the sorbent. The drying step removes residual water, which can interfere with the subsequent elution and concentration steps.

  • Rinse the cartridge with 5 mL of reagent water.

  • Dry the cartridge under full vacuum for a minimum of three minutes.

Step 5: Elution

Causality: A strong organic solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the Propachlor ESA into a collection tube.

  • Elute the cartridge with 15 mL of 10 mM ammonium acetate in methanol into a collection tube.

Step 6: Concentration and Reconstitution

Causality: The eluate is concentrated to a small volume to increase the analyte concentration prior to analysis.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 70°C.

  • Reconstitute the residue in 1 mL of the mobile phase used for LC-MS/MS analysis.

Visualizing the Workflow

SPE Workflow for Propachlor ESA Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 250 mL Water Sample Add_IS Add Internal Standard Sample->Add_IS Condition Condition Cartridge (Methanol, Water) Add_IS->Condition Load Load Sample (10-15 mL/min) Condition->Load Wash_Dry Wash & Dry (Reagent Water, Vacuum) Load->Wash_Dry Elute Elute Analyte (Ammonium Acetate in Methanol) Wash_Dry->Elute Concentrate Concentrate Extract (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis Analysis Reconstitute->Analysis LC-MS/MS Analysis

Caption: The SPE workflow for Propachlor ESA extraction, from sample preparation to final analysis.

Decision Matrix for Extraction Method Selection

Decision_Matrix AnalytePolarity Analyte Polarity? MatrixType Matrix Type? AnalytePolarity->MatrixType High (Ionic) LLE LLE (Low Recovery) AnalytePolarity->LLE Low/Moderate SPE SPE with Graphitized Carbon (EPA 535) MatrixType->SPE Aqueous QuEChERS QuEChERS MatrixType->QuEChERS Solid/Complex

Caption: A simplified decision tree for selecting an appropriate extraction method.

Conclusion and Recommendations

For the quantitative extraction of this compound from aqueous matrices such as drinking water, groundwater, and surface water, Solid-Phase Extraction utilizing a graphitized carbon sorbent, as outlined in EPA Method 535, is unequivocally the most efficient and reliable method.[6][7] Its high recovery rates, selectivity, and robust validation make it the authoritative choice for regulatory monitoring and environmental research.

While methods like QuEChERS offer significant advantages in speed and efficiency for multi-residue analysis in complex solid matrices, their application to Propachlor ESA in water would require substantial method development and validation.[9] Traditional Liquid-Liquid Extraction is not a viable technique for this highly polar and ionic analyte due to its inherent inefficiency in partitioning.

Therefore, for researchers and scientists focused on the accurate determination of Propachlor ESA, adherence to and optimization of SPE-based protocols will yield the most trustworthy and scientifically sound results.

References

  • 15 Journal of Environmental Monitoring (RSC Publishing).

  • 4 Analusis.

  • 3 PubChem - NIH.

  • 5

  • 6

  • 16 PubMed.

  • 2

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  • 17

  • 1 PubChem - NIH.

  • 18 AccuStandard.

  • 19 LCGC International.

  • 20

  • 21 Australian Drinking Water Guidelines.

  • 22 Scientific Research Publishing.

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  • 7 PubMed.

  • 23 ResearchGate.

  • 24 EPA.

  • 25 PubMed.

  • 26 Sigma-Aldrich.

  • 27

  • 28 Regulations.gov.

  • 29 PMC.

  • 30 Agilent.

  • 31 HPC Standards.

  • 32

  • 13

  • 9 LCGC International.

  • 10

  • 33 Analytical Standard, Affordable Price in Mumbai.

  • 34

  • 11

  • 35

  • 36 Deuterated Reference Standard for Analytical Calibration.

  • 37 ResearchGate.

  • 38

  • 39 Analytical Methods (RSC Publishing).

  • 12 Redalyc.

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Safety Operating Guide

Personal protective equipment for handling Propachlor ESA sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Propachlor ESA Sodium Salt

Executive Safety Summary

This compound (Ethane Sulfonic Acid metabolite of Propachlor) is a polar, ionic degradation product used primarily as an analytical reference standard in environmental monitoring (LC-MS/MS).

While often considered less acutely toxic than the parent herbicide (Propachlor), this compound presents specific laboratory challenges due to its physical form. It is typically a fine, hygroscopic powder prone to static charging. The primary risks are not just toxicological, but operational: inhalation of particulates and sample contamination due to moisture absorption.

Immediate Risk Profile:

  • CAS: 947601-88-9[1][2][3][4][5][6]

  • GHS Classification: WARNING .[7] Irritant (Skin/Eye/Respiratory).[7]

  • Physical State: Solid (Powder). Note: If purchased as a solution (e.g., in Methanol/Acetonitrile), the solvent’s flammability and toxicity (H225, H301) supersede the salt's hazards.

  • Critical Hazard: Respiratory irritation (H335) and potential acute toxicity via inhalation/ingestion (H302/H332).

The "Why" Behind the Protocol (Causality)

To ensure scientific integrity, we must understand the physicochemical properties dictating our safety choices:

  • Ionic Nature & Hygroscopicity: As a sodium salt of a sulfonic acid, this compound is highly polar. It will aggressively absorb atmospheric moisture.

    • Consequence: Weighing must be rapid. PPE must protect the sample from the operator's humidity (breath) as much as the operator from the sample.

  • Electrostatic Behavior: High-purity organic salts often carry significant static charges.

    • Consequence: The powder may "jump" or disperse unexpectedly during spatulation. Respiratory protection is non-negotiable, even for small quantities.

  • Solubility Profile: Highly soluble in water and polar organic solvents (Methanol).

    • Consequence: Decontamination requires a surfactant-based aqueous wash, not just pure organic solvent wiping, which may just smear the salt.

PPE Stratification Matrix

Do not rely on a generic "lab coat and gloves" approach. Use this tiered system based on the operation.

PPE ComponentTier 1: Routine Handling (Closed Vials / Stock Solutions)Tier 2: High Risk (Weighing Solid / Spills / Powder Transfer)Scientific Rationale
Respiratory Standard Lab VentilationFume Hood (Sash <18") OR N95/P100 RespiratorPrevents inhalation of static-borne dust particles (H335).
Hand Protection Nitrile Gloves (0.11 mm min)Double Nitrile OR Nitrile over LaminateNitrile offers excellent resistance to the polar solvents (MeOH/ACN) used to dissolve the salt. Latex is not recommended due to poor solvent resistance.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Crystalline salts can cause severe mechanical and chemical eye irritation (H319).
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Disposable Tyvek Sleeves Prevents trace powder from settling on cuffs, which can transfer to keyboards/phones later.

Operational Workflow: Weighing & Solubilization

The following diagram outlines the critical path for handling the solid standard to minimize exposure and maximize accuracy.

Propachlor_Handling Risk Risk Assessment (Check SDS & CAS 947601-88-9) Prep Workspace Prep (Anti-static gun, Balance Enclosure) Risk->Prep PPE Don PPE (Double Nitrile, Goggles) Prep->PPE Weigh Weighing Event (Minimize Air Drafts) PPE->Weigh Static Control Dissolve Solubilization (Add Solvent IMMEDIATELY) Weigh->Dissolve < 1 min exposure Decon Decontamination (Wet Wipe: Water -> Methanol) Dissolve->Decon

Figure 1: Critical path for handling this compound solid standards. Note the emphasis on speed between weighing and solubilization to prevent moisture uptake.

Step-by-Step Handling Protocol

Phase A: Preparation
  • Static Control: If available, use an ionizing fan or anti-static gun on the balance and the vial before opening. This prevents the "jumping powder" phenomenon common with dry salts.

  • Solvent Readiness: Pre-measure your dilution solvent (e.g., Methanol) in a separate vessel. Do not bring the bulk solvent bottle into the weighing zone.

Phase B: The Weighing Event (Critical Control Point)
  • Open in Hood: Open the primary vial inside a chemical fume hood.

  • Transfer: Use a stainless steel micro-spatula . Avoid plastic spatulas which generate static.

  • Containment: Weigh directly into the receiving vessel (volumetric flask or amber vial). Do not use weighing paper if possible; weighing boats are acceptable but can retain static charge.

  • Immediate Solvation: Once the target mass is in the vessel, immediately add the pre-measured solvent to submerge the solid. This eliminates the inhalation hazard instantly.

Phase C: Decontamination & Disposal
  • The "Two-Step" Wipe:

    • Step 1 (Aqueous): Wipe the balance area with a paper towel dampened with water + 1% surfactant (soap). Reason: The sodium salt is highly water-soluble.

    • Step 2 (Organic): Follow with a Methanol or Ethanol wipe to remove any organic residue and dry the surface.

  • Waste Stream:

    • Solid Waste: Contaminated gloves and weighing boats go to Hazardous Solid Waste .

    • Liquid Waste: Rinsate goes to Organic Solvent Waste (Halogenated or Non-Halogenated depending on your solvent). Do NOT pour down the drain; although it is a metabolite, it is an environmental marker and should not enter municipal water systems.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The salt is an irritant to mucous membranes.

  • Skin Contact: Wash with soap and copious amounts of water. Do not use solvent to wash skin (this increases absorption).

  • Spill (Solid): Do not dry sweep. Cover with a damp paper towel (water) to suppress dust, then wipe up.

References

  • U.S. Environmental Protection Agency (EPA). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides.[8] Retrieved from [Link]

  • PubChem. this compound (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.